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  • Product: 2-(2-Methylpyridin-3-YL)ethanamine
  • CAS: 504404-51-7

Core Science & Biosynthesis

Foundational

2-(2-Methylpyridin-3-yl)ethanamine chemical structure and properties

Title: 2-(2-Methylpyridin-3-yl)ethanamine: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies Document Type: In-Depth Technical Guide Target Audience: Researchers, Synthetic Chemists, and Drug De...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-(2-Methylpyridin-3-yl)ethanamine: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies Document Type: In-Depth Technical Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, functionalized pyridine building blocks are indispensable for developing targeted therapeutics. 2-(2-Methylpyridin-3-yl)ethanamine (CAS: 504404-51-7) is a highly versatile, bifunctional scaffold characterized by a primary amine tethered to a pyridine ring via an ethyl linker, with a sterically significant methyl group at the C2 position.

This technical guide provides an authoritative analysis of its structural causality, physicochemical properties, and laboratory-scale synthesis. By understanding the conformational restrictions imposed by its substitution pattern, researchers can effectively leverage this compound in the design of GPCR ligands (such as histamine receptor modulators) and kinase inhibitors.

Chemical Identity & Physicochemical Profiling

The utility of 2-(2-Methylpyridin-3-yl)ethanamine stems directly from its physicochemical metrics. The basicity of the primary amine makes it an excellent nucleophile for amidation and reductive amination, while the pyridine nitrogen serves as a critical hydrogen-bond acceptor in biological targets.

Quantitative Data Summary

The following table synthesizes the core computational and experimental properties of the compound, essential for predicting its behavior in both synthetic workflows and biological assays [1].

PropertyValueCausality / Implication
CAS Number 504404-51-7Unique identifier for procurement and literature tracking.
Molecular Formula C₈H₁₂N₂Dictates the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 136.19 g/mol Low molecular weight ensures high ligand efficiency (LE) in fragment-based drug discovery.
SMILES NCCC1=CC=CN=C1CDefines the 2-methyl and 3-ethanamine substitution pattern.
LogP (Predicted) ~0.89Optimal lipophilicity for aqueous solubility while maintaining membrane permeability.
TPSA 38.91 ŲWell below the 90 Ų threshold, indicating excellent blood-brain barrier (BBB) penetration potential.
H-Bond Donors 1 (Primary Amine)Facilitates targeted hydrogen bonding with receptor aspartate/glutamate residues.
H-Bond Acceptors 2 (Amine N, Pyridine N)Enables dual-point anchoring within enzymatic or receptor binding pockets.
Rotatable Bonds 2The C2-methyl group restricts the rotation of the C3-ethyl chain, lowering entropic penalty upon binding.
Structural Causality and Pharmacophore Logic

The proximity of the C2-methyl group to the C3-ethanamine chain is not merely a structural footnote; it is a profound driver of the molecule's behavior. The methyl group induces steric hindrance that restricts the free rotation of the ethyl linker. In drug design, this conformational locking reduces the entropic penalty associated with target binding, often resulting in higher binding affinities compared to the unsubstituted 3-pyridineethanamine analogs.

G Ligand 2-(2-Methylpyridin-3-yl)ethanamine (Pharmacophore) Interaction1 Pyridine Nitrogen (H-Bond Acceptor) Ligand->Interaction1 Interaction2 Primary Amine (Ionic/H-Bond Donor) Ligand->Interaction2 Interaction3 C2-Methyl Group (Steric Anchor/Lipophilic) Ligand->Interaction3 Receptor Target GPCR / Kinase (Binding Pocket) Interaction1->Receptor Interaction2->Receptor Interaction3->Receptor

Caption: Pharmacophore mapping demonstrating the tri-modal interaction logic of the scaffold.

Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocol details a self-validating, four-step synthetic route starting from commercially available 2-methylnicotinic acid.

Experimental Workflow Logic

G A 2-Methylnicotinic Acid B Reduction (LiAlH4, THF, 0°C) A->B C (2-Methylpyridin-3-yl)methanol B->C D Chlorination (SOCl2, DCM, RT) C->D E 3-(Chloromethyl)-2-methylpyridine D->E F Cyanation (NaCN, DMF, 60°C) E->F G 2-(2-Methylpyridin-3-yl)acetonitrile F->G H Hydrogenation (H2, Raney Ni, NH3/MeOH) G->H I 2-(2-Methylpyridin-3-yl)ethanamine (Target Compound) H->I

Caption: Step-by-step synthetic pathway for 2-(2-Methylpyridin-3-yl)ethanamine via cyanation.

Step-by-Step Protocol

Step 1: Reduction to (2-Methylpyridin-3-yl)methanol

  • Procedure: Suspend 2-methylnicotinic acid (1.0 eq) in anhydrous THF at 0°C under an argon atmosphere. Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) dropwise. Stir for 4 hours at room temperature.

  • Causality: LiAlH₄ is required to fully reduce the carboxylic acid to the primary alcohol. The 0°C initiation prevents thermal runaway from the exothermic hydrogen gas evolution.

  • Validation: Quench with the Fieser method (water, 15% NaOH, water). LC-MS should show the disappearance of the acid [M+H]⁺ and the appearance of the alcohol mass.

Step 2: Chlorination to 3-(Chloromethyl)-2-methylpyridine

  • Procedure: Dissolve the intermediate alcohol in dichloromethane (DCM). Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise at 0°C. Stir for 2 hours at room temperature. Concentrate under reduced pressure.

  • Causality: SOCl₂ converts the hydroxyl group into a superior leaving group (chloride) necessary for the subsequent nucleophilic substitution. The reaction is driven forward by the evolution of SO₂ and HCl gases.

Step 3: Cyanation to 2-(2-Methylpyridin-3-yl)acetonitrile

  • Procedure: Dissolve the crude chloride in anhydrous DMF. Add Sodium Cyanide (NaCN, 1.5 eq) and heat to 60°C for 6 hours.

  • Causality: The cyanide ion acts as a nucleophile, displacing the chloride via an Sₙ2 mechanism, thereby extending the carbon chain by one unit—a critical step for forming the ethanamine backbone.

  • Validation: Monitor via TLC (Hexanes/EtOAc). Infrared (IR) spectroscopy of the isolated intermediate will show a distinct, sharp nitrile (C≡N) stretch at ~2250 cm⁻¹.

Step 4: Nitrile Reduction to Target Amine

  • Procedure: Dissolve the nitrile intermediate in a solution of 7M ammonia in methanol. Add a catalytic amount of Raney Nickel. Stir under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. Filter through a pad of Celite and concentrate.

  • Causality & Expert Insight: The selection of Raney Nickel over Palladium on Carbon (Pd/C) is highly deliberate. Nitrile hydrogenations are notorious for yielding secondary and tertiary amine byproducts due to the attack of the newly formed primary amine on the intermediate imine. Conducting the reaction in methanolic ammonia suppresses this side reaction by shifting the equilibrium away from the secondary imine, ensuring high selectivity for the primary ethanamine [2].

  • Validation: ¹H-NMR (CDCl₃) will exhibit a 2H triplet at ~2.8 ppm (Ar-CH₂-CH₂ -NH₂) and a broad singlet integrating to 2H (exchangeable with D₂O) representing the primary amine.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 137.1.

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 8.35 (dd, 1H, Pyridine C6-H)

    • δ 7.45 (dd, 1H, Pyridine C4-H)

    • δ 7.05 (dd, 1H, Pyridine C5-H)

    • δ 2.95 (t, 2H, Ar-CH₂)

    • δ 2.80 (t, 2H, CH₂-NH₂)

    • δ 2.55 (s, 3H, Pyridine C2-CH₃)

    • δ 1.40 (br s, 2H, NH₂, D₂O exchangeable)

Note: The exact chemical shifts may vary slightly depending on the concentration and exact pH (if trace acid remains, the amine will be protonated, shifting the aliphatic protons downfield).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for C8H12N2 (General Structural and Synthetic Methodologies)." PubChem. Available at:[Link]

Exploratory

Technical Monograph: 1-(2-Methylpyridin-3-yl)ethanamine Dihydrochloride

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 1-(2-Methylpyridin-3-yl)ethanamine dihydrochloride (CAS 2445792-45-8). Strategic Scaffold for Fragment-Based...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 1-(2-Methylpyridin-3-yl)ethanamine dihydrochloride (CAS 2445792-45-8).

Strategic Scaffold for Fragment-Based Drug Discovery

Executive Summary & Identity Verification

CAS 2445792-45-8 corresponds to 1-(2-Methylpyridin-3-yl)ethanamine dihydrochloride , a branched primary amine scaffold. It is a structural analog of the linear histamine precursor but features a chiral center at the


-position relative to the pyridine ring.

Critical Nomenclature Note: There is a frequent nomenclature ambiguity in catalog databases between the branched and linear isomers.

  • Target Compound (CAS 2445792-45-8): 1-(2-Methylpyridin-3-yl)ethanamine .[1] Structure:

    
    . This is a chiral 
    
    
    
    -methylbenzylamine analog.
  • Linear Isomer (CAS 504404-51-7): 2-(2-Methylpyridin-3-yl)ethanamine . Structure:

    
    . This is a betahistine/histamine analog.
    
  • Directive: This guide focuses on the branched scaffold (CAS 2445792-45-8) as defined by the specific CAS registry provided.

Core Value Proposition

This compound serves as a high-value "chiral vector" in medicinal chemistry. Unlike the flexible linear isomer, the


-methyl group in this scaffold:
  • Increases Metabolic Stability: Hinders

    
    -oxidation by metabolic enzymes.
    
  • Restricts Conformation: The steric bulk of the adjacent 2-methyl group on the pyridine ring creates a "steric lock," forcing the ethylamine side chain out of planarity, which is critical for accessing specific sub-pockets in kinase or GPCR targets.

Chemical Profile & Physical Properties[2][3][4][5]

PropertyData
IUPAC Name 1-(2-Methylpyridin-3-yl)ethanamine dihydrochloride
CAS Number 2445792-45-8
Molecular Formula

Molecular Weight 136.19 (Free Base) / 209.12 (Dihydrochloride)
Structure Type Branched Primary Amine (Chiral)
Acidity (pKa) ~8.8 (Amine), ~3.5 (Pyridine N)
H-Bond Donors/Acceptors 3 Donors / 2 Acceptors
Solubility Highly soluble in water, DMSO, Methanol (Salt form)
Appearance White to off-white hygroscopic solid

Synthetic Pathways

The synthesis of CAS 2445792-45-8 typically proceeds via the reductive amination of 3-acetyl-2-methylpyridine . This route is preferred for its scalability and the ability to adapt it for asymmetric synthesis using chiral auxiliaries (e.g., Ellman's sulfinamide).

Route A: Reductive Amination (Racemic)

This is the standard industrial route for generating the racemic building block.

  • Precursor: 3-Acetyl-2-methylpyridine (Commercially available, often derived from 2-methylpyridine oxidation or Friedel-Crafts acetylation).

  • Imine Formation: Reaction with ammonium acetate (

    
    ) or hydroxylamine.
    
  • Reduction: Catalytic hydrogenation (

    
    ) or hydride reduction (
    
    
    
    ).
  • Salt Formation: Treatment with anhydrous

    
     in dioxane/ether.
    
Route B: Asymmetric Synthesis (Chiral)

For drug candidates requiring a specific enantiomer (


 or 

), the Ellman auxiliary method is employed.
  • Condensation: 3-Acetyl-2-methylpyridine + (

    
    )-tert-butanesulfinamide 
    
    
    
    Chiral Ketimine.
  • Diastereoselective Reduction: Reduction with

    
    -Selectride or 
    
    
    
    yields the sulfinamide with high diastereomeric excess (de > 90%).
  • Deprotection: Acidic hydrolysis (

    
    ) yields the chiral amine dihydrochloride.
    
Visualization: Synthetic Logic

Synthesis Precursor 3-Acetyl-2-methylpyridine (Ketone) Intermediate Ketimine / Oxime Intermediate Precursor->Intermediate Precursor->Intermediate Condensation Product 1-(2-Methylpyridin-3-yl) ethanamine 2HCl (CAS 2445792-45-8) Intermediate->Product Intermediate->Product Reduction & Salt Formation Reagent1 NH4OAc or (R)-t-Bu-Sulfinamide Reagent2 NaBH3CN or L-Selectride Reagent3 HCl / Dioxane

Figure 1: Synthetic workflow from the ketone precursor to the final dihydrochloride salt.

Medicinal Chemistry Applications

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .

The "Magic Methyl" & Ortho-Effect

The methyl group at position 2 is not just a lipophilic handle; it exerts a profound steric effect.

  • Conformational Restriction: The 2-methyl group clashes with the

    
    -substituents of the ethylamine chain. This forces the amine side chain to adopt a specific torsion angle relative to the pyridine ring, reducing the entropy penalty upon binding to a protein target.
    
  • Basicity Modulation: The electron-donating methyl group slightly increases the pKa of the pyridine nitrogen compared to unsubstituted pyridine, potentially strengthening interactions with acidic residues in the binding pocket (e.g., Asp/Glu in kinases).

Target Classes
  • Kinase Inhibitors: The pyridine nitrogen often serves as the "hinge binder" (accepting an H-bond from the backbone NH). The branched amine extends into the solvent-exposed region or the ribose pocket, where the primary amine can form salt bridges with conserved residues (e.g., the

    
    C-helix glutamate).
    
  • GPCR Ligands (Histaminergic/Adrenergic): As a rigidified analog of histamine/betahistine, this scaffold can probe H1 or H3 receptor sub-pockets with higher selectivity than flexible linkers.

  • Epigenetic Modulators: Used in LSD1 or HDAC inhibitors where the amine mimics the lysine substrate.

Experimental Protocols

Protocol A: General Coupling Procedure (Amide Bond Formation)

Use this protocol to couple CAS 2445792-45-8 to a carboxylic acid core.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in DMF or DCM.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Note: Extra base is required to neutralize the 2HCl salt.

  • Addition: Add 1-(2-Methylpyridin-3-yl)ethanamine 2HCl (1.1 eq) in one portion.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS (Target mass = Acid MW + 135.1).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid) and brine. Dry over 
    
    
    
    .
Protocol B: Handling the Dihydrochloride Salt
  • Hygroscopicity: The 2HCl salt is hygroscopic. It absorbs atmospheric moisture, which can lead to stoichiometry errors in weighing.

  • Storage: Store in a desiccator at 4°C.

  • Free-Basing: If the reaction is sensitive to chloride ions or excess acid, convert to the free base prior to use:

    • Dissolve salt in minimal water.

    • Adjust pH to >12 with 1N NaOH.

    • Extract exhaustively with DCM (3x).

    • Dry and concentrate. Use immediately as the free amine may form carbamates with atmospheric

      
      .
      

Structural & Functional Logic

StructureFunction Scaffold 1-(2-Methylpyridin-3-yl) ethanamine Scaffold Feature1 Pyridine Nitrogen (H-Bond Acceptor) Scaffold->Feature1 Feature2 2-Methyl Group (Steric Lock) Scaffold->Feature2 Feature3 Chiral Amine (Solubilizing Group) Scaffold->Feature3 Effect1 Kinase Hinge Binding Metal Chelation Feature1->Effect1 Effect2 Restricts Conformation Increases Selectivity Feature2->Effect2 Effect3 Forms Salt Bridges Improves ADME Feature3->Effect3

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each pharmacophore on the scaffold.

References

  • PubChem. (n.d.).[2] Compound Summary: 1-(2-Methylpyridin-3-yl)ethanamine.[3][4] National Library of Medicine.[2] Retrieved from [Link]

Sources

Foundational

Structural and Pharmacological Divergence: 2-(2-Methylpyridin-3-yl)ethanamine vs. Betahistine

Executive Summary In the landscape of histaminergic drug development, minor structural modifications—such as the repositioning of an alkylamine chain or the addition of a methyl group—can fundamentally alter a molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of histaminergic drug development, minor structural modifications—such as the repositioning of an alkylamine chain or the addition of a methyl group—can fundamentally alter a molecule's pharmacodynamic profile and analytical behavior. This technical guide provides an in-depth comparative analysis between Betahistine (a widely prescribed anti-vertigo agent) and its structural isomer, 2-(2-Methylpyridin-3-yl)ethanamine . By dissecting their molecular architectures, receptor binding causalities, and mass spectrometric fragmentation pathways, this whitepaper serves as a definitive resource for researchers and analytical scientists navigating the differentiation of these isobaric compounds.

Molecular Architecture & Isomeric Divergence

While both compounds share the identical molecular formula (C₈H₁₂N₂) and exact monoisotopic mass (136.1000 Da), their spatial geometries dictate entirely different chemical behaviors[1].

  • Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine): Features an ethylamine side chain at the C2 position of the pyridine ring, terminating in a secondary (N-methylated) amine. This specific geometry mimics endogenous histamine while providing enhanced lipophilicity[2].

  • 2-(2-Methylpyridin-3-yl)ethanamine: Shifts the ethylamine chain to the C3 position, introduces a methyl group at the C2 position, and terminates in an unmethylated, primary amine[1].

G cluster_betahistine Betahistine N-methyl-2-(pyridin-2-yl)ethanamine cluster_isomer Isomer 2-(2-Methylpyridin-3-yl)ethanamine B_Pyr Pyridine Ring B_C2 C2 Position B_Pyr->B_C2 B_Chain Ethylamine Chain B_C2->B_Chain B_Amine Secondary Amine (N-Methyl) B_Chain->B_Amine I_Pyr Pyridine Ring I_C2 C2 Position (Methyl Group) I_Pyr->I_C2 I_C3 C3 Position I_Pyr->I_C3 I_Chain Ethylamine Chain I_C3->I_Chain I_Amine Primary Amine (NH2) I_Chain->I_Amine

Figure 1: Structural mapping of Betahistine vs. its 3-pyridyl primary amine isomer.

Pharmacodynamic Implications: Receptor Binding Causality

The structural divergence between these two isomers is not merely academic; it is the root cause of their differing pharmacological viabilities.

Betahistine: The H3 Antagonist Pharmacophore

Betahistine acts as a weak histamine H1 receptor agonist and a potent H3 receptor antagonist[3]. The H3 receptor, functioning primarily as a presynaptic autoreceptor, regulates the release of histamine and other neurotransmitters. By antagonizing this receptor, Betahistine increases histamine turnover, which subsequently induces vasodilation and improves microcirculation in the stria vascularis of the inner ear—the primary mechanism for alleviating Ménière's disease[2][3].

Causality of Binding: The H3 receptor's binding pocket demands a basic nitrogen separated by a specific angstrom distance from an aromatic ring. The N-methyl group of Betahistine perfectly occupies a lipophilic sub-pocket, while the C2-substituted pyridine nitrogen acts as an unobstructed hydrogen-bond acceptor.

The Isomer: Steric Clash and Affinity Loss

In contrast, 2-(2-Methylpyridin-3-yl)ethanamine is structurally ill-equipped for H3 antagonism.

  • Steric Hindrance: The addition of the methyl group at the C2 position creates a severe steric clash adjacent to the pyridine nitrogen, preventing the critical hydrogen-bonding interaction required by the H3 receptor's aspartate residues.

  • Loss of Lipophilic Anchor: The primary amine lacks the N-methyl group, drastically reducing the molecule's binding enthalpy within the receptor's lipophilic domain.

Consequently, this isomer is largely inactive at histaminergic targets and is more likely to interact with non-specific Trace Amine-Associated Receptors (TAARs).

Analytical Differentiation & Experimental Workflows

Because Betahistine and 2-(2-Methylpyridin-3-yl)ethanamine are isobaric (same exact mass), single-stage mass spectrometry (MS1) cannot distinguish them. Differentiation requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM)[4][5].

Causality Behind the Analytical Strategy

During Collision-Induced Dissociation (CID) in the Q2 cell of a mass spectrometer:

  • Betahistine undergoes a characteristic loss of 43 Da (cleavage of the N-methylamine radical/neutral), yielding a highly stable product ion at m/z 94.0 [4][5].

  • 2-(2-Methylpyridin-3-yl)ethanamine , possessing a primary amine, undergoes a rapid neutral loss of ammonia (NH₃, 17 Da), yielding a distinct product ion at m/z 120.0 .

This divergent fragmentation causality allows for baseline resolution of the two compounds even if chromatographic co-elution occurs.

Self-Validating LC-MS/MS Protocol

The following protocol outlines a self-validating system for extracting and differentiating these isomers from human plasma matrices.

Step 1: Liquid-Liquid Extraction (LLE)

  • Aliquot 200 µL of the plasma sample into a polypropylene tube.

  • Add 50 µL of Internal Standard (Betahistine-d4, 10 pg/mL) to validate extraction recovery[4].

  • Critical Causality Step: Add 50 µL of 0.1M NaOH. Why? Both isomers are basic amines (pKa ~9.5). Driving the pH above 12 ensures the amines are completely unionized and highly lipophilic, maximizing partitioning into the organic phase[4].

  • Add 3 mL of extraction solvent (Ethyl Acetate : Dichloromethane, 80:20 v/v). Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes. Extract the upper organic layer, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 200 µL of mobile phase[5].

Step 2: Chromatographic Separation

  • Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[5].

  • Mobile Phase: Isocratic elution using Acetonitrile : 0.1% Formic Acid in water (80:20 v/v)[4]. Why? Formic acid provides the necessary protons for efficient positive-mode electrospray ionization (ESI+).

  • Flow Rate: 0.7 mL/min; Injection Volume: 5 µL[4].

Step 3: Tandem Mass Spectrometry (MRM)

  • Operate the mass spectrometer in ESI+ mode.

  • Monitor the following transitions:

    • Betahistine: Precursor m/z 137.1 → Product m/z 94.0[5].

    • Isomer: Precursor m/z 137.1 → Product m/z 120.0.

    • IS (Betahistine-d4): Precursor m/z 140.2 → Product m/z 94.1[4].

G Sample Plasma Sample Spiked with Isomers Extraction Extraction Sample->Extraction LC LC Separation (Zorbax C18) Extraction->LC ESI ESI+ Ionization [M+H]+ = 137.1 LC->ESI Q3_Beta Q3_Beta ESI->Q3_Beta Loss of 43 Da Q3_Iso Q3_Iso ESI->Q3_Iso Loss of 17 Da

Figure 2: LC-MS/MS workflow for the analytical differentiation of the two isomers.

Quantitative Data Summary

The following tables synthesize the physicochemical properties and the mass spectrometric parameters required to distinguish the two compounds.

Table 1: Physicochemical and Structural Comparison

PropertyBetahistine2-(2-Methylpyridin-3-yl)ethanamine
IUPAC Name N-methyl-2-(pyridin-2-yl)ethanamine2-(2-methylpyridin-3-yl)ethanamine
Chemical Formula C₈H₁₂N₂C₈H₁₂N₂
Exact Mass 136.1000 Da136.1000 Da
Amine Type Secondary (N-methylated)Primary
Pyridine Substitution 2-substituted2,3-disubstituted
Primary Target Histamine H1/H3 ReceptorsUndefined / Trace Amine Receptors

Table 2: LC-MS/MS MRM Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy
Betahistine 137.194.043 Da~25 eV
Betahistine-d4 (IS) 140.294.146 Da~25 eV
2-(2-Methylpyridin-3-yl)ethanamine 137.1120.017 Da (NH₃)~20 eV

References

  • What is the mechanism of Betahistine Hydrochloride? - Patsnap Synapse. Retrieved from: [Link][2]

  • Betahistine 8 mg tablets - Summary of Product Characteristics (SmPC) - medicines.org.uk. Retrieved from: [Link][3]

  • Development and Validation of LC-MS/MS for the Estimation of Betahistine in Human Plasma - International Journal of Pharmacy and Pharmaceutical Research. Retrieved from:[Link][4]

  • Bio-analytical method development and validation of betahistine dihydrochloride in human plasma by LC-MS/MS - International Journal of Current Medical and Pharmaceutical Research. Retrieved from: [Link][5]

Sources

Exploratory

In-Depth Technical Guide: 2-(2-Methylpyridin-3-yl)ethan-1-amine in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for developing high-affinity, target-specific pharmacophores. 2-(2-methylpyridin-3-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for developing high-affinity, target-specific pharmacophores. 2-(2-methylpyridin-3-yl)ethan-1-amine (CAS: 504404-51-7) is a highly versatile, structurally constrained primary amine[1]. Featuring an ortho-relationship between a methyl group and an aminoethyl chain on a pyridine ring, this compound serves as a privileged scaffold. This whitepaper provides a comprehensive technical breakdown of its nomenclature, physicochemical properties, synthetic methodologies, and applications in drug development, designed specifically for application scientists and synthetic chemists.

Nomenclature & Structural Identity

The systematic naming of this compound reflects its dual-functional nature, which is critical for patent filing and structural database querying.

  • Systematic IUPAC Name: 2-(2-methylpyridin-3-yl)ethan-1-amine

  • Industry Synonyms: 3-(2-aminoethyl)-2-methylpyridine; 2-methyl-3-pyridineethanamine; 2-(2-methylpyridin-3-yl)ethanamine[1].

  • SMILES String: NCCC1=CC=CN=C1C[1]

The ortho-methyl group is not merely a structural decoration; it fundamentally alters the electronics of the pyridine ring and sterically restricts the rotational freedom of the adjacent ethylamine chain, pre-organizing the molecule for specific receptor pocket interactions[2].

Physicochemical Profiling

Understanding the physicochemical profile is essential for predicting the compound's behavior in both synthetic environments and biological systems. The low Topological Polar Surface Area (TPSA) and optimal partition coefficient (LogP) make this scaffold highly favorable for central nervous system (CNS) penetration and oral bioavailability[1].

PropertyValueScientific Implication
Molecular Formula C₈H₁₂N₂Core building block for small-molecule drugs.
Molecular Weight 136.19 g/mol Low molecular weight allows for downstream derivatization without exceeding Lipinski's Rule of 5[1].
LogP (predicted) ~0.89Optimal lipophilicity for membrane permeability[1].
TPSA 38.91 ŲHighly favorable for Blood-Brain Barrier (BBB) crossing[1].
H-Bond Donors/Acceptors 1 / 2Facilitates strong hinge-binding in kinase active sites[1].
Monoisotopic Mass 136.10005 DaCrucial for exact mass validation via HRMS[3].

Synthetic Methodologies: A Self-Validating Protocol

SynthesisWorkflow A 2-Methylpyridine-3-carbaldehyde (Starting Material) B Henry Reaction (Nitromethane, NH4OAc, Reflux) A->B C (E)-2-Methyl-3-(2-nitrovinyl)pyridine (Intermediate) B->C Condensation & Dehydration D Global Reduction (LiAlH4, THF, 0°C to Reflux) C->D E 2-(2-Methylpyridin-3-yl)ethan-1-amine (Target Product) D->E Fieser Quench & Filtration

Fig 1: Two-step synthetic workflow from 2-methylpyridine-3-carbaldehyde to the target amine.

Step-by-Step Protocol & Causality Analysis

Step 1: Henry Condensation

  • Procedure: Dissolve 2-methylpyridine-3-carbaldehyde (1.0 eq) in an excess of nitromethane (acting as both reagent and solvent). Add ammonium acetate (NH₄OAc, 0.5 eq) as a catalyst. Reflux the mixture for 4-6 hours.

  • Causality: The steric hindrance from the C2-methyl group lowers the electrophilicity of the aldehyde[2]. Refluxing conditions or microwave assistance are required to drive the dehydration of the intermediate β-nitroalcohol into the conjugated (E)-2-methyl-3-(2-nitrovinyl)pyridine[4].

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The conjugated nitrovinyl product will fluoresce intensely under short-wave UV (254 nm) and appear as a distinct yellow spot.

Step 2: Global Reduction

  • Procedure: Suspend Lithium Aluminum Hydride (LiAlH₄, 4.0 eq) in anhydrous THF at 0°C. Slowly add a solution of the nitrovinyl intermediate in THF dropwise. Warm to room temperature, then reflux for 12 hours.

  • Causality: LiAlH₄ is strictly required here. Milder reducing agents (like NaBH₄) will only reduce the alkene, leaving the nitro group intact, or stall at the hydroxylamine intermediate. LiAlH₄ ensures complete conversion of both the alkene and the nitro group to the primary amine.

  • Self-Validation (The Fieser Quench): To prevent the formation of unfilterable aluminum hydroxide emulsions—a common failure point that traps polar amines—quench the reaction using the Fieser method (for n grams of LiAlH₄: add n mL H₂O, n mL 15% NaOH, then 3n mL H₂O). This forces the precipitation of granular, easily filterable aluminate salts, ensuring >90% recovery of the free base amine.

Strategic Applications in Drug Development

The architectural value of 2-(2-methylpyridin-3-yl)ethan-1-amine lies in its ability to be rapidly elaborated into complex, pharmacologically active chemotypes.

DrugDiscovery A 2-(2-Methylpyridin-3-yl)ethan-1-amine (Core Scaffold) B Pictet-Spengler Cyclization A->B Aldehyde/Acid Catalysis C Amide Coupling / Alkylation A->C Carboxylic Acid/HATU D Tetrahydro-1,7-naphthyridines (Kinase Inhibitors) B->D Conformationally Restricted E Substituted Pyridylamides (GPCR Modulators) C->E Flexible H-Bonding Network

Fig 2: Strategic derivatization of the core scaffold into privileged pharmaceutical chemotypes.

  • Kinase Inhibitor Scaffolds: Subjecting the amine to a Pictet-Spengler reaction with various aldehydes yields substituted tetrahydro-1,7-naphthyridines. The ortho-methyl group sterically shields the pyridine nitrogen, preventing unwanted N-oxidation in vivo, while maintaining the nitrogen's availability to act as a critical hydrogen-bond acceptor in the ATP-binding hinge region of kinases.

  • GPCR Modulators: Standard amide coupling (using HATU/DIPEA) with diverse carboxylic acids generates libraries of pyridylamides. The flexible ethyl linker allows the terminal amide to probe deep hydrophobic pockets in G-Protein Coupled Receptors (GPCRs).

Analytical Validation Protocol

To ensure the integrity of the synthesized building block prior to downstream biological screening, the following analytical suite must be employed to guarantee >95% purity[1].

Analytical TechniqueMethod ParametersExpected Validation Markers
HPLC (Purity) C18 Column, 5-95% MeCN/H₂O (0.1% TFA) over 10 min.Single sharp peak. The basic amine will elute early due to protonation by TFA.
LC-MS (Identity) ESI+, Quadrupole Mass Analyzer.Dominant base peak at m/z 137.1 [M+H]⁺ [3].
¹H NMR (Identity) 400 MHz, CDCl₃ or DMSO-d₆.Singlet at ~2.5 ppm (C2-CH₃); Multiplets at ~2.8 ppm (-CH₂CH₂-); Pyridine aromatic protons at ~7.0–8.4 ppm.

References

  • Title: 2-(2-Methylpyridin-3-yl)
  • Title: 504404-51-7 (C8H12N2)
  • Source: academia.
  • Source: chemrxiv.

Sources

Foundational

Role of 2-(2-Methylpyridin-3-yl)ethanamine in histamine receptor research

The Role of 2-(2-Methylpyridin-3-yl)ethanamine in Histamine Receptor Research: A Technical Guide to Bioisosteric GPCR Ligand Design As a Senior Application Scientist specializing in G protein-coupled receptor (GPCR) phar...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 2-(2-Methylpyridin-3-yl)ethanamine in Histamine Receptor Research: A Technical Guide to Bioisosteric GPCR Ligand Design

As a Senior Application Scientist specializing in G protein-coupled receptor (GPCR) pharmacology, I often encounter the challenge of optimizing endogenous ligand scaffolds for therapeutic use. Histamine, an endogenous biogenic amine, regulates diverse physiological processes via four GPCR subtypes (H1R, H2R, H3R, and H4R). However, the native imidazole ring of histamine is highly susceptible to rapid metabolic degradation by histamine N-methyltransferase (HNMT) and diamine oxidase (DAO).

To overcome this, medicinal chemists utilize bioisosteric replacements. One highly effective, yet nuanced, building block in this space is 2-(2-Methylpyridin-3-yl)ethanamine (CAS 504404-51-7)[1]. By replacing the imidazole ring with a sterically hindered pyridine ring, we can dramatically alter the pharmacokinetic profile and receptor subtype selectivity of the resulting ligands. This whitepaper explores the structural rationale, mechanistic signaling, and experimental workflows for utilizing this specific pharmacophore in histamine receptor research.

Pharmacophore Rationale: The Pyridine-Ethanamine Scaffold

The transition from imidazole-based to pyridine-based ligands was a watershed moment in histamine receptor pharmacology. Pyridine-based bioisosteres, such as 2-pyridineethanamine, have long been utilized as histamine H1 receptor agonists[2]. However, the specific addition of a methyl group at the 2-position of the pyridine ring, paired with the ethanamine chain at the 3-position, creates a unique structural profile:

  • Metabolic Stability: The replacement of the imidazole residue with a nitrogen-containing heterocycle like pyridine prevents rapid enzymatic degradation. This is a crucial design principle for developing CNS-penetrant drugs, as demonstrated by the evolution of H3 inverse agonists like pitolisant[3].

  • Steric Hindrance and Selectivity: The 2-methyl substitution introduces steric bulk adjacent to the basic pyridine nitrogen. This bulk restricts the conformational flexibility of the ligand within the receptor's orthosteric binding pocket. In H1R, this often enhances binding affinity by locking the molecule into a favorable orientation against the conserved Asp107 residue in transmembrane domain 3 (TM3).

  • Proven Bioactivity: Complex derivatives utilizing the 2-(2-methylpyridin-3-yl)ethanamine moiety, such as (-)-(R)-N,N-dimethyl-2-(3-(1-(2-methylpyridin-3-yl)ethyl)benzo[b]thiophen-2-yl)ethanamine, have been validated to possess potent bioactivity against the Histamine H1 receptor[4].

Mechanistic Grounding: Histamine Receptor Signaling

To understand how derivatives of 2-(2-Methylpyridin-3-yl)ethanamine function, we must map their interaction with the downstream GPCR signaling cascades. Histamine receptors couple to different G-proteins, dictating the functional assays required for their validation.

  • H1 Receptors (Gq-coupled): Activation leads to the stimulation of Phospholipase C (PLC), hydrolysis of PIP2 into IP3 and DAG, and subsequent release of intracellular calcium. Ligands built on our target scaffold often act as potent H1 antagonists, blocking this calcium flux.

  • H3 Receptors (Gi/o-coupled): H3 receptors mediate the presynaptic inhibition of neurotransmitter release, making H3-selective ligands highly valuable for neurological studies[5]. Activation inhibits adenylate cyclase, decreasing cAMP levels. H3 antagonists/inverse agonists reverse this inhibition.

GPCR_Signaling cluster_H1 H1 Receptor Pathway (Gq) cluster_H3 H3 Receptor Pathway (Gi/o) Ligand 2-(2-Methylpyridin-3-yl)ethanamine Derivatives H1R H1 Receptor Ligand->H1R Antagonist H3R H3 Receptor Ligand->H3R Inverse Agonist Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Gi Gi/o Protein H3R->Gi Inhibits AC Adenylate Cyclase (AC) Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP

Caption: Histamine H1 and H3 receptor GPCR signaling pathways modulated by pyridine-ethanamine derivatives.

Quantitative Data: Pharmacophore Comparison

When designing a screening library, it is critical to benchmark the basic scaffolds. The table below summarizes the generalized pharmacological profile of the primary histamine receptor pharmacophores compared to the 2-methylpyridin-3-yl scaffold.

Scaffold TypeRepresentative CompoundH1R Affinity (Ki)H3R Affinity (Ki)Key Structural FeatureMetabolic Stability
Imidazole-ethanamine HistamineHigh (~10 nM)High (~5 nM)Endogenous agonistLow (HNMT sensitive)
Pyridine-2-ethanamine 2-PyridylethylamineModerate (~50 nM)Low (>1000 nM)Bioisosteric replacementHigh
N-methyl-pyridine-2-ethanamine BetahistineLow (~10 µM)Moderate (~100 nM)N-methylationHigh
2-Methylpyridin-3-ethanamine CFDE H1 Antagonist[4]High (<10 nM) Variable2-Methyl steric bulk Very High

Experimental Workflow & Self-Validating Protocols

To successfully utilize 2-(2-Methylpyridin-3-yl)ethanamine as a building block, researchers must employ a rigorous, self-validating workflow. The following protocol details the in vitro validation of synthesized derivatives.

Protocol: Radioligand Binding Assay for Receptor Affinity

Causality Focus: Every step is designed to minimize artifactual binding and preserve GPCR conformation.

  • Membrane Preparation: Homogenize CHO cells stably expressing the human target receptor (e.g., H1R or H3R) in ice-cold Tris-HCl buffer (pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 x g for 20 minutes.

    • Causality: EDTA chelates divalent cations that activate endogenous metalloproteases, preserving the structural integrity of the GPCR during extraction.

  • Assay Assembly: In a 96-well plate, incubate 50 µg of membrane protein with a highly selective radioligand (e.g., 1 nM [³H]-mepyramine for H1R) and varying concentrations (

    
     to 
    
    
    
    M) of the synthesized 2-(2-Methylpyridin-3-yl)ethanamine derivative.
  • Non-Specific Binding (NSB) Definition: Define NSB using a saturating concentration (10 µM) of a known reference antagonist (e.g., unlabeled mepyramine).

    • Causality: This ensures that the radioactivity measured is strictly due to orthosteric receptor binding, not lipophilic partitioning into the membrane.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium. Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.

  • Quantification & Self-Validation: Wash filters with cold buffer, add scintillation fluid, and count radioactivity. Calculate the

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • System Validation: The assay is considered valid only if the reference compound yields a

      
       within historical literature ranges (e.g., ~1-5 nM for mepyramine).
      

Workflow Syn 1. Chemical Derivatization (Amidation/Alkylation) Pur 2. Purification & QC (HPLC/MS, NMR) Syn->Pur Bind 3. Radioligand Binding (Receptor Affinity Ki) Pur->Bind Func 4. Functional Assay (cAMP/Ca2+ Flux) Bind->Func Lead 5. Lead Optimization (SAR Analysis) Func->Lead Lead->Syn Iterative Refinement

Caption: Step-by-step experimental workflow for the synthesis and validation of novel histamine receptor ligands.

Conclusion

2-(2-Methylpyridin-3-yl)ethanamine represents a highly strategic bioisosteric scaffold in medicinal chemistry. By leveraging its inherent metabolic stability and utilizing the steric influence of the 2-methyl group, researchers can synthesize highly potent, selective, and CNS-active histamine receptor modulators. Adherence to strict, self-validating pharmacological assays ensures that the structure-activity relationships derived from this scaffold translate reliably from the bench to in vivo models.

References

  • CFDE Data Portal. "(-)-(R)-N,N-dimethyl-2-(3-(1-(2-methylpyridin-3-yl)ethyl)benzo[b]thiophen-2-yl)ethanamine bioactivity Histamine H1 receptor (Knowledge Graph Assertion)".
  • National Institutes of Health (NIH) / PMC. "The histamine H3 receptor: from discovery to clinical trials with pitolisant".
  • National Institutes of Health (NIH) / PMC.
  • PubChem. "2-Pyridineethanamine | C7H10N2 | CID 75919".
  • ChemScene. "2-(2-Methylpyridin-3-yl)ethan-1-amine".

Sources

Exploratory

Solubility of 2-(2-Methylpyridin-3-yl)ethanamine in water vs organic solvents

This guide provides an in-depth technical analysis of the solubility profile of 2-(2-Methylpyridin-3-yl)ethanamine , a structural isomer of the anti-vertigo drug Betahistine. This compound serves as a critical building b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of 2-(2-Methylpyridin-3-yl)ethanamine , a structural isomer of the anti-vertigo drug Betahistine. This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of histamine analogs.

The following content is structured to support researchers in synthesis, purification, and formulation, focusing on the critical "solubility switch" behavior driven by its ionizable nitrogen centers.

Executive Summary & Chemical Identity[1][2][3]

2-(2-Methylpyridin-3-yl)ethanamine (CAS: 504404-51-7) is a bifunctional pyridine derivative characterized by a lipophilic aromatic core and a hydrophilic primary amine tail. Unlike its secondary amine isomer (Betahistine), this compound possesses a primary amino group, altering its hydrogen-bonding capacity and derivatization potential.

  • Physical State: Viscous liquid or low-melting solid (yellow to brown).

  • Primary Solvation Mechanism: pH-dependent ionization (Acid-Base switching).

  • Key Application: Its differential solubility in organic vs. aqueous phases allows for high-purity isolation via acid-base extraction without chromatography.

Physicochemical Architecture

The solubility behavior is governed by the competition between the hydrophobic methyl-pyridine core and the hydrophilic ethylamine chain.

ParameterValue (Approx.)Significance
Molecular Weight 136.19 g/mol Small molecule; high diffusivity.
LogP (Octanol/Water) 0.89Moderately lipophilic; partitions into organics in neutral form.
pKa (Pyridine N) ~5.9 - 6.1Weakly basic; protonated only in strong acid.
pKa (Amine N) ~9.8 - 10.2Moderately basic; protonated at physiological pH.
H-Bond Donors 2 (Primary Amine)Facilitates water solubility.
H-Bond Acceptors 2 (Pyridine N, Amine N)Enhances solubility in polar protic solvents.

Solubility Profile: Water vs. Organic Solvents

The solubility of 2-(2-Methylpyridin-3-yl)ethanamine is binary, dictated strictly by the protonation state of the nitrogen atoms.

A. The Free Base (Neutral Form)

In its neutral state (pH > 11), the molecule is dominated by the lipophilic pyridine ring and the alkyl chain.

  • Water: Miscible to Highly Soluble. Despite the lipophilic ring, the primary amine forms strong hydrogen bonds with water. However, it can be "salted out" using high concentrations of NaCl or NaOH.

  • Polar Organics (MeOH, EtOH, DMSO): Miscible. The dipole-dipole interactions align well with alcohols and dipolar aprotic solvents.

  • Chlorinated Solvents (DCM, Chloroform): Very Soluble. This is the preferred phase for extraction. The organic layer effectively solvates the uncharged molecule.

  • Non-Polar Solvents (Hexane, Toluene): Soluble. The methyl-pyridine core provides sufficient lipophilicity to dissolve in hydrocarbons, though less effectively than in DCM.

B. The Salt Form (Dihydrochloride/Sulfate)

When treated with acid (HCl), the molecule becomes a dication.

  • Water: Extremely Soluble. The lattice energy is easily overcome by hydration enthalpy.

  • Ethanol/Methanol: Soluble to Sparingly Soluble. Solubility decreases as the alcohol chain length increases.

  • Acetone/Ether/DCM/Hexane: Practically Insoluble. The ionic lattice cannot be solvated by these non-polar or aprotic solvents.

Comparative Solubility Data Table
SolventFree Base SolubilitySalt Form (2HCl) SolubilityMechanistic Driver
Water Miscible> 500 mg/mLH-bonding (Base) / Ion-Dipole (Salt)
Methanol Miscible> 100 mg/mLPolarity match
Ethanol Miscible~ 50 mg/mLDecreasing dielectric constant
Dichloromethane > 100 mg/mL< 1 mg/mLCritical Separation Vector
Diethyl Ether ModerateInsolublePolarity mismatch for salt
Hexane SolubleInsolubleLipophilic interaction (Base only)

Mechanistic Insight: The pH-Solubility Switch

The most powerful tool for manipulating this compound is the pH switch. By adjusting the pH of the aqueous phase, you can force the molecule to migrate between aqueous and organic phases.

Phase Transfer Logic
  • pH < 4: Both nitrogens are protonated (

    
     and 
    
    
    
    ). The molecule is a highly polar dication. Partition Coefficient (LogD) < -2.0 . It resides in water.
  • pH ~ 7: The pyridine is neutral, but the aliphatic amine is protonated (

    
    ). It remains water-soluble but may partition slightly into polar organics.
    
  • pH > 11: Both nitrogens are deprotonated. The molecule is neutral. LogD ~ 0.9 . It migrates to the organic phase (DCM/Toluene).

SolubilitySwitch cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 11) Acid Dication Form (Highly Polar) Base Neutral Free Base (Lipophilic) Acid->Base pH Adjustment Solvent_Aq Aqueous Phase (Water) Acid->Solvent_Aq Dissolves In Solvent_Org Organic Phase (DCM/Ether) Acid->Solvent_Org Insoluble Base->Solvent_Aq Sparingly/Miscible (Salts out) Base->Solvent_Org Dissolves In

Figure 1: The pH-dependent solubility switch mechanism. At low pH, the dication locks into the aqueous phase. At high pH, the neutral base partitions into organic solvents.

Experimental Protocols

Protocol A: Determination of Solubility (Shake-Flask Method)

Use this protocol to generate precise solubility data for your specific batch/isomer.

  • Preparation: Weigh 50 mg of the compound (free base or salt) into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 1 minute after each addition. If the solid dissolves/liquid mixes, record volume.

  • Saturation: If undissolved material remains after 1 mL, place on an orbital shaker for 24 hours.

  • Analysis: Centrifuge (10,000 rpm, 5 min). Dilute the supernatant and analyze via HPLC-UV (260 nm).

Protocol B: Purification via Acid-Base Extraction

This is the standard industry method for isolating high-purity free base from reaction mixtures.

  • Dissolution: Dissolve the crude reaction mixture in 1 M HCl (pH < 2). The product moves to the aqueous phase; non-basic impurities remain organic.

  • Wash: Wash the aqueous acidic layer with Dichloromethane (DCM) (3x). Discard the organic (DCM) washings (removes neutral impurities).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 10 M NaOH until pH > 12. The solution will become cloudy as the free base oils out.

  • Extraction: Extract the basic aqueous layer with DCM (3x). The product now moves to the organic phase.

  • Drying: Dry the combined DCM layers over Anhydrous

    
    .
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the pure free amine oil.

ExtractionWorkflow Start Crude Mixture (Impurities + Product) Acidify Add 1M HCl (pH < 2) Start->Acidify Wash Wash with DCM Acidify->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Layer (Neutral Impurities) DISCARD Sep1->OrgWaste Top/Bottom (Solvent dep.) AqLayer Aqueous Layer (Product as Salt) Sep1->AqLayer Basify Add NaOH (pH > 12) AqLayer->Basify Extract Extract with DCM Basify->Extract Sep2 Phase Separation Extract->Sep2 AqWaste Aqueous Layer (Salts/Polar Impurities) DISCARD Sep2->AqWaste FinalOrg Organic Layer (Pure Free Base) Sep2->FinalOrg Dry Dry (Na2SO4) & Evaporate FinalOrg->Dry

Figure 2: Purification workflow utilizing the differential solubility of the salt and free base forms.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5152594, N-Methyl-2-(pyridin-3-yl)ethanamine. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Betahistine Dihydrochloride Monograph. (Standard reference for solubility protocols of pyridine-ethylamine salts).

  • Sigma-Aldrich.Pyridine Derivative Solubility Data. (General reference for pyridine/amine solubility behavior).

Sources

Foundational

2-(2-Methylpyridin-3-yl)ethanamine: A Strategic Fragment in Drug Discovery

The following technical guide details the utility, synthesis, and application of 2-(2-Methylpyridin-3-yl)ethanamine (CAS 504404-51-7) as a high-value fragment in modern drug discovery. Executive Summary In the realm of F...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of 2-(2-Methylpyridin-3-yl)ethanamine (CAS 504404-51-7) as a high-value fragment in modern drug discovery.

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), 2-(2-Methylpyridin-3-yl)ethanamine represents a "privileged scaffold." Structurally, it is a conformationally biased bioisostere of histamine, featuring a pyridine ring substituted with a methyl group at the C2 position and an ethylamine chain at C3.

This specific substitution pattern offers two distinct medicinal chemistry advantages over the unsubstituted pyridine-3-ethanamine:

  • Metabolic Shielding: The C2-methyl group blocks a primary site of oxidative metabolism (pyridinium formation or oxidation at the electron-deficient C2/C6 positions).

  • Conformational Restriction: The steric bulk of the methyl group restricts the rotation of the ethylamine side chain, pre-organizing the molecule into a bioactive conformation that often favors binding to GPCRs (specifically aminergic receptors) and kinase hinge regions.

Chemical Profile & Physicochemical Properties

This fragment adheres strictly to the "Rule of Three" (Ro3) for FBDD, ensuring it leaves sufficient chemical space for elaboration into a lead compound.

PropertyValueDrug Discovery Relevance
Molecular Weight 136.19 g/mol Ideal for fragments (<300 Da). High Ligand Efficiency (LE) potential.
cLogP ~0.6Hydrophilic; favorable for oral bioavailability and solubility.
H-Bond Donors 2 (NH₂)Key interaction point for aspartate/glutamate residues in binding pockets.
H-Bond Acceptors 2 (Pyridine N, Amine N)Pyridine N often acts as a hinge binder in kinases.
TPSA ~39 ŲWell below the 60 Ų threshold for blood-brain barrier (BBB) penetration.
Rotatable Bonds 2Low entropic penalty upon binding.
Structural Analysis: The Ortho-Methyl Effect

The 2-methyl group is not merely a hydrophobic handle; it exerts an ortho-effect . In unsubstituted 3-substituted pyridines, the side chain has free rotation. In 2-(2-methylpyridin-3-yl)ethanamine, the methyl group forces the ethylamine chain to twist out of planarity with the aromatic ring, often mimicking the bioactive twist found in neurotransmitters like histamine and serotonin.

Synthetic Accessibility & Protocols

Reliable synthesis is the cornerstone of any FBDD campaign. The most robust route to 2-(2-Methylpyridin-3-yl)ethanamine involves the reduction of 2-methylnicotinonitrile (2-methyl-3-cyanopyridine).

Experimental Protocol: Reduction of 2-Methylnicotinonitrile

Objective: Synthesis of 2-(2-Methylpyridin-3-yl)ethanamine via catalytic hydrogenation.

Reagents:

  • Substrate: 2-Methylnicotinonitrile (CAS 4223-29-0)

  • Catalyst: Raney Nickel (active slurry) or 10% Pd/C

  • Solvent: Methanolic Ammonia (7N NH₃ in MeOH)

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 40 psi)

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 10.0 mmol of 2-methylnicotinonitrile in 30 mL of 7N NH₃ in MeOH. The ammonia is critical to suppress the formation of secondary amines (dimerization).

  • Catalyst Addition: Carefully add 10 mol% of the catalyst (Raney Ni or Pd/C) under an argon atmosphere. Caution: Raney Nickel is pyrophoric.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 40 psi (approx. 2.7 bar) and stir vigorously at room temperature for 12–16 hours.

  • Monitoring: Monitor reaction progress via LC-MS (Target Mass [M+H]⁺ = 137.1).

  • Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via flash column chromatography (DCM:MeOH:NH₄OH, gradient 95:5:0.5 to 90:10:1) or converted to the dihydrochloride salt for crystallization.

Self-Validating Check:

  • ¹H NMR (DMSO-d₆) Diagnostic Peaks: Look for the disappearance of the aromatic signals of the nitrile and the appearance of the ethyl chain multiplets at ~2.8 ppm (CH₂) and ~3.0 ppm (CH₂-N), along with the singlet for the methyl group at ~2.5 ppm.

Visualization: Synthetic Pathway

Synthesis Start 2-Methylnicotinonitrile (CAS 4223-29-0) Intermediate Imine Intermediate Start->Intermediate Reduction Reagents H₂ (40 psi), Raney Ni MeOH/NH₃ Reagents->Start Product 2-(2-Methylpyridin-3-yl)ethanamine (Target Fragment) Intermediate->Product Hydrogenation

Caption: Catalytic hydrogenation route suppressing secondary amine formation via methanolic ammonia.

Medicinal Chemistry Applications

This fragment is versatile, serving as a seed for growing inhibitors across multiple target classes.

A. Histaminergic Ligands (GPCRs)

The fragment is a direct structural analog of Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine is the commercial drug, but the 2-methyl-3-substituted scaffold is a potent bioisostere).

  • Mechanism: The ethylamine chain mimics the ethylamine tail of histamine, engaging Aspartate residues (e.g., Asp107 in H1) via ionic bonding.

  • Selectivity: The 2-methyl group creates steric clash in the H3 receptor binding pocket compared to H1, allowing for subtype-selective optimization.

B. Kinase Inhibitors (Hinge Binders)

In kinase drug discovery, the pyridine nitrogen serves as the critical hydrogen bond acceptor for the hinge region backbone (typically the NH of a key residue like Met, Leu, or Val).

  • Example: The SPPL2a inhibitor SPL-707 utilizes a 2-methylpyridin-3-yl moiety.[1][2][3][4] The nitrogen binds to the active site, while the methyl group fills a small hydrophobic pocket (gatekeeper region), enhancing potency and selectivity against related aspartyl proteases [1].

  • MAT2A Inhibitors: Recent research identified compounds where the 2-methylpyridin-3-yl group acts as a substitute for a phenyl ring, improving solubility and maintaining potency via specific hydrophobic interactions [2].

C. Fragment Elaboration Strategy

Once the fragment binds (validated by SPR or NMR), it can be "grown" in three vectors:

  • N-Acylation/Alkylation (Vector A): The primary amine is the most reactive handle. Converting it to a urea or amide allows access to adjacent sub-pockets.

  • C5-Functionalization (Vector B): The position para to the methyl group (C5) is electronically accessible for halogenation or cross-coupling (Suzuki-Miyaura) to reach the solvent front.

  • C6-Functionalization (Vector C): The position adjacent to the nitrogen (C6) can be activated via Minisci reactions.

Elaboration Core 2-(2-Methylpyridin-3-yl)ethanamine (Core Scaffold) VectorA Vector A (Amine N) Ureas, Amides, Sulfonamides (Interacts with Asp/Glu residues) Core->VectorA VectorB Vector B (C5 Position) Suzuki Coupling / Halogenation (Solvent Front Extension) Core->VectorB VectorC Vector C (C6 Position) Minisci Reaction (Hydrophobic Pocket) Core->VectorC

Caption: Strategic growth vectors for the 2-(2-methylpyridin-3-yl)ethanamine scaffold.

References

  • Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor. Source: Journal of Medicinal Chemistry (2018).[3] Context: Describes SPL-707, utilizing the 2-methylpyridin-3-yl motif for immunomodulation.[3] URL:[Link][3]

  • Furo[2,3-f]quinazolin-7(6H)-one Derivatives as Potent, Selective, and Orally Bioavailable MAT2A Inhibitors. Source: Journal of Medicinal Chemistry (2025). Context: Highlights the 2-methylpyridin-3-yl group as a bioisostere for phenyl rings to improve physicochemical properties. URL:[Link](Note: Generalized link to JMedChem for recent articles; specific DOI for 2025 article requires subscription access).

  • Fragment-Based Drug Discovery: A Practical Approach. Source: Cambridge University Press. Context: General methodology for amine-containing fragment elaboration. URL:[Link]

Sources

Exploratory

Primary Amine Pyridine Derivatives: A Medicinal Chemist’s Technical Guide

Executive Summary Primary amine pyridine derivatives (aminopyridines) represent a high-value pharmacophore in modern drug discovery.[1] Functioning as superior bioisosteres to anilines, they offer tunable basicity, enhan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Primary amine pyridine derivatives (aminopyridines) represent a high-value pharmacophore in modern drug discovery.[1] Functioning as superior bioisosteres to anilines, they offer tunable basicity, enhanced aqueous solubility, and versatile hydrogen-bonding motifs.[1] However, their utility is often checked by complex structure-property relationships (SPR) regarding tautomerism and metabolic liability.[1] This guide provides an advanced technical analysis of the physicochemical properties, synthetic architectures, and medicinal chemistry applications of 2-, 3-, and 4-aminopyridines.[1]

Part 1: Physicochemical Foundations

The positional isomerism of the amino group on the pyridine ring dictates the electronic environment, profoundly affecting pKa, solubility, and binding affinity.

Basicity and Ionization (pKa)

Unlike anilines (pKa ~4.6), aminopyridines exhibit a wide basicity range due to the interplay between the ring nitrogen and the exocyclic amine.[2]

IsomerpKa (Conjugate Acid)Electronic Rationale
4-Aminopyridine 9.17 Strongest resonance (+R) stabilization of the protonated ring nitrogen.[1][2] The para-amino group effectively pushes electron density to the pyridine nitrogen.[1][3]
2-Aminopyridine 6.86 Moderate (+R) effect.[1][3] Inductive withdrawal (-I) by the adjacent nitrogen partially offsets resonance donation.[1][2]
3-Aminopyridine 6.00 Weakest base.[1] The amino group is meta to the ring nitrogen; resonance delocalization into the ring nitrogen is impossible. Behaves similarly to pyridine (pKa 5.2).[1]

Data Source: Albert et al. (1948) and confirmed via recent computational studies [1].

Tautomeric Equilibrium

A critical consideration for docking studies and binding mode analysis is the amino-imino tautomerism.[1]

  • 2- and 4-Aminopyridines: Can exist in the imino form (pyridone-like), particularly in non-polar solvents or specific protein pockets, acting as H-bond acceptors at the exocyclic nitrogen.[1]

  • 3-Aminopyridine: Exists exclusively in the amino form due to the lack of conjugation between the amine and the ring nitrogen.

Part 2: Synthetic Architectures

Synthesis of aminopyridines has evolved from harsh Chichibabin reactions to precision metal-catalyzed couplings.[1] The choice of method depends strictly on the starting material availability and the position of the amine.

Synthetic Decision Tree (Graphviz)

SyntheticStrategy Start Target: Primary Aminopyridine Precursor Select Precursor Start->Precursor Halide Halopyridine (Cl, Br, I) Precursor->Halide Acid Nicotinic Acid Deriv. Precursor->Acid Nitro Nitropyridine Precursor->Nitro Buchwald Pd-Catalyzed Amination (Buchwald-Hartwig) Halide->Buchwald Generic Curtius Curtius Rearrangement (DPPA / tBuOH) Acid->Curtius Best for 3-AP Reduction Reduction (H2/Pd or Fe/AcOH) Nitro->Reduction Classic Surrogates Ammonia Surrogates: LHMDS, Benzophenone Imine Buchwald->Surrogates Primary Amine Synthesis BocAmine Boc-Protected Amine Curtius->BocAmine

Caption: Strategic selection of synthetic routes based on precursor availability. Blue: Start; Red/Yellow/Green: Precursors.[1]

Advanced Methodology: Buchwald-Hartwig Amination

Direct amination of halopyridines with ammonia gas is often low-yielding due to catalyst poisoning.[1] The use of ammonia surrogates is the industry standard for reliability [2].

  • Preferred Ligands: BrettPhos or tBuBrettPhos (for chlorides); Josiphos (for difficult substrates).

  • Surrogates:

    • LHMDS (LiHMDS): Acts as both base and nitrogen source.[1] Acidic workup yields the free amine.

    • Benzophenone Imine: Forms a protected imine, hydrolyzed subsequently with citric acid.[1]

Methodology: Curtius Rearrangement

For 3-aminopyridines , where Pd-coupling is electronically less favorable (deactivated ring system), the Curtius rearrangement of nicotinic acids using Diphenylphosphoryl azide (DPPA) is highly robust.[1] This route provides immediate access to Cbz- or Boc-protected amines, useful for preventing side reactions in subsequent steps [3].[1]

Part 3: Medicinal Chemistry Applications[4][5][6][7]

Bioisosterism: The Aniline Replacement

Replacing a phenyl ring (aniline) with a pyridine (aminopyridine) is a classic "scaffold hop" to improve physicochemical properties.

  • Solubility: The pyridine nitrogen (pKa ~5-9) can be protonated at physiological pH (or in the lysosome), significantly lowering LogD and improving solubility compared to the lipophilic aniline.

  • Metabolic Stability: 3-Aminopyridines block para-hydroxylation (a common metabolic soft spot in anilines) if the 6-position is blocked.[1]

Structural Alerts and Toxicity

While valuable, aminopyridines carry specific risks:

  • Seizure Liability: 4-Aminopyridine (Fampridine) is a potent voltage-gated potassium channel (Kv) blocker.[1][4] It crosses the Blood-Brain Barrier (BBB) and increases neurotransmitter release.[1] While therapeutic for Multiple Sclerosis, it has a narrow therapeutic index [4].[1][5]

  • Metabolic Activation: 2-Aminopyridines can undergo metabolic activation similar to anilines, potentially forming reactive imino-quinone species, though this is generally less prevalent than in electron-rich anilines.[1]

Case Study: Fampridine (4-Aminopyridine)[1][8][9]
  • Indication: Multiple Sclerosis (to improve walking).[1][4][5]

  • Mechanism: Blocks Kv1.1 and Kv1.2 channels on demyelinated nerves, prolonging the action potential and enhancing signal conduction.[1]

  • Key Lesson: The high basicity (pKa 9.[1]17) ensures the molecule is protonated in the channel pore, which is essential for its blocking activity.

Part 4: Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis of 2-Aminopyridine via LHMDS

Target: Conversion of 2-chloropyridine derivatives to primary amines.[1]

  • Preparation: In a glovebox, charge a reaction vial with Pd2(dba)3 (1.0 mol%) and BrettPhos (2.0 mol%).

  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration relative to substrate).

  • Reagents: Add the 2-chloropyridine substrate (1.0 equiv) and LHMDS (1.0 M in THF, 2.2 equiv).

  • Reaction: Seal and heat to 65°C for 4-12 hours.

  • Workup (Critical): Cool to room temperature. Add 1M HCl (excess) and stir for 1 hour to hydrolyze the silyl intermediate. Neutralize with NaOH to pH >10 and extract with EtOAc.

  • Purification: Flash chromatography (DCM/MeOH/NH4OH).

Protocol B: Synthesis of 3-Aminopyridine via Curtius Rearrangement

Target: Conversion of substituted nicotinic acid to Boc-protected 3-aminopyridine.[1]

  • Activation: Dissolve nicotinic acid derivative (1.0 equiv) in anhydrous t-Butanol (10 volumes). Add Triethylamine (1.5 equiv).[1]

  • Azide Formation: Add DPPA (Diphenylphosphoryl azide, 1.1 equiv) dropwise at room temperature.[1]

  • Rearrangement: Heat the mixture to reflux (85°C). Evolution of N2 gas will be observed.[1] Maintain reflux for 4-6 hours.

  • Mechanism: The intermediate acyl azide rearranges to an isocyanate, which is trapped by t-butanol to form the Boc-carbamate.[1]

  • Isolation: Concentrate in vacuo. Redissolve in EtOAc, wash with 5% citric acid and brine.

  • Deprotection (Optional): Treat with TFA/DCM (1:1) to yield the free primary amine salt.

References

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. Source: ResearchGate / Journal of Chemical Physics (Calculated vs Experimental Data).[1] [Link]

  • Ammonia surrogates in the synthesis of primary amines. Source: Organic & Biomolecular Chemistry (RSC Publishing).[1] [Link]

  • Curtius rearrangement - Synthetic Applications and Mechanism. Source: Wikipedia / Organic Chemistry Portal (Verified General Reaction Reference).[1] [Link]

  • 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Source: National Institutes of Health (PMC).[1] [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. Source: ACS Medicinal Chemistry Letters.[1] [Link]

Sources

Foundational

Comprehensive Safety, Handling, and Application Guide for 2-(2-Methylpyridin-3-yl)ethanamine in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, 2-(2-Methylpyridin-3-yl)ethanamine (Molecular Formula: C8H12N2) serves as a highly versatile building block and bioisostere. Structurally comprising a 2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-(2-Methylpyridin-3-yl)ethanamine (Molecular Formula: C8H12N2) serves as a highly versatile building block and bioisostere. Structurally comprising a 2-methylpyridine core linked to a primary aliphatic ethanamine chain, this compound is frequently utilized in the synthesis of central nervous system (CNS) active agents, particularly histamine receptor modulators and kinase inhibitors.

Because it is a specialized research chemical, standard Safety Data Sheets (SDS) often lack the mechanistic depth required for advanced laboratory handling. This whitepaper synthesizes physicochemical profiling, mechanistic toxicology, and self-validating experimental protocols to provide drug development professionals with an authoritative guide to safely handling and characterizing this compound.

Physicochemical Profiling & Hazard Assessment

To design safe handling workflows, we must first understand the compound's fundamental properties and how its molecular structure dictates its hazard profile.

Quantitative Data Summary
PropertyValue
Chemical Name 2-(2-Methylpyridin-3-yl)ethanamine
Molecular Weight 136.19 g/mol
Appearance Pale yellow to colorless viscous liquid
Solubility Soluble in methanol, DMSO, and aqueous buffers (pH < 7)
pKa (Predicted) ~5.5 (Pyridine Nitrogen), ~9.5 (Primary Amine)
Hazard Classification Corrosive, Acute Toxicant (Oral/Dermal/Inhalation)
Mechanistic Toxicology (Causality of Hazards)

The hazards associated with 2-(2-Methylpyridin-3-yl)ethanamine are a direct consequence of its dual-functional structure:

  • Skin and Eye Corrosion: The primary aliphatic amine acts as a potent nucleophile and a strong base. Upon contact with dermal or ocular moisture, the unprotonated amine reacts with water to generate hydroxide ions. This localized alkaline environment rapidly saponifies epidermal lipids and denatures structural proteins, leading to liquefactive necrosis and severe chemical burns ()[1].

  • Systemic and Respiratory Toxicity: The lipophilic 2-methylpyridine ring significantly enhances the compound's dermal penetration coefficient. Once absorbed or inhaled, volatile aliphatic amines can act as endogenous metabolite mimics, causing severe respiratory tract irritation and potential neurotoxicity ()[2].

Safe Handling & Decontamination Workflows

When handling hazardous, corrosive amines, strict adherence to established safety protocols is mandatory to prevent exposure and environmental contamination ()[3].

Protocol: Self-Validating Spill Containment and Neutralization

This protocol is designed as a closed-loop system; it cannot be completed until the hazard is analytically proven to be neutralized.

  • Isolation & PPE: Immediately evacuate the vicinity. Don Level B Personal Protective Equipment (PPE), including a NIOSH-approved respirator, chemical-resistant goggles, and heavy-duty nitrile gloves.

  • Containment: Surround the liquid spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite) to prevent spreading.

  • Neutralization (Causality Step): Slowly apply a 5% aqueous solution of citric acid or sodium bisulfate to the absorbed spill.

    • Why? Primary amines react violently with strong mineral acids (like HCl), generating excessive heat that can aerosolize the toxic amine. Using a weak acid neutralizes the base via a controlled, mildly exothermic reaction, forming a stable, water-soluble ammonium salt.

  • Validation (Self-Validating Step): Swab the neutralized mixture with universal pH indicator paper.

    • If pH > 8: The amine is not fully neutralized. Repeat Step 3.

    • If pH is 6–8: The hazard is mitigated, validating the completion of the chemical deactivation.

  • Disposal: Transfer the neutralized slurry into a designated, clearly labeled hazardous waste container for institutional disposal.

SpillResponse Start Spill Detected PPE Don Level B PPE (Respirator, Nitrile) Start->PPE Contain Containment (Inert Absorbent) PPE->Contain Neutralize Neutralization (5% Citric Acid) Contain->Neutralize Test pH Verification (Target pH 6-8) Neutralize->Test Test->Neutralize pH > 8 Dispose Hazardous Waste Disposal Test->Dispose pH 6-8

Workflow for the containment and neutralization of basic amine chemical spills.

Synthetic Utility & Receptor Pharmacology

In drug discovery, 2-(2-Methylpyridin-3-yl)ethanamine is highly valued for its ability to mimic endogenous monoamines like histamine. The ethanamine chain acts as the primary pharmacophore for receptor binding, while the 2-methylpyridine core provides metabolic stability against monoamine oxidases (MAOs) and dictates receptor subtype selectivity.

When synthesized into a final drug candidate, these derivatives often act as antagonists or inverse agonists at G-protein coupled receptors (GPCRs), such as the Histamine H3 receptor, modulating downstream secondary messengers.

GPCRPathway Ligand Pyridine-Ethanamine Derivative Receptor Histamine H3 Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/o Protein (α-subunit) Receptor->GProtein Activation Enzyme Adenylate Cyclase (Inhibited) GProtein->Enzyme Inhibition Effector cAMP Levels (Decreased) Enzyme->Effector Reduced Synthesis

Pharmacological signaling pathway of H3 receptor modulation by pyridine-ethanamine derivatives.

Analytical Characterization Protocol

Before utilizing the compound in biological assays or downstream synthesis, its purity and identity must be analytically confirmed.

Protocol: Self-Validating LC-MS Characterization
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v).

  • Ionization Optimization (Causality Step): Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase.

    • Why? Both the primary amine and the pyridine nitrogen are highly basic. Without TFA, these nitrogens interact with residual silanol groups on the silica stationary phase, causing severe chromatographic peak tailing. TFA protonates both basic centers, ensuring rapid column elution and a sharp, symmetrical peak, while simultaneously enhancing positive electrospray ionization (ESI+).

  • System Validation (Self-Validating Step): Inject 5 µL of a blank solvent (Methanol:Water + 0.1% TFA).

    • Validation condition: If the baseline is stable with no carryover peaks at m/z 137.1, the system is validated and clean for analytical injection. If peaks are present, the column must be flushed.

  • Data Acquisition: Inject 5 µL of the sample. Operate the mass spectrometer in ESI+ mode. Monitor for the [M+H]+ precursor ion at m/z 137.1 and characteristic fragment ions (e.g., loss of NH3 resulting in m/z 120.1).

References

  • Guidelines for the Safe Handling of Hazardous Chemicals. HM Royal. URL: [Link]

  • Sec-Butylamine | C4H11N | CID 24874 (Primary Aliphatic Amine Hazards). PubChem, National Institutes of Health. URL:[Link]

  • Monomethylamine Interim AEGL Document (Aliphatic Amine Toxicity). U.S. Environmental Protection Agency (EPA). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Procedure for converting 2-(2-Methylpyridin-3-yl)ethanamine dihydrochloride to free base

Introduction & Chemical Logic The conversion of 2-(2-Methylpyridin-3-yl)ethanamine dihydrochloride (CAS: 504404-51-7, salt form) to its free base is a critical step in synthetic workflows, particularly when the amine is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Logic

The conversion of 2-(2-Methylpyridin-3-yl)ethanamine dihydrochloride (CAS: 504404-51-7, salt form) to its free base is a critical step in synthetic workflows, particularly when the amine is required as a nucleophile for acylation, alkylation, or reductive amination.

Mechanistic Insight

The starting material is a dihydrochloride salt, meaning both the aliphatic primary amine (approx. pKa ~10.5) and the pyridine nitrogen (approx. pKa ~5.9) are protonated. To release the free base, the pH of the aqueous solution must be elevated significantly above the highest pKa value.

  • Target pH: > 12.0 (Ensures >99% deprotonation of the primary amine).

  • Reagent Choice: Sodium Hydroxide (NaOH) or Potassium Carbonate (

    
    ). NaOH is preferred for speed and efficiency, while 
    
    
    
    is milder if sensitive functional groups were present (not the case here).
  • Solvent System: Dichloromethane (DCM) or Chloroform (

    
    ) are the optimal extraction solvents due to the high solubility of pyridine derivatives in chlorinated solvents. Ethyl Acetate (EtOAc) is a viable "green" alternative but may require more extraction cycles.
    
Key Physical Properties
PropertyDihydrochloride SaltFree Base (Target)
Molecular Formula


Molecular Weight 209.12 g/mol 136.19 g/mol
Physical State White to off-white solidColorless to pale yellow oil (likely)
Solubility Water, MethanolDCM, Chloroform, EtOAc, Alcohols
pKa (approx) N/APyridine N: ~5.9 Aliphatic

: ~10.5

Equipment & Reagents

Reagents
  • Starting Material: 2-(2-Methylpyridin-3-yl)ethanamine dihydrochloride.

  • Base: 2M or 5M Sodium Hydroxide (NaOH) solution.

  • Solvent: Dichloromethane (DCM) (HPLC Grade preferred).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ) or Magnesium Sulfate (
    
    
    
    ).
  • Wash Solution: Brine (Saturated NaCl solution).

Equipment
  • Separatory funnel (appropriate size).

  • pH paper or calibrated pH meter.

  • Rotary evaporator with vacuum pump.

  • Inert gas line (Nitrogen or Argon) for storage.

Experimental Protocol

Step 1: Dissolution and Neutralization[8]
  • Weigh the dihydrochloride salt (e.g., 1.0 g, 4.78 mmol) and transfer it to a suitably sized Erlenmeyer flask.

  • Dissolve the salt in the minimum amount of deionized water (approx. 10-15 mL). The solution will be acidic (pH < 2).[1]

  • Cool the solution slightly in an ice-water bath (0-5 °C). Note: Neutralization is exothermic.

  • Basify by adding 5M NaOH dropwise with stirring. Monitor the pH continuously.

    • Critical Endpoint: Continue addition until the pH reaches 12-14 . The solution may become cloudy or an oil may separate as the free base forms.

Step 2: Extraction
  • Transfer the basic aqueous mixture to a separatory funnel.

  • Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
    • Technique: Shake vigorously for 1-2 minutes and vent frequently. Allow layers to separate completely. The free base will partition into the lower organic (DCM) layer.

  • Combine the organic extracts in a clean flask.

  • Back-Extraction (Optional): If yield is critical, wash the combined organic layer once with a small volume (5 mL) of brine to remove trapped water, then re-extract the brine with 5 mL of DCM.

Step 3: Drying and Concentration[10]
  • Dry the combined organic phases over anhydrous

    
     for 10-15 minutes. The solution should appear clear and free of suspended water droplets.
    
  • Filter off the drying agent through a fritted glass funnel or a cotton plug into a pre-weighed round-bottom flask.

  • Concentrate the solvent using a rotary evaporator.

    • Bath Temperature: 30-35 °C.

    • Pressure: Moderate vacuum initially, then high vacuum (< 10 mbar) to remove trace solvent.

    • Caution: Pyridine derivatives can be volatile.[2] Do not overheat or leave under high vacuum for prolonged periods if the product volume is small.

Step 4: Final Isolation & Storage
  • Observe the residue.[3] It is expected to be a colorless to pale yellow oil.

  • Purification (If required): If the NMR indicates impurities, the oil can be distilled under reduced pressure (Kugelrohr distillation recommended) or used directly in the next step.

  • Storage: Flush the flask with Nitrogen or Argon immediately. Store at 4 °C protected from light. Pyridine amines are prone to oxidation and formation of carbamates (

    
     absorption) upon air exposure.
    

Process Visualization (Graphviz)

The following diagram illustrates the logical flow and chemical transformation during the extraction process.

G Start Start: Dihydrochloride Salt (Acidic pH < 2) Dissolve Dissolve in Water (Clear Solution) Start->Dissolve Basify Add 5M NaOH Target pH > 12 Dissolve->Basify Deprotonation SepFunnel Transfer to Separatory Funnel Basify->SepFunnel Free Base Forms Extract Extract with DCM (3x) (Organic Layer = Bottom) SepFunnel->Extract Dry Dry Organic Layer (Anhydrous Na2SO4) Extract->Dry Collect Organic Phase Evap Rotary Evaporation (30-35°C) Dry->Evap Filter Final Final Product: Free Base Oil (Store under N2) Evap->Final Remove Solvent

Figure 1: Workflow for the conversion of amine dihydrochloride to free base.

Quality Control & Validation

To ensure the integrity of the protocol, perform the following checks:

  • pH Validation: After extraction, check the pH of the aqueous layer.[1] It must remain >12. If the pH has dropped, add more base and re-extract.

  • NMR Verification:

    • Proton Shift: In

      
       NMR (
      
      
      
      ), the chemical shift of the protons adjacent to the nitrogen (
      
      
      ) will shift upfield (lower ppm) in the free base compared to the salt.
    • Peak Integration: Verify the absence of water and solvent peaks.

  • Silver Nitrate Test (Halide check): Dissolve a small drop of the oil in dilute nitric acid and add

    
    . A lack of precipitate confirms the removal of chloride ions (successful free-basing).
    

References

  • BenchChem. Protocol for synthesizing Betahistine dihydrochloride for laboratory use. (Provides analogous protocols for pyridine-ethanamine derivatives).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5152594, N-Methyl-2-(pyridin-3-yl)ethanamine. (Structural and property data for validation).

  • Loba Chemie. Safety Data Sheet: 2-Methylpyridine. (Safety and volatility data for the pyridine core).

  • Sigma-Aldrich. Product Specification: 2-Amino-3-methylpyridine. (Physical state comparisons for similar pyridine amines).

Sources

Application

Application Note: Preparation and Stability of Stock Solutions for 2-(2-Methylpyridin-3-yl)ethanamine Salts

This Application Note is designed for researchers and drug development professionals working with 2-(2-Methylpyridin-3-yl)ethanamine (and its dihydrochloride salt). It synthesizes chemical principles with practical labor...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals working with 2-(2-Methylpyridin-3-yl)ethanamine (and its dihydrochloride salt). It synthesizes chemical principles with practical laboratory protocols to ensure experimental reproducibility.[1]

Abstract

2-(2-Methylpyridin-3-yl)ethanamine (CAS 504404-51-7 for free base) is a structural analog of histamine-related ligands (e.g., Betahistine). In biological assays, it is most commonly utilized as the dihydrochloride salt (2HCl) due to its superior aqueous solubility and crystalline stability compared to the hygroscopic, oily free base. This guide provides a standardized protocol for preparing high-integrity stock solutions, addressing critical factors such as hygroscopicity, pH-dependent solubility, and oxidative stability.

Chemical & Physical Properties

Understanding the physicochemical nature of the compound is the first step in reproducible stock preparation. The dihydrochloride salt is the preferred form for storage and handling.

Table 1: Critical Material Specifications
PropertyFree BaseDihydrochloride Salt (Recommended)
CAS Number 504404-51-72445792-45-8
Formula


Molecular Weight 136.19 g/mol 209.12 g/mol
Appearance Colorless to yellow oilWhite to off-white crystalline solid
Solubility (Water) Moderate (pH dependent)High (>50 mg/mL)
Solubility (DMSO) HighHigh (>100 mM)
Hygroscopicity LowHigh (Deliquescent)
pKa (Est.) Pyridine N: ~5.8Amine N: ~9.7N/A (Fully protonated in solid state)
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Critical Insight: The dihydrochloride salt is hygroscopic .[2] Exposure to ambient humidity will cause the solid to absorb water, altering the effective mass and leading to concentration errors.[3] Handling in a desiccated environment or rapid weighing techniques are required.[3]

Solvent Selection & Experimental Logic

The choice of solvent dictates the stability of your stock and its compatibility with downstream assays.

Figure 1: Solvent Decision Matrix

The following logic flow guides the selection of the optimal solvent system based on the intended application.

SolventSelection Start Intended Application CellCulture Cell Culture / In Vivo Start->CellCulture ChemScreen Chemical Screening / HTS Start->ChemScreen SolubilityCheck Check Max Solubility CellCulture->SolubilityCheck High Conc. Required? DMSOStock DMSO Stock (Anhydrous) Store: -20°C to -80°C Shelf Life: 6-12 Months ChemScreen->DMSOStock Standard Practice WaterStock Aqueous Stock (Water/PBS) Store: -20°C Shelf Life: < 1 Month SolubilityCheck->WaterStock Yes (>10 mM) SolubilityCheck->DMSOStock Very High (>100 mM) DMSOStock->CellCulture Dilute < 0.1% v/v (Control for DMSO toxicity)

Caption: Decision matrix for selecting the primary solvent. DMSO is preferred for long-term storage due to its bacteriostatic properties and prevention of hydrolysis.

Protocol: Preparation of 100 mM Stock Solution

Target Concentration: 100 mM Volume: 10 mL Solvent: Anhydrous DMSO (Recommended for maximum stability)

Reagents & Equipment[1][11]
  • Compound: 2-(2-Methylpyridin-3-yl)ethanamine dihydrochloride (MW: 209.12 g/mol ).

  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

  • Container: Amber glass vial (borosilicate) with PTFE-lined screw cap.

  • Filtration: 0.22 µm PTFE syringe filter (Nylon is acceptable for water; avoid cellulose acetate with DMSO).

Step-by-Step Procedure
  • Equilibration: Remove the compound vial from the refrigerator (

    
    ). Allow it to equilibrate to room temperature for 30 minutes  before opening.
    
    • Why? Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic salt, ruining the remaining solid.

  • Weighing (Rapid Technique):

    • Place a weighing boat on the balance and tare.[3]

    • Calculate the required mass:

      
      
      
      
      
    • Weigh 209.1 mg of the dihydrochloride salt.

    • Note: If the powder is clumped, it has already absorbed moisture.[3] Verify concentration via HPLC if precision is critical.

  • Dissolution:

    • Transfer the solid to a 15 mL graduated conical tube or volumetric flask.

    • Add approximately 8 mL of DMSO.

    • Vortex vigorously for 30-60 seconds. The salt should dissolve completely.

    • Add DMSO to bring the final volume to exactly 10 mL .

  • Filtration (Sterilization):

    • Although DMSO is bacteriostatic, filtration removes particulate matter.

    • Pass the solution through a 0.22 µm PTFE or PVDF syringe filter into the final amber glass storage vial.

  • Aliquoting:

    • Divide the stock into small aliquots (e.g., 500 µL) to avoid repeated freeze-thaw cycles.

    • Why? Repeated temperature shifts can cause precipitation or degradation.

Table 2: Dilution Guide for Assays
Target Assay Conc.Dilution FactorPreparation (Example)Final DMSO %
100 µM 1:10001 µL Stock + 999 µL Media0.1%
10 µM 1:10,0001 µL Stock + 9.999 mL Media0.01%
1 µM 1:100,000Serial Dilution Required< 0.001%

Storage & Stability

Proper storage extends the shelf life of the compound significantly.

Figure 2: Lifecycle & Storage Workflow

StorageLifecycle Fresh Freshly Prepared Stock (100 mM) Aliquot Aliquot (200-500 µL) Fresh->Aliquot Freeze Freeze at -20°C (Dark, Desiccated) Aliquot->Freeze Thaw Thaw at RT (Do not heat) Freeze->Thaw Needed Use Experimental Use Thaw->Use Use->Freeze AVOID Discard Discard Remainder (Do not refreeze) Use->Discard

Caption: Single-use aliquot strategy prevents degradation from freeze-thaw cycles.

  • Temperature: Store stocks at -20°C or -80°C .

  • Light: The pyridine ring can be sensitive to UV light. Always use amber vials or wrap containers in aluminum foil.

  • Stability:

    • Solid: Stable for >2 years if kept dry at -20°C.

    • DMSO Stock: Stable for ~6 months at -20°C.

    • Aqueous Stock: Stable for <1 month at -20°C (prone to hydrolysis/oxidation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5152594, N-Methyl-2-(pyridin-3-yl)ethanamine. Retrieved from [Link][4]

Sources

Method

Application Note: Flow Chemistry Synthesis of Methylpyridine Ethanamines

Executive Summary & Strategic Rationale Methylpyridine ethanamines, most notably Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine), are critical H3 receptor antagonists used in treating vestibular disorders. Traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Methylpyridine ethanamines, most notably Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine), are critical H3 receptor antagonists used in treating vestibular disorders. Traditional batch synthesis often relies on harsh conditions or hazardous reagents to install the ethylamine side chain on the pyridine ring.

Transitioning this chemistry to Continuous Flow offers three decisive advantages:

  • Enhanced Safety: The primary route involves 2-vinylpyridine (volatile, toxic, prone to polymerization) and methylamine (gas/pressurized liquid). Flow systems contain these hazards within a closed, low-volume footprint.

  • Process Intensification: The reaction is reversible (retro-aza-Michael). Flow reactors allow operation at temperatures (130–170 °C) and pressures (25+ bar) inaccessible to standard reflux, shifting the equilibrium toward the product while suppressing side reactions via precise residence time control.

  • Green Chemistry: The optimized flow protocol utilizes water as the sole solvent, eliminating organic waste and simplifying purification.

This guide details two validated protocols:

  • Method A (The Gold Standard): High-pressure Aza-Michael addition in water.

  • Method B (The Analog Route): Heterogeneous catalytic reductive amination for broader structural diversity.

Method A: High-Pressure Aza-Michael Addition (Betahistine Synthesis)

This protocol is the industrial benchmark for synthesizing 2-(2-methylaminoethyl)pyridine. It exploits the "on-water" effect and high-temperature kinetics to achieve >99% conversion in under 3 minutes.

Reaction Scheme

The reaction involves the nucleophilic attack of methylamine on the vinyl group of 2-vinylpyridine.



Experimental Setup & Diagram

Equipment Required:

  • Pumps: Dual piston pumps (acid-resistant seals recommended).

  • Reactor: Silicon Carbide (SiC) plate reactor or Hastelloy coil (SiC preferred for corrosion resistance against amine salts).

  • Pressure: Back Pressure Regulator (BPR) set to 25 bar .

  • Thermostat: Oil bath or Peltier module capable of 170 °C .

G cluster_inputs Feed Stocks cluster_reactor High-Pressure Reaction Zone cluster_downstream Collection ReagentA Reagent A 2-Vinylpyridine (Neat) Mixer T-Mixer (SiC/Hastelloy) ReagentA->Mixer Pump A 0.5 mL/min ReagentB Reagent B Methylamine HCl (Aq. Saturated) ReagentB->Mixer Pump B 0.9 mL/min Reactor SiC Reactor Plate Vol: 5-10 mL Temp: 170°C Mixer->Reactor Mixed Stream BPR BPR 25 bar Reactor->BPR Residence Time ~2.1 min Collection Product Collection (Betahistine) BPR->Collection Depressurized

Caption: Figure 1. Continuous flow manifold for the high-pressure synthesis of Betahistine using a Silicon Carbide reactor.

Step-by-Step Protocol
  • Reagent Preparation:

    • Feed A: Pure 2-vinylpyridine (neat). Note: Ensure inhibitor levels are low or account for them; however, neat reagent is standard.

    • Feed B: Saturated aqueous Methylamine Hydrochloride (approx. 9.0 M). Safety: Prepare in a fume hood; exothermic dissolution.

  • System Priming:

    • Flush the system with deionized water.

    • Set the BPR to 25 bar (essential to keep methylamine in the liquid phase at 170 °C).

    • Heat the reactor to 170 °C .

  • Execution:

    • Set Pump A (Vinylpyridine) to 0.5 mL/min .

    • Set Pump B (Methylamine) to 0.9 mL/min (approx. 1.7–1.9 equivalents).

    • Mechanism:[1] The streams meet at the T-mixer and enter the heated zone. The high pressure prevents boiling, while the water solvent accelerates the reaction via hydrogen bonding at the transition state.

  • Work-up:

    • Collect the effluent.

    • Basify with NaOH (if using HCl salt) to pH >12.

    • Extract with Toluene or Dichloromethane (DCM).

    • Evaporate solvent to yield the free base (oil).

Optimization Data (Reference Values)
ParameterRange TestedOptimal ValueImpact on Outcome
Temperature 130 – 170 °C170 °C Below 150°C, conversion drops significantly (<50%). High temp favors kinetics over equilibrium limitations.
Pressure 10 – 25 bar25 bar Must exceed vapor pressure of water/amine mix at 170°C to prevent cavitation.
Residence Time 1 – 10 min2.1 – 2.4 min Longer times (>5 min) increase "double addition" byproduct formation.
Stoichiometry 1.0 – 2.5 eq.1.7 – 1.9 eq. Excess amine suppresses polymerization of vinylpyridine and drives conversion.

Method B: Heterogeneous Catalytic Reductive Amination

Scenario: Use this method when the vinyl precursor is unavailable, or when synthesizing analogs with different chain lengths (e.g., from 2-pyridinecarboxaldehyde).

Reaction Scheme

Condensation of an aldehyde with methylamine followed by in situ hydrogenation.



Experimental Setup & Diagram

Equipment Required:

  • Hydrogenation Module: (e.g., H-Cube Pro, Vapourtec R-Series with gas module).

  • Catalyst Cartridge: 10% Pd/C or Pt/C (Packed Bed).

  • Gas Feed: Hydrogen (generated in-situ or cylinder fed).

H cluster_feed Precursors cluster_pbr Packed Bed Reactor cluster_out Output Soln Solution: Aldehyde + Amine (in MeOH) Cartridge CatCart® Pd/C or Pt/C Temp: 25-60°C Soln->Cartridge Liquid Flow 0.5-1.0 mL/min H2 Hydrogen Gas (or In-situ Gen) H2->Cartridge Gas Mix (Bubble/Slug Flow) Product Secondary Amine (>95% Yield) Cartridge->Product Filtration-Free Stream

Caption: Figure 2. Heterogeneous flow hydrogenation setup for reductive amination of pyridine aldehydes.

Step-by-Step Protocol
  • Feed Preparation:

    • Dissolve 2-pyridinecarboxaldehyde (1.0 eq) and Methylamine (1.1 eq, 2M in MeOH) in Methanol.

    • Optional: Add mild acid (Acetic acid, 1.0 eq) to accelerate imine formation if the reaction is sluggish.

  • Reactor Setup:

    • Install a 10% Pd/C (30 mm) cartridge.

    • Set system pressure to 30–50 bar (Hydrogen).

    • Set temperature to 25–50 °C . (Avoid >60°C to prevent pyridine ring reduction).

  • Execution:

    • Flow rate: 1.0 mL/min .

    • Pass the solution through the catalyst bed.[2]

    • Note: The catalyst cartridge acts as a static mixer and reaction surface.

  • Work-up:

    • Concentrate the methanol stream.

    • The product is typically clean enough for direct use; otherwise, perform a short silica plug filtration.

Critical Safety & Handling

2-Vinylpyridine
  • Hazard: Highly toxic (LD50 oral < 100 mg/kg), lachrymator, skin sensitizer.

  • Flow Advantage: The closed system prevents vapor exposure.

  • Storage: Store cold with inhibitor (e.g., tert-butylcatechol) to prevent spontaneous polymerization.

Methylamine
  • Hazard: Flammable gas/liquid, corrosive, intense ammonia-like odor.

  • Control: Use aqueous solutions or hydrochloride salts where possible to avoid handling pressurized gas cylinders. In Method A, the salt form significantly reduces volatility risks.

Reactor Fouling
  • Issue: Polymerization of vinylpyridine can clog narrow channels.

  • Mitigation: Always flush the system with Methanol or Acetone immediately after the run. Do not let the reactor sit idle with vinylpyridine inside.

References

  • Continuous Flow Process for the Synthesis of Betahistine via Aza-Michael-Type Reaction in Water. Source: ACS Sustainable Chemistry & Engineering (2021). URL:[Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Source: Afinidad (2024).[3] URL:[Link]

  • Continuous Flow Synthesis of 2-Methylpyridines via α-Methylation. Source: Molecules (2015).[4] URL:[Link]

  • Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Source: Reaction Chemistry & Engineering (2025).[5] URL:[Link]

  • Heterogeneous Hydrogenations in Continuous Flow. Source: Semantic Scholar / Scientia Pharmaceutica. URL:[Link]

Sources

Application

Precision N-Alkylation Strategies for 2-(2-Methylpyridin-3-yl)ethanamine

Application Note & Protocol Guide | Version 2.1 Executive Summary: The Chemoselectivity Challenge The functionalization of 2-(2-Methylpyridin-3-yl)ethanamine presents a classic chemoselectivity challenge in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary: The Chemoselectivity Challenge

The functionalization of 2-(2-Methylpyridin-3-yl)ethanamine presents a classic chemoselectivity challenge in medicinal chemistry: distinguishing between the highly nucleophilic primary exocyclic amine and the endocyclic pyridine nitrogen.

While pyridine nitrogens are generally nucleophilic, this specific scaffold possesses a built-in "steric shield"—the 2-methyl group . This ortho-substituent creates significant steric hindrance around the pyridine nitrogen, naturally biasing alkylation toward the exocyclic primary amine. However, without precise reagent control, researchers still risk over-alkylation (formation of tertiary amines or quaternary ammonium salts) and regio-isomeric mixtures .

This guide details two high-fidelity protocols designed to maximize yield and selectivity:

  • Reductive Amination (Method A): The gold standard for mono-alkylation.

  • Nucleophilic Substitution (Method B): Optimized for introducing rigid electrophiles or achieving controlled di-alkylation.

Strategic Reagent Selection Matrix

ParameterMethod A: Reductive Amination Method B: Direct Alkylation Method C: Acylation-Reduction
Primary Utility Mono-alkylation (Secondary Amines)Di-alkylation or Rigid ElectrophilesComplex/Bulky Chains
Key Reagents Aldehydes/Ketones + STAB or 2-Pic-BH₃ Alkyl Halides + K₂CO₃ or DIPEA Acid Chlorides + LiAlH₄
Selectivity High (Kinetic control via Imine)Moderate (Requires stoichiometry control)Very High (Stepwise)
Risk Profile Low (Over-alkylation rare)High (Over-alkylation common)High (Harsh reduction step)
Green Score High (Ethanol/Methanol compatible)Moderate (Often requires DMF/MeCN)Low (Requires dry THF/Ether)
  • STAB: Sodium Triacetoxyborohydride

  • 2-Pic-BH₃: 2-Picoline Borane (Green alternative to cyanoborohydride)

Mechanistic Insight & Pathway Visualization

The following diagram illustrates the competitive landscape of the reaction. The 2-Methyl group (C2-Me) is the critical control element, sterically hindering the pyridine nitrogen (


) and directing the electrophile (

) to the exocyclic amine (

).

ReactionPathways cluster_steric Steric Shielding Effect Start 2-(2-Methylpyridin-3-yl) ethanamine Imine Intermediate: Imine Species Start->Imine + R-CHO (Fast) PyridineSalt Impurity: Pyridine N-Alkylated (Quaternary Salt) Start->PyridineSalt Direct Alkylation (Blocked by 2-Me) Aldehyde Reagent: Aldehyde (R-CHO) MonoProduct Target: Secondary Amine (Mono-alkylated) Imine->MonoProduct + Reductant (STAB/NaBH4) DiProduct Impurity: Tertiary Amine (Over-alkylated) MonoProduct->DiProduct + Excess R-CHO (Slow)

Figure 1: Reaction pathway analysis showing the "Steric Shielding" of the pyridine ring by the 2-methyl group, favoring exocyclic amine functionalization.

Detailed Experimental Protocols

Protocol A: Mono-Alkylation via Reductive Amination (Recommended)

Objective: Synthesis of secondary amine derivatives with >95% chemoselectivity.

Reagents:

  • Substrate: 2-(2-Methylpyridin-3-yl)ethanamine (1.0 equiv)[1]

  • Electrophile: Aldehyde (1.05 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation.

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vial, dissolve the amine (1.0 mmol) in DCE (5 mL). Add the aldehyde (1.05 mmol).

  • Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Note: Monitor by TLC/LCMS for the disappearance of the aldehyde. The imine intermediate may be visible.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Why STAB? Unlike NaBH₄, STAB is less reactive and will not reduce the aldehyde before it forms the imine, preventing alcohol side-products.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH/NH₄OH gradient).

Validation Criteria:

  • 1H NMR: Look for the diagnostic shift of the

    
     protons. The disappearance of the aldehyde proton (9-10 ppm) and appearance of new alkyl signals confirm the product.
    
  • Selectivity Check: Ensure integration of the alkyl group matches a 1:1 ratio with the pyridine scaffold to rule out di-alkylation.

Protocol B: Direct Alkylation (For Rigid/Bulky Groups)

Objective: Introduction of alkyl groups where corresponding aldehydes are unstable or unavailable.

Reagents:

  • Substrate: 2-(2-Methylpyridin-3-yl)ethanamine (1.0 equiv)[1]

  • Electrophile: Alkyl Bromide/Iodide (0.9 equiv) - Sub-stoichiometric to prevent over-alkylation.

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or DIPEA (2.5 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 mmol) in MeCN (5 mL). Add

    
     (2.0 mmol).
    
  • Addition: Add the Alkyl Halide (0.9 mmol) dropwise at 0°C.

    • Critical Control: Using a slight deficit of the alkylating agent ensures the primary amine is never overwhelmed, minimizing tertiary amine formation.

  • Reaction: Stir at RT. If the electrophile is unreactive, heat to 50°C. Monitor closely by LCMS.

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Partition between EtOAc and Water.

  • Purification: Reverse-phase Preparative HPLC is often required to separate the mono-alkylated product from the unreacted starting material and trace di-alkylated byproducts.

Troubleshooting & Optimization Logic

The following decision tree assists in real-time experimental problem solving.

OptimizationTree Problem Experimental Issue detected Issue1 Low Conversion? Problem->Issue1 Issue2 Over-Alkylation (Tertiary Amine)? Problem->Issue2 Issue3 Pyridine N-Alkylation? Problem->Issue3 Sol1 Add Lewis Acid (Ti(OiPr)4) to Imine step Issue1->Sol1 Sol2 Switch to Reductive Amination OR Reduce Alkyl Halide equiv to 0.8 Issue2->Sol2 Sol3 Use Non-Polar Solvent (DCM) Avoid polar aprotic (DMF/DMSO) Issue3->Sol3

Figure 2: Troubleshooting decision matrix for common alkylation anomalies.

Critical "Application Scientist" Notes:
  • The "Scavenger" Trick: If using Method B (Direct Alkylation) and over-alkylation is persistent, add a polymer-supported scavenger resin (e.g., Isocyanate resin) at the end of the reaction to remove any unreacted primary amine starting material, simplifying purification.

  • Solubility: The dihydrochloride salt of the starting material is common. If using the salt, you must include a neutralization step (e.g., 2.2 equiv DIPEA) before adding the aldehyde or alkyl halide.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Pyridine Chemoselectivity: Li-Chen Xu, et al. "Chemo- and Regioselective Alkylation of Pyridine N-Oxides."[2] Organic Letters, 2023, 25, 8640-8644.[2] Link

  • Green Chemistry Reagents: Burkhardt, E. R., & Matos, K. "Boron Reagents in Process Chemistry: Excellent E-Factors and High Atom Economy." Chemical Reviews, 2006, 106(7), 2617–2650. Link

  • Betahistine Analog Synthesis: "Synthesis of N-substituted 2-(2-methylpyridin-3-yl)ethanamine derivatives." Asian Journal of Chemistry, (Contextual Reference for scaffold reactivity). Link

Sources

Method

Handling hygroscopic pyridine amine salts in organic synthesis

Application Note: Handling and Utilization of Hygroscopic Pyridine Amine Salts in Organic Synthesis Abstract Pyridine amines are privileged scaffolds in medicinal chemistry, yet their isolation as acid-addition salts (e....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Utilization of Hygroscopic Pyridine Amine Salts in Organic Synthesis

Abstract

Pyridine amines are privileged scaffolds in medicinal chemistry, yet their isolation as acid-addition salts (e.g., HCl, HBr) frequently results in hygroscopic or deliquescent solids. These "wet" salts compromise stoichiometric accuracy, hydrolyze sensitive reagents, and complicate purification. This guide provides a definitive technical workflow for handling these materials, moving from salt engineering (prevention) to remediation (drying) and application (synthesis).

Part 1: The Hygroscopic Challenge & Mechanistic Insight

The Hygroscopicity Mechanism

The hygroscopic nature of pyridine amine salts arises from a mismatch between Lattice Energy and Hydration Energy .

  • The Protonation Site: In pyridine alkyl amines (e.g., 3-(aminomethyl)pyridine), the aliphatic amine (

    
    ) is protonated before the pyridine ring (
    
    
    
    ). In aminopyridines (e.g., 2-aminopyridine), the ring nitrogen is often the site of protonation due to resonance delocalization of the exocyclic amine.
  • The Water Trap: The resulting cation often possesses high charge density and strong hydrogen-bond donating capability (N-H). When paired with small, high-charge-density anions (Cl⁻, Br⁻), the crystal lattice often contains voids or high-energy surfaces that are stabilized by the incorporation of atmospheric water, leading to rapid deliquescence (turning into oil).

The Impact of "Wet" Salts
ConsequenceDescription
Stoichiometric Drift A salt absorbing 5% w/w water introduces a 5% error in limiting reagent calculations, potentially stalling cross-coupling reactions or leaving unreacted electrophiles.
Reagent Quenching Traces of water hydrolyze sensitive reagents like acid chlorides, isocyanates, or organolithiums immediately upon addition.
Physical Handling Deliquescent salts stick to spatulas and weighing boats, making quantitative transfer impossible.

Part 2: Salt Engineering (Prevention Strategy)

Before accepting a difficult HCl salt, evaluate if a Salt Switch can improve crystallinity. The goal is to increase lattice energy or hydrophobicity.

Table 1: Counter-ion Selection Guide for Pyridine Amines

Counter-ionHygroscopicity RiskCrystallinityRecommendation
Chloride (HCl) High VariableDefault choice, but often forms hydrates or oils. Avoid if possible for storage.
Bromide (HBr) ModerateGoodBetter packing than HCl; often less hygroscopic.
Trifluoroacetate (TFA) HighPoorOften yields oils; TFA is volatile and can interfere with catalysis.
Tosylate (pTsOH) Low Excellent Adds lipophilicity;

-stacking with pyridine ring stabilizes the lattice. Preferred.
Fumarate LowGoodOften forms stable, non-hygroscopic solids (1:1 or 2:1 stoichiometry).

Part 3: Remediation Protocols (Drying & Handling)

If you must use a hygroscopic salt (e.g., commercial availability), use the following protocols.

Protocol A: Azeotropic Drying (The Benchtop Standard)

Best for: Preparing salts for water-sensitive reactions (e.g., amide coupling, reductive amination) without specialized drying equipment.

Principle: Water forms a low-boiling azeotrope with toluene (85°C) or acetonitrile (76°C), allowing removal at temperatures below the salt's decomposition point.

Step-by-Step:

  • Place the "wet" or oily salt in a round-bottom flask (RBF).

  • Add Toluene (10 mL per gram of salt). Note: If the salt is insoluble, add a minimal amount of Methanol to dissolve, then dilute with Toluene.

  • Connect to a rotary evaporator.

  • Evaporate solvent at 45–50°C under reduced pressure.

  • Repeat 3x: Redissolve the residue in fresh toluene and re-evaporate. This "chases" the water out.

  • Final Step: Dry on a high-vacuum manifold (<1 mbar) for 2 hours.

  • Validation: The resulting solid should be a free-flowing powder, not a gum.

Protocol B: The "Difference Weighing" Technique

Best for: Accurately measuring deliquescent salts that absorb water during the weighing process.

Step-by-Step:

  • Dry the bulk salt (Protocol A) and store in a sealed desiccator.

  • Take a tared, dry vial with a cap to the balance.

  • Add the approximate amount of salt to the vial quickly and cap it immediately.

  • Record the Exact Mass (

    
    ) .
    
  • Take the sealed vial to the reaction vessel.

  • Pour the salt into the reaction.

  • Immediately recap the empty vial and weigh it again (

    
    ) .
    
  • Calculation: Mass added =

    
    .
    
    • Why? This accounts for any sticky residue left in the vial and prevents the balance reading from drifting as the salt absorbs water.

Part 4: Utilization & Reaction Integration

Strategy: In-Situ Free-Basing

Instead of struggling to dry a salt, convert it to the free base immediately before the reaction. This is the most robust method for organometallic chemistry.

Workflow Diagram:

SaltHandling Start Start: Hygroscopic Pyridine Salt Decision Is Reaction Water Sensitive? Start->Decision Direct Direct Addition (Use Excess Reagent) Decision->Direct No Partition Biphasic Partition (DCM / Sat. NaHCO3) Decision->Partition Yes Sep Phase Separation Partition->Sep DryOrg Dry Organic Layer (Na2SO4 + Vac) Sep->DryOrg Organic Layer Titrate Quantify: Evaporate aliquot or Titrate DryOrg->Titrate React Proceed to Reaction (Anhydrous) Titrate->React

Caption: Decision tree for integrating hygroscopic salts into synthesis. Path 2 (Blue) is recommended for high-precision chemistry.

Protocol C: In-Situ Free-Basing (Biphasic)

  • Suspend the pyridine amine salt in Dichloromethane (DCM) or 2-MeTHF .

  • Add an equal volume of Saturated Aqueous

    
      (for HCl salts) or 
    
    
    
    (for tougher salts).
  • Stir vigorously for 15 minutes.

  • Separate layers. Extract aqueous layer 2x with DCM.

  • Dry combined organics over

    
    .
    
  • Critical: Do not evaporate to dryness if the free base is volatile. Instead, concentrate to a known volume and use the solution directly.

Part 5: Quality Control (Self-Validating Systems)

How do you know your salt is dry? Do not guess.

  • H-NMR Water Shift: Dissolve a sample in

    
    .
    
    • Wet Salt:

      
       peak appears broad around 3.3–4.0 ppm.
      
    • Dry Salt:

      
       peak is sharp at 3.33 ppm (intrinsic DMSO water) and does not integrate significantly against the pyridine protons.
      
  • Stoichiometry Check: If the salt is a solvate/hydrate, the integration of the counter-ion (if visible, e.g., Tosylate aromatic protons) must match the pyridine protons.

References

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • FDA Guidance for Industry. (2018). "Regulatory Classification of Pharmaceutical Co-Crystals." [Link]

Technical Notes & Optimization

Troubleshooting

Preventing tailing of pyridine amines on silica gel chromatography

Topic: Preventing Tailing of Pyridine Amines on Silica Gel Audience: Researchers, Medicinal Chemists, Process Chemists Status: Active Guide Diagnostic: Why is my pyridine tailing? Before applying a fix, you must understa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Tailing of Pyridine Amines on Silica Gel Audience: Researchers, Medicinal Chemists, Process Chemists Status: Active Guide

Diagnostic: Why is my pyridine tailing?

Before applying a fix, you must understand the interaction mechanism. Pyridine amines tail on standard silica gel (60 Å) because of a mismatch between the stationary phase acidity and the analyte basicity.

The Mechanism of Tailing

Standard silica gel is acidic (Bronsted acid). The surface contains silanol groups (


) with a pKₐ typically between 4.0 and 5.0. Pyridine amines are basic (pKₐ ~5.3 for pyridine, higher for aminopyridines).

The Result: Instead of simple adsorption/desorption (standard chromatography), your analyte undergoes ion-exchange chromatography on the silica surface.[1] This secondary interaction is slow and energetic, causing the "tail" or "streak" that ruins resolution and yield.

TailingMechanism cluster_0 Stationary Phase Surface cluster_1 Analyte Silanol Acidic Silanol (Si-OH) Interaction H-Bonding & Ion Exchange Silanol->Interaction Pyridine Pyridine Amine (Basic Nitrogen) Pyridine->Interaction Result Peak Tailing (Yield Loss) Interaction->Result

Figure 1: Mechanistic pathway of amine tailing on acidic silica.

Troubleshooting Protocols (The "Fix")

Select the protocol that matches your solvent system.

Protocol A: The Triethylamine (TEA) Method

Best for: Low polarity pyridines eluting in Hexane/Ethyl Acetate.

The Logic: TEA is a stronger base than most pyridine derivatives. It acts as a "sacrificial base," saturating the acidic silanol sites so your product cannot interact with them.

Step-by-Step Workflow:

  • Mobile Phase Prep: Prepare your Hexane/EtOAc mixture.[2]

  • Add Modifier: Add 1% to 3% (v/v) Triethylamine (TEA) to the solvent bottle.

    • Note: Do not exceed 5%; it creates excess salt and viscous mobile phases.

  • Column Pre-Treatment (Critical): Flush the column with 2-3 Column Volumes (CV) of the TEA-containing solvent before loading your sample. This ensures the entire silica bed is deactivated.

  • Elution: Run the column with the TEA-modified solvent.

Data Validation:

Parameter Observation Diagnosis
Peak Shape Sharp, symmetrical Success. Silanols deactivated.
Peak Shape Fronting (shark fin) Column overload.[1] Reduce loading.

| Ghost Peaks | Broad UV absorption | TEA absorbs at <250nm. Switch detection to 254nm or 280nm. |

Protocol B: The Ammoniated Methanol Method

Best for: Polar aminopyridines requiring DCM/Methanol.

The Logic: Methanol is polar, but often not enough to break the silanol-amine interaction. Ammonia (


) provides the necessary basicity.

Preparation of "Ammoniated Methanol" (7N


 in MeOH): 
Safety: Perform in a fume hood.
  • Commercial: Purchase 7N

    
     in Methanol (preferred for reproducibility).
    
  • Manual: Add 1 mL of aqueous Ammonium Hydroxide (

    
    , 28-30%) to 9 mL of Methanol. Warning: This introduces water, which deactivates silica significantly. Use commercial anhydrous solutions if separation is tight.
    

Step-by-Step Workflow:

  • Base Solvent: Use Dichloromethane (DCM).

  • Polar Component: Use the Ammoniated Methanol solution prepared above.

  • Ratio: Run a gradient from 0% to 10% Ammoniated Methanol in DCM.

    • Warning:Do not exceed 10-15% Methanol on silica gel. Methanol dissolves silica at high concentrations, contaminating your product with white silica dust upon evaporation.

Protocol C: Stationary Phase Switching

Best for: Valuable compounds where yield is critical, or separations that fail Protocols A & B.

If modifiers fail, the silica chemistry is the bottleneck. Switch the stationary phase.

Stationary PhaseSurface ChemistryMechanismRecommendation
Amine-Silica (

)
Propyl-amine bondedH-bonding (Basic surface)Gold Standard. No modifiers needed. Use Hex/EtOAc.
Alumina (Basic) Aluminum OxideLewis BaseGood alternative. Lower resolution than silica.
C18 (Reverse Phase) Alkyl chainHydrophobic InteractionExcellent. Use High pH buffer (

, pH 10) for basic amines.

Decision Matrix

Use this logic flow to determine your experimental setup.

DecisionTree Start Is Pyridine Tailing? Solvent Current Solvent System? Start->Solvent HexEtOAc Hexane / EtOAc Solvent->HexEtOAc DCMMeOH DCM / MeOH Solvent->DCMMeOH Action1 Add 1-3% TEA Pre-flush column HexEtOAc->Action1 Action2 Use 10% (7N NH3 in MeOH) in DCM DCMMeOH->Action2 Check Still Tailing? Action1->Check Action2->Check Switch Switch Stationary Phase Check->Switch Yes Options 1. Amine-Silica (Best) 2. Basic Alumina 3. C18 (High pH) Switch->Options

Figure 2: Decision matrix for optimizing pyridine purification.

Frequently Asked Questions (FAQs)

Q: I used TEA, but now my product is an oil that smells like fish. How do I remove the TEA? A: TEA has a high boiling point (89°C) and can co-elute.

  • Fix 1 (Azeotrope): Add DCM and rotovap repeatedly.

  • Fix 2 (Vacuum): High vacuum pump for >4 hours.

  • Fix 3 (Wash): If your product is not water-soluble, dissolve in EtOAc and wash with pH 7 buffer (TEA will protonate and go into water; pyridine might remain organic depending on pKa).

Q: Can I use Pyridine as the modifier instead of TEA? A: Technically yes, but it is not recommended. Pyridine is toxic, smells terrible, and is harder to remove than TEA or Ammonia. It also has high UV absorbance, blinding your detector.

Q: Why did my silica column crack/dissolve when I used 20% Methanol/DCM? A: Silica dissolves in methanol, especially basic methanol (ammoniated).

  • Rule: Never exceed 10-15% MeOH on Silica.

  • Solution: If you need that much polarity, you are using the wrong column. Switch to C18 (Reverse Phase) or Amine-functionalized silica .

Q: My pyridine amine is very polar. It sticks to the baseline even with 10% MeOH/NH3. A: You have reached the limit of Normal Phase silica.

  • Action: Switch to Reverse Phase (C18).[2] Use a mobile phase of Water/Acetonitrile with 0.1% Ammonium Bicarbonate (pH ~10). The high pH ensures your amine is neutral (free base) and retains well on C18 with sharp peaks.

References

  • Biotage. "Strategies for the Flash Purification of Ionizable Compounds." Biotage Application Notes.

  • Phenomenex. "Overcoming Peak Tailing of Basic Analytes." Technical Tips.

  • Reich, H. J. "Common Solvents and Modifiers for Chromatography." University of Wisconsin-Madison Chemistry.

  • SiliCycle. "Silica Gel and Amine Functionalized Silica for Purification." SiliCycle Technical Support.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Hydrogenation of Pyridine Nitriles

Welcome to the Technical Support Center for catalytic hydrogenation. Converting pyridine nitriles (cyanopyridines) to their corresponding primary amines (aminomethylpyridines) is a notoriously difficult transformation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for catalytic hydrogenation. Converting pyridine nitriles (cyanopyridines) to their corresponding primary amines (aminomethylpyridines) is a notoriously difficult transformation. Researchers frequently encounter stalled reactions, poor selectivity, and complex byproduct mixtures.

This guide provides an in-depth, mechanistic approach to diagnosing and resolving low yields, ensuring your synthetic workflows are robust, reproducible, and self-validating.

Mechanistic Causality of Yield Loss

To troubleshoot effectively, we must first understand why this specific reaction fails. The low yield of primary amines from cyanopyridines is rarely due to a single factor; rather, it is a competition between catalyst deactivation and highly reactive intermediates.

The Von Braun Mechanism & Secondary Amine Formation

According to , the reduction of a nitrile does not occur in a single step. It proceeds via an highly reactive imine intermediate . Once the first molecules of primary amine are formed, they act as nucleophiles, attacking the unreacted imine to form a gem-diamine. This intermediate eliminates ammonia (NH₃) and undergoes further hydrogenation to form a dimeric secondary amine (dipicolylamine), severely depressing the yield of the desired primary amine[1].

Catalyst Poisoning via Chelation

Pyridine rings possess a lone pair of electrons on the nitrogen atom that strongly coordinates to transition metal surfaces. When the primary amine is formed, the resulting aminomethylpyridine can act as a bidentate ligand. This strong chelation blocks the active sites of Palladium (Pd) or Nickel (Ni) catalysts, preventing the activation of H₂ gas and causing the reaction to stall prematurely[2].

Mechanism Nitrile Pyridine Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Catalyst) Primary Primary Amine (R-CH2-NH2) Imine->Primary + H2 (Catalyst) GemDiamine Gem-Diamine Intermediate Imine->GemDiamine + Primary Amine (Nucleophilic Attack) Secondary Secondary Amine (R-CH2-NH-CH2-R) GemDiamine->Secondary - NH3 + H2 Ammonia Excess NH3 (Additive) Ammonia->GemDiamine Inhibits Formation

Fig 1: Von Braun mechanism illustrating the competitive pathways in nitrile hydrogenation.

Interactive Troubleshooting Guide (FAQs)

Q1: My reaction stalls at 20-30% conversion, and adding more H₂ pressure doesn't help. Why is the catalyst deactivating? Causality: You are experiencing severe catalyst poisoning. The product and starting material are chelating the active metal sites[2]. Solution: Run the reaction under strongly acidic conditions. By using an aqueous medium of a carboxylic acid (like acetic acid) or methanolic HCl, you protonate both the pyridine and primary amine nitrogens[2]. A protonated nitrogen lacks the free lone pair required to coordinate with and poison the catalyst.

Q2: My conversion is 100%, but GC-MS shows my main product is a dimer (secondary amine). How do I stop this? Causality: The primary amine is reacting with the imine intermediate faster than the imine can be hydrogenated. Solution A (Thermodynamic Control): Add a massive excess of anhydrous ammonia (NH₃) to the reaction solvent. By Le Chatelier's principle, flooding the system with NH₃ shifts the equilibrium away from the elimination step of the gem-diamine, suppressing secondary amine formation[3]. Solution B (Kinetic Control): Supply the cyanopyridine to the reaction vessel successively (dropwise) rather than all at once[4]. Keeping the localized concentration of the starting material low prevents the buildup of the imine intermediate.

Q3: I am getting good conversion, but NMR shows the pyridine ring has been reduced to a piperidine. What went wrong? Causality: Over-reduction occurs when using highly active catalysts (like Pd/C or PtO₂) under harsh conditions (high temperature/pressure), especially in acidic media. Solution: Switch to a less aggressive catalyst. heavily favor Raney Nickel or Raney Cobalt under milder conditions (10-30 °C, 0.5-3 bar H₂) to preserve the aromatic ring[2].

Quantitative Data: Catalyst & Additive Selection

To streamline your optimization, refer to the following self-validating matrix for catalyst and additive selection based on empirical reaction data.

Catalyst SystemAdditive / ModifierPrimary Amine SelectivityCommon Side Reactions / Issues
Raney Nickel NoneModerate (50-70%)High secondary amine formation.
Raney Nickel Excess NH₃ (7N in MeOH)Excellent (>90%) Minimal; requires pressurized reactor.
Raney Cobalt NoneVery Good (85%)Slower reaction rate; highly selective.
10% Pd/C Acetic Acid (Solvent)Good (80%)Over-reduction (piperidine formation).
10% Pd/C Boc₂O (1.2 eq)Excellent (>95%) Product is isolated as Boc-protected amine.

Validated Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to workup until the validation criteria are met.

Protocol A: Ammonia-Modified Raney Nickel Hydrogenation

Best for maximizing primary amine yield while preserving the pyridine ring.

  • Catalyst Preparation: Wash 1.5 g of Raney Nickel slurry (approx. 60% Ni content) with anhydrous methanol (3 × 10 mL) under an inert atmosphere to remove water.

  • Reaction Setup: In a high-pressure autoclave, dissolve 10.0 g of the cyanopyridine in 100 mL of 7N NH₃ in Methanol. Add the washed catalyst.

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi (approx. 3.5 bar) with H₂ gas. Stir vigorously at 25 °C.

  • Self-Validation Step: Monitor the hydrogen uptake via a mass flow controller or pressure gauge. The theoretical uptake is exactly 2.0 equivalents of H₂ per mole of nitrile. Do not stop the reaction until H₂ pressure stabilizes completely for at least 30 minutes.

  • Workup: Vent the H₂ safely. Filter the catalyst through a tightly packed pad of Celite® under a nitrogen blanket (Raney Ni is pyrophoric). Evaporate the filtrate under reduced pressure to yield the primary amine.

Protocol B: Acid-Promoted Pd/C Hydrogenation

Best for substrates that severely poison Ni/Co catalysts (Note: Avoid if halogens are present on the pyridine ring).

  • Reaction Setup: Dissolve 5.0 g of cyanopyridine in 50 mL of glacial acetic acid in a hydrogenation flask. Add 0.5 g of 10% Pd/C.

  • Hydrogenation: Purge the system and introduce H₂ via a balloon or Parr shaker at 1-2 bar. Stir at room temperature (20 °C) for 4-6 hours.

  • Self-Validation Step: Pull a 0.1 mL aliquot, neutralize with saturated NaHCO₃, extract with ethyl acetate, and inject into GC-MS. Validation is achieved when the nitrile peak (starting material) is absent, and the primary amine mass fragment is dominant without M+6 (piperidine) peaks.

  • Workup: Filter the catalyst through Celite®. Concentrate the acetic acid under high vacuum, neutralize the residue with 2M NaOH (pH > 10), and extract with dichloromethane (3 × 50 mL).

Troubleshooting Logic Workflow

Use the following diagnostic tree to rapidly identify and correct yield issues during your runs.

Workflow Start Low Yield Issue CheckConv Is conversion 100%? Start->CheckConv Incomplete No (Stalled) CheckConv->Incomplete < 100% Complete Yes (Byproducts) CheckConv->Complete 100% Poisoning Catalyst Poisoning Incomplete->Poisoning Sol1 Add AcOH or HCl Poisoning->Sol1 Identify Identify Byproduct Complete->Identify SecAmine Secondary Amine Identify->SecAmine OverRed Over-reduction Identify->OverRed Sol2 Add Excess NH3 SecAmine->Sol2 Sol3 Lower Temp/Press OverRed->Sol3

Fig 2: Troubleshooting logic tree for diagnosing and resolving low yields.

References

  • MDPI / MDMA. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Source: mdma.ch. URL: [Link]

  • ACS Publications. Hydrogenation of Aliphatic Nitriles over Transition Metal Borides. Source: pubs.acs.org. URL: [Link]

  • ResearchGate. Hydrogenation of dinitriles over Raney®-Ni catalyst. Source: researchgate.net. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing N-Oxide Formation in Pyridine Ethanamines

Welcome to the Technical Support Center for handling, storing, and troubleshooting pyridine ethanamines (e.g., betahistine, 2-(2-aminoethyl)pyridine). As drug development professionals and synthetic chemists know, these...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, storing, and troubleshooting pyridine ethanamines (e.g., betahistine, 2-(2-aminoethyl)pyridine). As drug development professionals and synthetic chemists know, these bifunctional molecules are highly susceptible to oxidative degradation. This guide synthesizes mechanistic theory with field-proven protocols to help you eliminate N-oxide impurities in your workflows.

Mechanistic Overview of Amine Oxidation

Pyridine ethanamines possess two distinct nitrogen centers: a heterocyclic pyridine nitrogen and an aliphatic amine nitrogen. Both atoms feature non-bonding lone pairs of electrons that are highly nucleophilic. When exposed to environmental stressors—specifically UV light, trace transition metals, and dissolved oxygen—these lone pairs undergo rapid electrophilic attack by reactive oxygen species (ROS) to form N-oxides 1.

The most robust method to prevent this causality is salt formation . Protonating the nitrogen centers lowers the energy of their Highest Occupied Molecular Orbital (HOMO), effectively tying up the lone pairs and rendering the molecule chemically inert to auto-oxidation.

Pathway PE Pyridine Ethanamine (Free Base) ANO Aliphatic N-Oxide PE->ANO Aliphatic N-oxidation PNO Pyridine N-Oxide PE->PNO Pyridine N-oxidation SALT Protonated Amine Salt (Oxidation Resistant) PE->SALT + HCl / Acid ROS Reactive Oxygen Species (O2, Peroxides) ROS->ANO ROS->PNO UV UV Light / Trace Metals (Catalysts) UV->ROS

Caption: Logical relationship of pyridine ethanamine oxidation pathways and salt protection.

Troubleshooting & FAQs

Q: Why is my pyridine ethanamine (e.g., betahistine) forming N-oxides even when stored in sealed amber vials? A: Amber vials successfully block UV-catalyzed degradation, but they do not prevent auto-oxidation driven by dissolved oxygen and headspace air. Betahistine is exceptionally labile in oxygen-rich media, leading to the rapid formation of novel N-oxide degradation products 1. Molecular oxygen reacts with trace transition metals to form ROS, which subsequently attack the amine lone pairs.

Q: Should we store these compounds as free bases or salts? A: Always default to salt forms (e.g., dihydrochloride or mesylate) for archival storage. As explained in the mechanistic overview, protonation eliminates nucleophilicity.

Q: If our downstream application strictly requires the free base, what additives or conditions prevent oxidation? A: If salt formation is not an option, you must eliminate oxygen. Padding the storage container's headspace with an inert gas (nitrogen or argon) is critical for stability 2. While free radical scavengers (e.g., methimazole) or antioxidants can inhibit amine oxidation 2, they often interfere with downstream pharmaceutical synthesis and are generally not recommended unless they can be easily separated later 3.

Q: We discovered N-oxide impurities in a critical batch. Can the material be salvaged? A: Yes. N-oxides can be selectively reduced back to their corresponding amines using Titanium(III) chloride (TiCl₃) 4. This reagent is highly chemoselective and operates efficiently under mild conditions, making it ideal for salvaging valuable drug intermediates without cleaving other sensitive functional groups 4.

Quantitative Data: Storage Condition Benchmarks

The following table summarizes the expected degradation rates of pyridine ethanamines (using betahistine as a model) under various storage conditions over a 6-month accelerated stability window.

Storage FormAtmosphereTemperatureLight ExposureExpected N-Oxide Yield (%)
Free Base (Liquid)Ambient Air25°CUV/Vis> 5.0%
Free Base (Liquid)Ambient Air25°CDark (Amber)~ 2.1%
Free Base (Liquid)Argon Padded4°CDark (Amber)< 0.4%
Dihydrochloride SaltAmbient Air25°CDark (Amber)< 0.05%
Dihydrochloride SaltArgon Padded-20°CDark (Amber)Not Detected

Standard Operating Procedures (SOPs)

Workflow Start Synthesized Pyridine Ethanamine Decision Required Form? Start->Decision FreeBase Free Base Required Decision->FreeBase SaltForm Salt Form Acceptable Decision->SaltForm Degas Freeze-Pump-Thaw Degassing (3 Cycles) FreeBase->Degas Acidify Add Ethanolic HCl (Precipitate Salt) SaltForm->Acidify Argon Argon Padding & Amber Vial Degas->Argon StoreFB Store at -20°C Argon->StoreFB Filter Filter & Vacuum Dry Acidify->Filter StoreSalt Store at 4°C or RT (Desiccated) Filter->StoreSalt

Caption: Step-by-step experimental workflow for processing and storing pyridine ethanamines.

Protocol A: Schlenk-Line Degassing and Argon Padding (For Free Bases)

Use this protocol when downstream chemistry strictly prohibits the use of amine salts.

  • Transfer: Place the purified pyridine ethanamine free base into a Schlenk flask containing a magnetic stir bar.

  • Connect: Attach the flask to a dual-manifold Schlenk line (Argon/Vacuum).

  • Freeze: Submerge the flask in a liquid nitrogen bath until the liquid amine is completely frozen solid.

  • Pump: Open the flask to the vacuum manifold for 5 minutes to evacuate the headspace of all atmospheric oxygen.

  • Thaw: Close the vacuum valve and allow the amine to thaw at room temperature. You will observe bubbling as dissolved oxygen is violently released from the liquid matrix.

  • Repeat: Repeat the freeze-pump-thaw cycle three times.

  • Self-Validation Step: During the final thaw cycle, observe the liquid. The complete absence of rising bubbles confirms the successful removal of all dissolved gases.

  • Store: Backfill the flask with high-purity Argon. Transfer the degassed amine to amber storage vials under a positive stream of Argon and seal immediately with PTFE-lined crimp caps. Store at -20°C.

Protocol B: Selective Reduction of N-Oxide Contaminants

Use this protocol to salvage batches that have already undergone oxidative degradation.

  • Dissolve: Dissolve the contaminated pyridine ethanamine batch in a degassed methanol/water (1:1) mixture.

  • React: Add 2.5 equivalents of aqueous Titanium(III) chloride (TiCl₃) solution dropwise under an Argon atmosphere 4.

  • Stir: Stir the reaction mixture at room temperature for 2 hours.

  • Self-Validation Step: The reaction is self-indicating. The initial deep purple color of the Ti(III) species will gradually fade to a colorless/white Ti(IV) precipitate, visually confirming the consumption of the oxidant and the reduction of the N-oxide.

  • Quench & Extract: Quench the reaction with saturated aqueous sodium bicarbonate until the pH reaches 8.5. Extract the free amine with dichloromethane (3 x 20 mL).

  • Isolate: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Source: Academia.
  • US20120271026A1 - Inhibition of amine oxidation Source: Google Patents URL
  • Selective reduction of N-oxides to amines: application to drug metabolism Source: PubMed URL
  • Is there any antioxidant to avoid the formation of N-Oxide?

Sources

Optimization

Technical Support Center: Optimization of Mobile Phase pH for HPLC of Basic Pyridine Derivatives

Executive Summary & Core Challenge The "Pyridine Problem" Pyridine derivatives represent a unique chromatographic challenge due to their basicity (typically pKa 5.2–9.2) and their capacity for hydrogen bonding. In standa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The "Pyridine Problem" Pyridine derivatives represent a unique chromatographic challenge due to their basicity (typically pKa 5.2–9.2) and their capacity for hydrogen bonding. In standard Reversed-Phase Liquid Chromatography (RPLC) on silica-based columns, these compounds frequently exhibit severe peak tailing , retention time instability , and poor reproducibility .

The Root Cause: The issue is rarely the analyte alone; it is the secondary interaction between the positively charged pyridine moiety (protonated at neutral/acidic pH) and the residual silanol groups (Si-OH) on the column stationary phase.

  • Silanols (pKa ~3.5 – 4.5): At pH > 4, these become ionized (Si-O⁻).

  • Pyridines (pKa ~5.3): At pH < 5, these are ionized (BH⁺).

  • Result: A strong ion-exchange mechanism (Si-O⁻ ... ⁺HB-Pyridine) competes with the hydrophobic retention, causing the "tail" on the chromatogram.

This guide provides a self-validating system to eliminate these interactions through precise pH control and column selection.

Troubleshooting Guide (Q&A Format)

Category 1: Peak Shape Issues (Tailing & Asymmetry)

Q: My pyridine derivative peak is tailing severely (Asymmetry > 1.5). I am using a standard C18 column at pH 4.5. What is wrong?

A: You are operating in the "Zone of Instability." At pH 4.5, two detrimental things are happening simultaneously:

  • Silanol Ionization: The residual silanols on your silica column are beginning to deprotonate (Si-OH

    
     Si-O⁻).
    
  • Analyte Ionization: Your pyridine derivative (pKa ~5.3) is fully protonated (BH⁺).

The Fix: You must move the pH to one of the two "Safe Zones" (see Diagram 1 below).

  • Option A (Low pH Strategy - Recommended for Standard Columns): Lower the pH to 2.0 – 3.0 .[1]

    • Why: This suppresses the ionization of the silanols (keeping them as neutral Si-OH), preventing the ion-exchange interaction.[2]

    • Buffer: Phosphate (non-volatile) or Formate/TFA (volatile/MS-compatible).

  • Option B (High pH Strategy - Requires Hybrid Columns): Raise the pH to > 1.5 units above the analyte pKa (typically pH 8.0 – 10.0).

    • Why: This neutralizes the pyridine (B), forcing it to retain purely via hydrophobic interactions.

    • Warning: Do NOT do this on a standard silica column; it will dissolve. Use a high-pH stable column (e.g., Hybrid Particle Technology).

Q: I switched to pH 2.5, but the peak is still slightly tailing. What next?

A: If pH control alone doesn't solve it, the column's "Type" is likely the culprit.

  • Cause: Older "Type A" silica has high metal content and acidic silanols.[3]

  • Solution: Switch to a Type B (High Purity) End-capped Column . "End-capping" chemically bonds a small group (like trimethylsilyl) to the residual silanols, physically blocking the pyridine from interacting with them.

  • Additive: As a last resort, add Triethylamine (TEA) (5–10 mM) to the mobile phase. TEA acts as a "sacrificial base," saturating the silanol sites so your analyte doesn't have to.

Category 2: Retention Time Instability

Q: My retention time drifts by 0.2–0.5 minutes between injections. I'm using Ammonium Acetate at pH 5.0.

A: You are violating the "2-Unit Rule." Pyridine has a pKa of ~5.25. Operating at pH 5.0 means you are right at the point where the molecule is flipping between protonated and neutral states. Small fluctuations in temperature or organic modifier concentration will shift the pKa/pH balance, causing massive swings in retention.

The Protocol: Always set your buffer pH at least 1.5 to 2.0 units away from the analyte's pKa.

  • Unstable Zone: pH 4.2 – 6.2 (for Pyridine).

  • Stable Zone: pH < 3.2 or pH > 7.2.

Strategic Decision Frameworks

Visualizing the Strategy

Use this decision tree to select the correct mobile phase and column combination.

pH_Optimization_Strategy Start START: Analyte pKa Known? Check_pKa Identify pKa (e.g., Pyridine ~5.2, 4-AP ~9.2) Start->Check_pKa Yes Screening Perform Gradient Screening (pH 2.5 vs pH 10) Start->Screening No Decision_Column Do you have a High-pH Stable Column? (Hybrid/Polymer) Check_pKa->Decision_Column Screening->Decision_Column Route_Low_pH STRATEGY A: Low pH (2.0 - 3.0) Decision_Column->Route_Low_pH No (Standard Silica) Route_High_pH STRATEGY B: High pH (> pKa + 1.5) Decision_Column->Route_High_pH Yes (Preferred for Retention) Mech_Low Mechanism: Protonate Silanols (Si-OH) Analyte = Ionized (BH+) Route_Low_pH->Mech_Low Mech_High Mechanism: Neutralize Analyte (B) Silanols = Ionized (Si-O-) Route_High_pH->Mech_High Buffer_Low Buffer: Phosphate (UV) Formate/TFA (MS) Mech_Low->Buffer_Low Buffer_High Buffer: Ammonium Bicarbonate Ammonium Hydroxide Mech_High->Buffer_High

Figure 1: Decision Matrix for Mobile Phase pH Selection based on Column Availability and Analyte Chemistry.

Technical Data & Protocols

Buffer Selection Reference Table

Do not just "pick a buffer." Select based on the target pH and detection method.

Buffer SystempKa of BufferEffective pH RangeUV Cutoff (nm)MS Compatible?Best For
TFA (0.1%) ~0.31.5 – 2.5210Yes (Suppression risk)Low pH / Peptides / Strong Bases
Phosphate 2.1, 7.2, 12.31.1–3.1 / 6.2–8.2< 200NO Standard UV / Low pH Silanol Suppression
Formate 3.752.8 – 4.8210YesLC-MS / General Screening
Acetate 4.763.8 – 5.8210YesAVOID for Pyridine (pH ~ pKa)
Ammonium Bicarbonate 6.4, 10.39.0 – 11.0< 200YesHigh pH Strategy (Hybrid Columns)
Triethylamine (Additive) 10.7N/A (Modifier)> 215NoSilanol Blocker (Add 5-10mM)
Standard Operating Procedure (SOP): Preparation of 20mM Phosphate Buffer (pH 2.5)

Use this protocol to ensure suppression of silanol activity.

  • Weighing: Weigh 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) into a 1L volumetric flask.
    
  • Dissolution: Add approx. 900 mL of HPLC-grade water. Stir until dissolved.

  • pH Adjustment (Critical Step):

    • Insert a calibrated pH probe.

    • Slowly add Phosphoric Acid (85%) dropwise while stirring.

    • Target pH: 2.50 ± 0.05 .

    • Note: Do not use HCl or H2SO4, as chloride/sulfate ions can alter selectivity.

  • Filtration: Dilute to volume (1L) and filter through a 0.2 µm Nylon membrane to remove particulates.

  • Usage: Mix with Acetonitrile or Methanol.

    • Warning: Phosphate buffers can precipitate in >80% Acetonitrile. Always premix a small amount to check clarity.

Advanced Mechanism: The Silanol Effect

Understanding why we adjust pH allows for better troubleshooting.

Silanol_Interaction cluster_0 Scenario A: pH 5.0 (Problem Zone) cluster_1 Scenario B: pH 2.5 (Solution) Silanol_A Silanol (Si-O-) Deprotonated Interaction STRONG IONIC ATTRACTION (Peak Tailing) Silanol_A->Interaction Pyridine_A Pyridine (BH+) Protonated Pyridine_A->Interaction Silanol_B Silanol (Si-OH) Neutral Result_B NO IONIC INTERACTION (Symmetric Peak) Silanol_B->Result_B Neutral Surface Pyridine_B Pyridine (BH+) Protonated Pyridine_B->Result_B

Figure 2: Mechanism of Peak Tailing at pH 5.0 vs. Suppression at pH 2.5.

References

  • Dolan, J. W. (2010). The Role of pH in Retention and Selectivity. LCGC North America. [Link]

  • McCalley, D. V. (2005). The selection of buffer salts for the high-performance liquid chromatography of basic compounds. Journal of Chromatography A. [Link]

  • Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. [Link]

  • Phenomenex. (2018). HPLC Tech Tip: Basic Analytes and High pH. [Link]

  • Waters Corporation. (2021). Effect of Mobile Phase pH on the Separation of Basic Compounds. [Link][2][3][4][5][6]

Sources

Troubleshooting

Removing triethylamine traces from 2-(2-Methylpyridin-3-yl)ethanamine free base

Topic: Removing Triethylamine (TEA) Traces from Free Base Product[1] Executive Summary Product: 2-(2-Methylpyridin-3-yl)ethanamine (Free Base) Impurity: Triethylamine (TEA) Challenge: TEA persistence due to hydrogen bond...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Triethylamine (TEA) Traces from Free Base Product[1]

Executive Summary

Product: 2-(2-Methylpyridin-3-yl)ethanamine (Free Base) Impurity: Triethylamine (TEA) Challenge: TEA persistence due to hydrogen bonding, high viscosity of the target amine, or inadvertent salt formation.[1]

This guide addresses the removal of TEA traces from your pyridine-ethanamine derivative. Because both the impurity (TEA) and your target molecule (MPEA) are amines, standard acid-base extractions are often ineffective or result in yield loss.[1] This protocol prioritizes physical separation based on volatility differentials and azeotropic displacement , which are the most reliable methods for this specific chemical pair.[1]

Part 1: Diagnostic & Decision Matrix

Before proceeding, determine the state of your material. TEA persistence is often a symptom of "trapping" within a viscous oil or partial salt formation.[1]

PurificationLogic Start Start: Contaminated MPEA Sample StateCheck Is the material an Oil or Solid? Start->StateCheck Oil Viscous Oil/Gum StateCheck->Oil Solid Crystalline/Amorphous Solid StateCheck->Solid SaltCheck Was acid (HCl/TFA) used upstream? Oil->SaltCheck Action3 Protocol C: Trituration (Pentane) Solid->Action3 YesAcid Risk: TEA.HCl Salt present SaltCheck->YesAcid Yes NoAcid Issue: Physical Trapping SaltCheck->NoAcid No Action1 Protocol A: Basic Wash + Azeotrope YesAcid->Action1 Action2 Protocol B: Toluene Co-evaporation NoAcid->Action2

Figure 1: Decision matrix for selecting the appropriate purification protocol based on the physical state and history of the sample.[1]

Part 2: The Protocols

Protocol A: The "Basic Reset" (For Salt Contamination)

Use when: You suspect TEA salts (e.g., TEA[1]·HCl) are present.[1][2][3][4][5][6][7][8] Salts are non-volatile and will never be removed by vacuum alone.[1]

The Science: 2-(2-Methylpyridin-3-yl)ethanamine is a primary amine with a pyridine ring.[1] Both nitrogens can accept protons.[1] If TEA is present as a salt, you must "crack" the salt to regenerate volatile free-base TEA.[1]

  • Dissolution: Dissolve the crude oil in Dichloromethane (DCM) (approx. 10 mL per gram of product).[1]

  • The pH Swing: Wash the organic layer with Saturated Aqueous Na₂CO₃ or 1M NaOH .[1]

    • Why: This ensures both MPEA and TEA are fully deprotonated (Free Base form).[1]

  • Extraction: Separate layers. Extract the aqueous layer once more with DCM to recover any water-soluble MPEA.[1]

  • Drying: Dry combined organics over anhydrous Na₂SO₄ . Filter.

  • Proceed to Protocol B.

Protocol B: Toluene Azeotropic Displacement (The Gold Standard)

Use when: You have the free base oil, but TEA persists in NMR (typically triplets at


 1.0 and quartets at 

2.5 ppm).[1]

The Science:

  • TEA Boiling Point: 89 °C

  • Toluene Boiling Point: 110.6 °C[1]

  • Mechanism: Toluene boils higher than TEA.[1] As Toluene evaporates, it acts as a carrier gas, disrupting the Van der Waals forces and hydrogen bonds that trap TEA inside the viscous MPEA oil. This is far more effective than simple vacuum distillation.[1]

Step-by-Step:

  • Transfer the MPEA oil to a round-bottom flask (RBF).

  • Add Toluene (approx. 3-5x the volume of the oil).

  • Connect to a Rotary Evaporator.

  • Bath Temperature: Set to 45–50 °C .

  • Vacuum: Ramp down pressure slowly to prevent bumping.[1] Evaporate until dry.

  • Repeat: Perform this addition and evaporation cycle 3 times .

  • Final Polish: After the final toluene removal, subject the oil to High Vacuum (<1 mbar) for 2–4 hours.[1]

Protocol C: Trituration (For Solid Products)

Use when: Your product is a solid or semi-solid gum.[1]

The Science: TEA is highly miscible with non-polar alkanes (Pentane/Hexane).[1] Most polar pyridine-ethanamines are insoluble in cold alkanes.[1]

  • Suspend the crude solid in a minimum amount of cold Pentane or Hexane (0 °C).[1]

  • Sonicate briefly to break up aggregates.[1]

  • Filter the solid (or decant the supernatant if it's a gum).[1]

  • The TEA remains in the filtrate; your product remains on the filter.[1]

Part 3: Data & Specifications

Comparative Volatility Table

Understanding the physical properties is key to separation.[1]

CompoundBoiling Point (1 atm)pKa (Conjugate Acid)Solubility in WaterSolubility in Hexane
Triethylamine (TEA) 89 °C10.75Moderate (decreases w/ heat)Miscible
Toluene (Azeotrope Agent)110.6 °CN/AInsolubleMiscible
Target (MPEA) >210 °C (est.)*~9.0 (Pyridine) / ~10 (Amine)HighLow/Moderate

*Estimated based on 2-(3-pyridinyl)ethanamine analogs [1].[1][6]

Part 4: Troubleshooting & FAQ

Q1: I see TEA in the NMR, but I've rotovapped it for hours. Why won't it leave? A: You are likely fighting viscosity trapping .[1] As the solvent leaves, your product becomes a thick oil, physically trapping TEA molecules.

  • Fix: You must re-dissolve the oil in a solvent (Protocol B) to release the trapped TEA, then evaporate again. Simply pulling vacuum on a static oil is inefficient.[1]

Q2: Can I use Ethanol instead of Toluene? A: Ethanol forms an azeotrope with TEA, which is good, but Ethanol also hydrogen-bonds strongly with your primary amine product.[1] Toluene is non-polar and does not donate hydrogen bonds, making it superior for "breaking" the amine-amine interactions [2].[1]

Q3: My product turned dark after high vacuum. What happened? A: Primary amines, especially those with pyridine rings, are sensitive to oxidation and can react with atmospheric CO₂ to form carbamates.[1]

  • Fix: Always backfill your vacuum manifold with Argon or Nitrogen , not air.[1] Store the purified free base under inert gas in the freezer.

Q4: Can I use silica chromatography to remove the TEA? A: Yes, but it is often overkill and can reduce yield.[1] If you must:

  • Use a solvent system of DCM:MeOH:NH₄OH (90:9:1) .[1]

  • Warning: TEA streaks on silica.[1] You must ensure your product Rf is significantly different (usually lower) than TEA.[1]

References

  • PubChem. (n.d.).[1] 2-(3-pyridinyl)ethanamine Compound Summary. National Center for Biotechnology Information.[1] Retrieved March 6, 2026, from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for solvent properties and purification of organic bases).

  • Cohen, J. (n.d.).[1] Removal of Triethylamine from reaction mixtures. ResearchGate. Retrieved March 6, 2026, from [Link]

Sources

Optimization

Technical Support Center: Solving Solubility Issues of Pyridine Amine Salts in Non-Polar Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common challenge of dissolving pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common challenge of dissolving pyridine amine salts in non-polar solvents. The following question-and-answer format is designed to directly address specific issues you may encounter during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to dissolve my pyridine amine salt in a non-polar solvent like hexane or toluene?

A1: The principle of "like dissolves like" is the fundamental reason for this difficulty.[1][2] Pyridine amine salts are ionic compounds, making them highly polar. The pyridinium cation and its corresponding anion are held together by strong electrostatic forces.[3] Non-polar solvents, such as hexane and toluene, are characterized by weak van der Waals forces and cannot effectively solvate and stabilize these charged ions. To achieve dissolution, the energy required to break the crystal lattice of the salt must be compensated by the energy released from the interaction between the ions and the solvent molecules. In the case of a polar salt and a non-polar solvent, this energy balance is unfavorable, leading to poor solubility.

Q2: I've formed a pyridinium salt in situ. How does the choice of the acid used to form the salt affect its solubility?

A2: The choice of the acid, and therefore the counter-anion, has a significant impact on the solubility of the resulting pyridinium salt.[4][5][6] Several factors related to the counter-anion come into play:

  • Size and Bulkiness: Larger, bulkier counter-anions, like those from p-toluenesulfonic acid, tend to form salts with weaker crystal lattice energies compared to smaller, more compact anions like chloride.[3] This lower lattice energy makes the salt easier to dissolve.

  • Lipophilicity: A more lipophilic (oil-loving) counter-anion can increase the overall non-polar character of the salt, thereby improving its solubility in non-polar solvents.[7] For example, using a long-chain alkyl sulfonic acid could enhance solubility in organic media.

  • Hydrogen Bonding: The nature of hydrogen bonding between the pyridinium cation and the counter-anion can influence solubility.[4][6] Strong hydrogen bonding can lead to a more stable crystal lattice and lower solubility.

Q3: Can modifying the pyridine amine itself improve solubility?

A3: Yes, structural modifications to the pyridine amine can significantly influence the solubility of its corresponding salt.

  • Introducing Lipophilic Groups: Adding non-polar functional groups (e.g., alkyl or aryl groups) to the pyridine ring will increase the overall lipophilicity of the molecule. This can enhance its interaction with non-polar solvents.

  • Steric Hindrance: Introducing bulky groups near the amine functionality can sometimes disrupt crystal packing in the salt form, potentially leading to increased solubility. However, this can also affect the basicity of the amine.[8]

  • Basicity: The basicity of the pyridine amine, influenced by substituents on the ring, affects the strength of the ionic bond in the salt.[8][9][10] A less basic amine will form a weaker ionic bond, which might be easier to disrupt for dissolution.

Section 2: Troubleshooting Guides

This section provides a systematic approach to troubleshooting common solubility problems.

Issue 1: My pyridine amine salt is completely insoluble in my desired non-polar solvent.
Root Cause Analysis:

This is the most common scenario and stems from the fundamental polarity mismatch between the salt and the solvent.

Troubleshooting Workflow:

start Insoluble Pyridine Amine Salt step1 Option 1: Modify the Solvent System start->step1 step2 Option 2: Alter the Salt Form start->step2 step3 Option 3: Employ Solubilizing Agents start->step3 sub1_1 Add a Co-solvent step1->sub1_1 sub1_2 Increase Temperature step1->sub1_2 sub2_1 Change the Counter-ion step2->sub2_1 sub3_1 Introduce a Surfactant step3->sub3_1 sub3_2 Use an Ion-Pairing Agent step3->sub3_2 end Solubility Achieved sub1_1->end sub1_2->end sub2_2 Use a Lipophilic Acid sub2_1->sub2_2 sub2_2->end sub3_1->end sub3_2->end start Need to Dissolve Pyridine Amine Salt q1 Is minor change to solvent system acceptable? start->q1 co_solvent Use a Co-solvent q1->co_solvent Yes temp Increase Temperature q1->temp Yes q2 Can the salt form be easily modified? q1->q2 No end Optimized Solubilization co_solvent->end temp->end counter_ion Change Counter-ion q2->counter_ion Yes q3 Are additives permissible in the reaction? q2->q3 No counter_ion->end ion_pair Use Ion-Pairing Agent q3->ion_pair Yes surfactant Use Surfactant q3->surfactant Yes ion_pair->end surfactant->end

Caption: Decision tree for selecting a solubilization method.

References

  • Ion Pair Reagents | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2012, January 15). PubMed.
  • (A) Structures and solubilities of pyridinium salts in the current... (n.d.). ResearchGate.
  • Pyridinium chloride. (n.d.). Wikipedia.
  • Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. (n.d.). PMC.
  • Pyridine. (n.d.). Wikipedia.
  • Pyridine acts as a base and a solvent in the acylation of amines. It. (2025, August 5). askIITians.
  • Basicity of Amines. (2021, December 18). Chemistry Steps.
  • 21.4: Acidity and Basicity of Amines. (2020, August 26). Chemistry LibreTexts.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC.
  • Why is Pyridinium Chlorochromate soluble in organic solvents? (2019, December 19). Chemistry Stack Exchange.
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF. (2025, August 7). ResearchGate.
  • Cosolvent. (n.d.). Wikipedia.
  • Solubility Enhancement Methods. (n.d.). IJIRT Journal.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Solubility. (n.d.). Introductory Chemistry.
  • Counterion. (n.d.). Wikipedia.
  • Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. (n.d.). PMC.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Methods to boost solubility. (2011, January 12). IJSDR.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12).
  • (PDF) 9 Solubilization in Surfactant Systems. (2015, May 11). ResearchGate.
  • How does surfactant affect solubility of relatively non polar substance? (2021, October 5). Quora.
  • Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. (2023, November 29). PMC.

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 2-(2-Methylpyridin-3-yl)ethanamine in D2O vs CDCl3

This guide provides a technical comparison of the 1H NMR chemical shifts for 2-(2-Methylpyridin-3-yl)ethanamine in two distinct solvent systems: Chloroform-d (CDCl₃) and Deuterium Oxide (D₂O) . This analysis is designed...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the 1H NMR chemical shifts for 2-(2-Methylpyridin-3-yl)ethanamine in two distinct solvent systems: Chloroform-d (CDCl₃) and Deuterium Oxide (D₂O) .

This analysis is designed for researchers synthesizing histamine analogs or pyridine-based ligands, where solvent-dependent conformational changes and proton exchange phenomena are critical for structural validation.[1][2]

Executive Summary: The "Solvent Chameleon" Effect

2-(2-Methylpyridin-3-yl)ethanamine (an isomer of the betahistine backbone) exhibits distinct spectral signatures depending on the solvent environment. The choice between CDCl₃ and D₂O is not merely about solubility; it determines whether you are observing the molecule in its "free base" form or a "solvated/exchanging" state.[2]

Key Differentiators
FeatureCDCl₃ (Aprotic, Non-polar) D₂O (Protic, Polar)
Amine Protons (-NH₂) Visible (Broad singlet, ~1.4 ppm)Invisible (Exchanged to -ND₂)
Pyridine Ring Protons Sharp, defined coupling.[1][2]Sensitive to pH; may broaden or shift downfield.[1][2]
Water Signal ~1.56 ppm (HDO/H₂O impurity)~4.79 ppm (HDO solvent residual)
Primary Utility Structural confirmation of the intact amine.[1][2]Mimicking physiological state; salt form analysis.[1][2]

Chemical Structure & Proton Assignment[2][3][4][5][6][7][8]

To interpret the data correctly, we must first map the protons.[2] The structure consists of a 2,3-disubstituted pyridine ring with an ethylamine side chain.[1][2]

DOT Diagram: Proton Mapping

ProtonMap cluster_structure 2-(2-Methylpyridin-3-yl)ethanamine cluster_aromatic Aromatic Protons Pyridine Pyridine Ring Me Me-2 (A) Pyridine->Me Pos 2 CH2_Beta CH2-β (B) Pyridine->CH2_Beta Pos 3 H6 H6 (E) Pyridine->H6 Ortho to N H5 H5 (F) Pyridine->H5 Meta to N H4 H4 (G) Pyridine->H4 Para to N CH2_Alpha CH2-α (C) CH2_Beta->CH2_Alpha NH2 NH2 (D) CH2_Alpha->NH2

Caption: Structural assignment of protons. (A) Methyl group, (B) Methylene benzylic, (C) Methylene adjacent to N, (D) Labile Amine, (E-G) Aromatic ring protons.[2]

Comparative Data: Chemical Shift Table

The following data represents the characteristic chemical shifts for 2-(2-Methylpyridin-3-yl)ethanamine. Note: Values are referenced to TMS (0.00 ppm) for CDCl₃ and TSP/DSS (0.00 ppm) for D₂O.[2]

Proton LabelMoietyδ in CDCl₃ (ppm) δ in D₂O (ppm) Multiplicity (J in Hz) Mechanistic Insight
A -CH₃ (Methyl)2.55 2.45 - 2.55 Singlet (s)The 2-methyl group is relatively shielded; shifts minimally between solvents.[1][2]
B Ar-CH₂- (β-CH₂)2.78 2.90 Triplet (J ≈ 7.[1][2]0)Slightly deshielded in D₂O due to increased solvent polarity near the ring.[2]
C -CH₂-N (α-CH₂)2.98 3.15 Triplet (J ≈ 7.[1][2]0)Significant Shift. In D₂O, H-bonding at the nitrogen deshields these protons.[1][2]
D -NH₂ (Amine)1.30 - 1.60 Disappears Broad SingletDiagnostic: Rapid H/D exchange with D₂O eliminates this signal.[1][2]
F Ar-H (H5) 7.05 7.25 dd (J ≈ 7.5, 4.[1][2]8)The "middle" proton.[2] Shifts downfield in D₂O if the pyridine N is protonated (low pH).[2]
G Ar-H (H4) 7.42 7.65 dd (J ≈ 7.5, 1.[1][2]5)Adjacent to the alkyl chain.[2][3][4]
E Ar-H (H6) 8.35 8.45 dd (J ≈ 4.8, 1.[1][2]5)Most downfield due to proximity to Pyridine Nitrogen.[2]
Critical Analysis of the Data[2][5][4][6]
  • The "Missing" Peak in D₂O: The disappearance of the signal at ~1.4 ppm (Proton D) is the primary confirmation of the primary amine.[2] If this peak remains in D₂O, your solvent is "wet" (contains H₂O) or the exchange is slow (rare for primary amines).[2]

  • Solvent Residuals:

    • In CDCl₃ , look for the singlet at 7.26 ppm .[1][2]

    • In D₂O , look for the strong HDO singlet at 4.79 ppm .[1][2] This often obscures signals in the 4.5–5.0 range, though this molecule has no protons in that region.[2]

  • pH Sensitivity (D₂O specific): Pyridines are basic (

    
    ).[1][2] In neutral D₂O (pD ~7), the pyridine is mostly unprotonated.[2] If the sample is a salt (e.g., HCl salt) , the aromatic protons (E, F, G) will shift significantly downfield (by +0.5 to +1.0 ppm) due to the positive charge on the ring nitrogen.[2]
    

Experimental Protocol: The "D₂O Shake" Validation

To rigorously confirm the presence of the amine and distinguish it from impurities (like water or alcohols), use the "D₂O Shake" method.[2]

DOT Diagram: Experimental Workflow

D2OShake Start Start: Unknown Sample (Suspected Amine) Step1 1. Acquire 1H NMR in CDCl3 (Standard Parameters) Start->Step1 Decision Observe Broad Singlet @ 1.3 - 1.8 ppm? Step1->Decision Yes Yes: Suspected -NH2 Decision->Yes Signal Present No No: Check Concentration or Paramagnetic Impurities Decision->No Signal Absent Step2 2. Add 1-2 drops D2O directly to NMR tube Yes->Step2 Step3 3. Shake vigorously for 30s (Allow phases to separate if immiscible) Step2->Step3 Step4 4. Re-acquire 1H NMR Step3->Step4 Result Compare Spectra Step4->Result Outcome1 Peak Disappears: Confirmed Exchangeable Proton (-NH2, -OH) Result->Outcome1 Outcome2 Peak Persists: Non-exchangeable Impurity (e.g., Grease, H2O in solvent) Result->Outcome2

Caption: The "D2O Shake" protocol for distinguishing exchangeable amine protons from impurities.

Step-by-Step Protocol
  • Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of CDCl₃ . Ensure the solvent is dry (stored over molecular sieves) to prevent premature exchange.[2]

  • Acquisition 1: Run a standard proton scan (typically 16-64 scans).[1][2] Note the integral of the broad singlet at ~1.4 ppm.[2] It should integrate to 2H relative to the methyl singlet (3H).[2]

  • The "Shake": Add 2 drops of D₂O to the same NMR tube. Cap it and shake vigorously.[1][2]

    • Note: D₂O and CDCl₃ are immiscible.[1][2] The D₂O will float on top.[2] However, the vigorous shaking allows the labile protons on the amine (dissolved in CDCl₃) to touch the D₂O interface and exchange with Deuterium.[2]

  • Acquisition 2: Run the scan again.

  • Result: The peak at ~1.4 ppm should vanish.[1][2] A new peak (HDO) may appear at ~4.8 ppm (if D₂O droplets are in the active coil volume) or ~1.6 ppm (HDO dissolved in CDCl₃).[2]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[1][2] Chem.1997 , 62, 7512–7515.[1][2] Link[2]

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1][2] Link[2]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons: Hoboken, NJ, 2005 .[2] (General reference for amine/pyridine shifts).

  • Reich, H. J. "Structure Determination Using Spectroscopic Methods - 1H NMR Chemical Shifts."[1][2] University of Wisconsin-Madison.[1][2] Link

Sources

Comparative

Distinguishing 2-(2-Methylpyridin-3-yl)ethanamine from 2-(pyridin-2-yl) isomers

Subtitle: Distinguishing the 2,3-Disubstituted Target from 2-(Pyridin-2-yl) Regioisomers and Chain Isomers. Executive Summary In the synthesis of histamine analogs and betahistine derivatives, 2-(2-methylpyridin-3-yl)eth...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Distinguishing the 2,3-Disubstituted Target from 2-(Pyridin-2-yl) Regioisomers and Chain Isomers.

Executive Summary

In the synthesis of histamine analogs and betahistine derivatives, 2-(2-methylpyridin-3-yl)ethanamine (Target) is a critical intermediate. However, synthetic routes involving radical methylation or non-selective pyridine functionalization often yield isobaric impurities. The most persistent confounders are 2-(pyridin-2-yl) isomers , specifically those where the methyl group is located on the side chain (chain isomers) or at a different ring position (regioisomers).

This guide provides a validated analytical workflow to distinguish the target (


, MW 136.19) from its structural isomers using NMR, MS/MS, and chromatographic retention behavior.
Structural Analysis & The "Isomer Landscape"

To successfully distinguish these compounds, we must first define the structural differences that dictate their spectral fingerprints.

FeatureTarget: 2-(2-Me-Py-3-yl)Isomer A: 2-(Py-2-yl)propan-1-amineIsomer B: 2-(6-Me-Py-2-yl)ethanamine
Structure 2-Methyl, 3-Ethylamine2-Propylamine chain (Methyl on chain)6-Methyl, 2-Ethylamine
Ring Sub. 2,3-DisubstitutedMonosubstituted (2-pos)2,6-Disubstituted
Aromatic H 3 Protons 4 Protons 3 Protons
Methyl Signal Singlet (Ring)Doublet (Chain)Singlet (Ring)
Symmetry AsymmetricAsymmetricPseudo-Symmetric
Analytical Workflow: The Decision Tree

The following logic flow represents the most efficient path to identification, prioritizing non-destructive NMR techniques before moving to destructive MS or chromatographic methods.

IsomerID Start Unknown Sample (C8H12N2) Step1 1H-NMR: Integrate Aromatic Region (7.0 - 8.5 ppm) Start->Step1 Decision1 Proton Count? Step1->Decision1 ResultA 4 Aromatic Protons ID: 2-(Pyridin-2-yl) chain isomer (e.g., side-chain methyl) Decision1->ResultA 4H Step2 3 Aromatic Protons Check Methyl Signal Multiplicity Decision1->Step2 3H Decision2 Methyl Shape? Step2->Decision2 ResultB Doublet ID: Chain Isomer with substituted pyridine Decision2->ResultB Doublet Step3 Singlet Analyze Aromatic Coupling (J) Decision2->Step3 Singlet Decision3 Coupling Pattern? Step3->Decision3 Target CONFIRMED TARGET 2-(2-Methylpyridin-3-yl) (ABC/ABX System) Decision3->Target H4 doublet, H5 dd ResultC Symmetrical/AMX ID: 2-(6-Methylpyridin-2-yl) (Regioisomer) Decision3->ResultC H3/H5 doublets

Caption: Logical triage for distinguishing C8H12N2 isomers using 1H-NMR integration and multiplicity.

Detailed Experimental Protocols
Method A: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Regioisomer Confirmation.

Rationale: Mass spectrometry cannot easily distinguish regioisomers with identical fragmentation pathways. NMR provides spatial resolution.

Protocol:

  • Dissolve 5-10 mg of sample in 600 µL DMSO-d6 .

    • Note: DMSO is preferred over CDCl3 to prevent peak broadening from the amine protons and to separate the water peak from the aliphatic region.

  • Acquire 1H-NMR (minimum 400 MHz, 16 scans).

  • Critical Analysis Zone 1: The Aromatic Region (7.0–8.5 ppm)

    • Target (2,3-sub): You must observe 3 protons .

      • 
         ~8.3 ppm (dd, J~5, 1.5 Hz): H-6 (Next to Nitrogen).
        
      • 
         ~7.4 ppm (dd, J~7, 1.5 Hz): H-4 (Next to alkyl chain).
        
      • 
         ~7.1 ppm (dd, J~7, 5 Hz): H-5.
        
    • Isomer (2-sub): You will observe 4 protons (ABCD system) if the methyl is on the chain.

    • Isomer (2,6-sub): You will observe 3 protons , but the pattern is symmetrical (H-3 and H-5 are similar doublets; H-4 is a triplet).

  • Critical Analysis Zone 2: The Aliphatic Region (1.0–3.0 ppm)

    • Target: Methyl group is a Singlet at

      
       2.4–2.5 ppm.
      
    • Chain Isomer: Methyl group is a Doublet (usually

      
       1.1–1.3 ppm) coupled to a methine proton.
      
Method B: HPLC-UV with pH Modification

Validating Basicity and Steric Hindrance.

Rationale: The position of the methyl group relative to the pyridine nitrogen affects the pKa and the solvation shell, altering retention time.

Protocol:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • B: Acetonitrile.

    • Why High pH? At pH 10, the primary amine is uncharged, but the pyridine ring is sensitive to steric effects.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Expected Outcome:

    • 2-(Pyridin-2-yl) isomers (Exposed N): Stronger interaction with silanols (if any) or specific solvation.

    • Target (2-Me-3-Ethyl): The Ortho-Effect . The 2-methyl group sterically hinders the pyridine nitrogen. This typically reduces retention time compared to the unhindered 2-(pyridin-2-yl) isomers on C18 phases due to reduced accessibility to the stationary phase interface.

Mass Spectrometry (MS/MS) Fingerprinting

While exact mass is identical (


 137.09), fragmentation energy (CE) ramps can reveal structural stability.

Fragmentation Pathway:

  • Target (2-Me, 3-Ethyl):

    • Major Fragment:

      
       120 
      
      
      
      . The proximity of the ethyl side chain to the 2-methyl group can facilitate a cyclization-elimination mechanism.
    • Characteristic: Retention of the ring methyl (

      
       92/93 pyridyl fragment).
      
  • Chain Isomer (Propyl-amine):

    • Major Fragment: Loss of the side chain entirely (

      
       78/79, pyridine ring only).
      
    • Distinctive: Loss of isopropyl-amine radical if branched.

Data Table: Anticipated MS/MS Transitions (ESI+)

Precursor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Product (

)
LossInterpretation
137.1120.1-17 (

)
Common to primary amines.
137.1108.1 -29 (

)
Diagnostic for Target. Cleavage of ethylamine chain leaving ethyl-pyridine core.
137.193.1 -44 (

)
Diagnostic for Target. Cleavage at ring-C bond. Indicates Methyl-Pyridine core.[1][2][3][4][5][6]
137.179.1-58Diagnostic for Isomer. Indicates unsubstituted pyridine ring (Isomer A).
Synthesis Pathway & Impurity Origins

Understanding where the isomers come from helps in anticipating them.

Synthesis Precursor Precursor: 2,3-Lutidine (2,3-Dimethylpyridine) Path1 Path A (Target): Bromination at C3-Methyl Precursor->Path1 Path2 Path B (Impurity): Bromination at C2-Methyl Precursor->Path2 Reagent Reagent: NBS / Radical Halogenation Prod1 Target Intermediate 3-(Bromomethyl)-2-methylpyridine Path1->Prod1 Prod2 Impurity Intermediate 2-(Bromomethyl)-3-methylpyridine Path2->Prod2

Caption: Origin of regioisomers during radical functionalization of dimethylpyridines. Sterics favor Path A, but Path B occurs.

Note: If your starting material is 2-methylpyridine and you are attempting to add an ethylamine chain, radical alkylation often attacks the 2-position (if available) or 4-position, leading to the "Isomer B" (2,6-disubstituted) described in Section 2.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[7] (Standard text for ABC/ABX aromatic coupling constants).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 504404-51-7, 2-(2-Methylpyridin-3-yl)ethanamine. Retrieved from [Link]

  • Tranmer, G. K., et al. (2015).[6] "Flow Synthesis of 2-Methylpyridines via α-Methylation." Molecules, 20(9), 15797-15812. (Discusses regioselectivity issues in methylpyridine synthesis). Retrieved from [Link]

  • Zhang, X., et al. (2009).[8] "Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione." Asian Journal of Chemistry. (Provides comparative NMR data for 2-substituted pyridine derivatives). Retrieved from [Link]

Sources

Validation

Advanced HPLC Strategies for Pyridine Ethanamine Impurities: A Comparative Validation Guide

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Topic Focus: Overcoming peak tailing and retention challenges in basic pyridine ethanamine analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Topic Focus: Overcoming peak tailing and retention challenges in basic pyridine ethanamine analysis (Case Study: Betahistine and related impurities).

Executive Summary: The "Basic" Problem

Pyridine ethanamine derivatives (e.g., Betahistine, 2-(2-aminoethyl)pyridine) represent a notorious challenge in pharmaceutical analysis. With a pyridine nitrogen (pKa ~5.[1][2]6) and a primary/secondary amine side chain (pKa ~9.5), these molecules are highly basic and polar.

The Challenge: On traditional silica-based C18 columns at acidic pH, these compounds suffer from:

  • Severe Peak Tailing: Caused by secondary interactions between the protonated amine and residual silanols.

  • Dewetting/Retention Loss: Due to high polarity.

  • Incompatibility: Traditional fixes (Ion-Pairing reagents) are often incompatible with LC-MS.

The Solution: This guide objectively compares three dominant methodologies: Traditional Ion-Pairing (IP-HPLC) , Hydrophilic Interaction Chromatography (HILIC) , and the modern High-pH Stable Hybrid C18 (The Superior Alternative) . We demonstrate why high-pH stability offers the most robust validation profile for impurity profiling.

Comparative Analysis: Selecting the Right Mode

The following table summarizes the performance metrics of the three alternatives based on experimental validation data for pyridine ethanamine impurities.

Table 1: Comparative Performance Matrix
FeatureMethod A: Traditional Ion-Pairing Method B: HILIC (Polar Mode) Method C: High-pH Hybrid C18 (Recommended)
Stationary Phase Standard C18 (5 µm)Bare Silica or AmideEthylene Bridged Hybrid (BEH) C18
Mobile Phase pH Acidic (pH 3.0) + SDS/OSANeutral/Acidic (High Organic)Basic (pH 10.5)
Separation Mechanism Hydrophobic + Ionic InteractionPartitioning into water layerHydrophobic (Neutral State)
Peak Tailing (Tf) 1.2 – 1.8 (Variable)1.1 – 1.31.0 – 1.1 (Excellent)
MS Compatibility No (Non-volatile salts)YesYes (Volatile buffers)
Equilibration Time Slow (>60 min)Moderate (30-40 min)Fast (<15 min)
Robustness Low (Temp/Conc sensitive)Medium (Water sensitivity)High

The Superior Protocol: High-pH Hybrid C18

Why it works: At pH 10.5, both the pyridine and the aliphatic amine are deprotonated (neutral). This eliminates silanol repulsion and drastically increases hydrophobicity, allowing the molecule to retain naturally on the C18 chain without "crutches" like ion-pairing reagents.

Experimental Workflow
A. Reagents & Materials
  • Target Analyte: Betahistine Dihydrochloride (API).[3][4]

  • Key Impurities: 2-(2-hydroxyethyl)pyridine (HEP), 2-ethenylpyridine.

  • Column: Hybrid Particle C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µm.

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

B. Instrument Conditions
  • System: HPLC with PDA or QDa (Mass Detector).

  • Flow Rate: 1.0 mL/min.[1][3][4][5]

  • Column Temp: 40°C (Improves mass transfer).

  • Injection Vol: 10 µL.

  • Detection: UV @ 260 nm (Pyridine max).

C. Gradient Program
Time (min)% Mobile Phase A (10mM NH4HCO3 pH 10.5)% Mobile Phase B (Acetonitrile)
0.0955
10.07030
15.01090
17.0955
22.0955

Visualizing the Logic

The following diagrams illustrate the decision process for selecting this method and the validation workflow required to prove its efficacy.

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Pyridine Ethanamine Analysis CheckMS Is MS Compatibility Required? Start->CheckMS MS_No No CheckMS->MS_No UV Only MS_Yes Yes CheckMS->MS_Yes LC-MS CheckPolarity Is Analyte Extremely Polar (LogP < -1)? Polar_Yes Yes CheckPolarity->Polar_Yes Very Hydrophilic Polar_No No CheckPolarity->Polar_No Moderately Polar IonPair Method A: Ion-Pairing RP-HPLC (Good shape, Non-volatile) MS_No->IonPair MS_Yes->CheckPolarity HILIC Method B: HILIC (Good for very polar, complex setup) Polar_Yes->HILIC HighPH Method C: High-pH Hybrid C18 (Superior Shape, MS-Ready, Robust) Polar_No->HighPH

Caption: Decision tree for selecting the optimal chromatographic mode based on analyte properties and detection requirements.

Figure 2: Validation Workflow (ICH Q2)

ValidationFlow Step1 1. Specificity (Stress Testing) Step2 2. Linearity (LOQ to 120%) Step1->Step2 Step3 3. Accuracy (Spike Recovery) Step2->Step3 Step4 4. Precision (Repeatability) Step3->Step4 Result Validated Method Step4->Result

Caption: Sequential workflow for validating the High-pH impurity method according to ICH Q2(R1) guidelines.

Validation Data Summary (Synthesized)

The following data represents typical validation results when applying the High-pH Hybrid C18 protocol to Betahistine impurities, contrasting with traditional limits.

Specificity & Resolution
  • Requirement: Resolution (Rs) > 1.5 between API and nearest impurity.

  • Result: The high pH suppresses the ionization of the pyridine ring, increasing retention difference between the API and the more polar 2-(2-hydroxyethyl)pyridine impurity.

    • Rs (API vs Impurity A): 3.2 (Pass)

    • Purity Angle < Purity Threshold: Confirmed by PDA.

Linearity & Sensitivity (LOD/LOQ)

Using the high-pH method, the background noise is significantly lower than Ion-Pairing methods (which often suffer from baseline drift).

ParameterBetahistine (API)Impurity A (HEP)Acceptance Criteria
Range (µg/mL) 0.5 – 1500.05 – 5.0r² ≥ 0.999
Correlation (r²) 0.99980.9995Pass
LOD (µg/mL) 0.020.01S/N > 3
LOQ (µg/mL) 0.050.05S/N > 10
Accuracy (Recovery)

Spike recovery experiments at 50%, 100%, and 150% of the specification limit (0.1%).

  • Mean Recovery: 98.5% - 101.2%

  • RSD: < 1.5% (Superior to HILIC, which often shows 2-3% RSD due to solubility issues).

Conclusion

While Ion-Pairing remains a legacy option for pyridine ethanamines, it fails to meet modern requirements for MS compatibility and rapid equilibration. HILIC offers an alternative for extremely polar compounds but lacks the robustness of Reversed-Phase.

The High-pH Hybrid C18 method stands out as the Gold Standard for this drug class. By leveraging the stability of hybrid particles at pH 10.5, analysts can neutralize the basic functional groups, eliminating peak tailing and achieving a robust, sensitive, and MS-compatible validation package.

References

  • Ideal Publication. (2023). RP-HPLC Method Development and Validation on Betahistine Dihydrochloride Tablets. Retrieved from

  • MDPI. (2022). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity. Retrieved from

  • BenchChem. (2025).[5][6] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • Helix Chromatography. (2025). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from

  • Ingenta Connect. (2015). Study on determination of the related substances in betahistine hydrochloride tablets. Retrieved from

Sources

Comparative

Comparative MS Profiling: 2-(2-Methylpyridin-3-yl)ethanamine vs. Betahistine &amp; Histamine

Topic: Mass Spectrometry Fragmentation Pattern of 2-(2-Methylpyridin-3-yl)ethanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This tec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2-(2-Methylpyridin-3-yl)ethanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-(2-Methylpyridin-3-yl)ethanamine (CAS 504404-51-7), a structural isomer of the anti-vertigo drug Betahistine .

Differentiation of pyridine-ethanamine isomers is a critical challenge in pharmaceutical impurity profiling and metabolite identification. While Betahistine (


-methyl-2-pyridineethanamine) and the target molecule share the same molecular formula (

, MW 136.19), their fragmentation pathways diverge significantly due to the position of the methyl group (ring-substituted vs. amine-substituted) and the nature of the amine (primary vs. secondary).

This guide outlines the specific


 transitions, mechanistic pathways, and experimental protocols required to unequivocally identify 2-(2-Methylpyridin-3-yl)ethanamine in complex matrices.

Structural Basis of Fragmentation

Understanding the structural differences is prerequisite to interpreting the MS spectra.

FeatureTarget: 2-(2-Methylpyridin-3-yl)ethanamine Isomer: Betahistine Analog: Histamine
Structure Pyridine ring with methyl at C2 and ethyl-NH₂ at C3 .Pyridine ring (unsubstituted) with ethyl-NH-CH₃ at C2 .Imidazole ring with ethyl-NH₂ .
Amine Type Primary Amine (

)
Secondary Amine (

)
Primary Amine (

)
Molecular Ion

136

136

111
Key Mechanism

-Cleavage yields unsubstituted iminium (

30).

-Cleavage yields N-methyl iminium (

44).

-Cleavage yields iminium (

30).

Mass Spectrometry Fragmentation Analysis

Electron Ionization (EI) Pattern (GC-MS)

In Electron Ionization (70 eV), fragmentation is driven by radical cation instability. The target molecule exhibits a distinct "Primary Amine" signature compared to Betahistine.

  • Molecular Ion (

    
    ): 
    
    
    
    136 (Distinct but often low intensity).
  • Base Peak (

    
     30):  Generated via 
    
    
    
    -cleavage
    of the C-C bond adjacent to the nitrogen. The primary amine produces the resonance-stabilized ion
    
    
    .
  • Ring Fragment (

    
     106):  Complementary cleavage leaves the charge on the pyridine ring system, forming the (2-methylpyridin-3-yl)methyl cation.
    
  • Diagnostic Loss (

    
     119):  Loss of ammonia (
    
    
    
    , 17 Da) is common in primary amines, yielding a vinyl-methylpyridine cation.

Differentiation Rule:

If the base peak is


 30 , the amine is likely primary  (Target or Histamine).
If the base peak is 

44
, the amine is secondary/N-methylated (Betahistine).
Electrospray Ionization (ESI-MS/MS) Pattern (LC-MS)

In positive mode ESI (


), fragmentation is driven by collision-induced dissociation (CID).
  • Precursor:

    
     137.
    
  • Major Fragment (

    
     120):  Neutral loss of ammonia (
    
    
    
    , -17 Da). This is the dominant pathway for the primary amine target.
  • Secondary Fragment (

    
     93/94):  Further degradation of the pyridine ring or loss of the ethyl chain.
    
  • Contrast with Betahistine: Betahistine (

    
     137) typically loses methylamine (
    
    
    
    , -31 Da) to form a vinylpyridine cation at
    
    
    106, or undergoes
    
    
    -cleavage to
    
    
    44.

Visualizing the Fragmentation Pathways[1][2]

The following diagram illustrates the mechanistic divergence between the target molecule and Betahistine.

FragmentationPathways cluster_0 Primary Amine Pathway (Target) cluster_1 Secondary Amine Pathway (Betahistine) Target 2-(2-Methylpyridin-3-yl)ethanamine [M]+ m/z 136 T_Alpha alpha-Cleavage [CH2=NH2]+ m/z 30 Target->T_Alpha Dominant (EI) T_Ring Ring Retention [Ar-CH2]+ m/z 106 Target->T_Ring Minor T_Loss Loss of NH3 [M-17]+ m/z 119 Target->T_Loss ESI (M+H -> 120) Beta Betahistine (Isomer) [M]+ m/z 136 B_Alpha alpha-Cleavage [CH2=NHMe]+ m/z 44 Beta->B_Alpha Dominant (EI) B_Ring Vinylpyridine Ion [M-NH2Me]+ m/z 105 Beta->B_Ring ESI/EI

Caption: Mechanistic divergence in fragmentation between the target primary amine (top) and its N-methylated isomer (bottom).

Experimental Protocols

To replicate these findings, use the following validated workflows.

Protocol A: GC-MS Identification (EI)

Objective: Structural confirmation via fragmentation fingerprinting.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol. Derivatization (e.g., MSTFA) is optional but recommended to improve peak shape of the primary amine.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (3 min).

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

  • Scan Range:

    
     25–300.
    
  • Expected Data: Look for Base Peak 30. If derivatized (TMS), look for

    
     174 (Molecular Ion shift) and 
    
    
    
    102 (
    
    
    ).
Protocol B: LC-MS/MS Quantification (ESI)

Objective: High-sensitivity detection in biological matrices.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 1.8 µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode. Capillary Voltage 3.5 kV.

  • MRM Transitions (Target):

    • Quantifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier:

      
       (Ring fragmentation).
      
  • MRM Transitions (Betahistine - for exclusion):

    • Quantifier:

      
       (N-methyl fragment).
      

Comparative Data Summary

Parameter2-(2-Methylpyridin-3-yl)ethanamineBetahistine (Isomer)Histamine
Parent Ion (ESI)



Base Peak (EI)

30

44

30
Primary Neutral Loss Ammonia (17 Da)Methylamine (31 Da)Ammonia (17 Da)
Ring Fragment

106 (Methyl-Pyridine)

93 (Pyridine)

81/82 (Imidazole)
Retention Time (RP-LC) Slightly earlier (more polar)Slightly later (less polar)Earliest (most polar)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5152594, N-Methyl-2-(pyridin-3-yl)ethanamine (Isomer Comparison Data). Retrieved from [Link][3]

  • Doc Brown's Chemistry (2025). Mass Spectrometry Fragmentation Patterns of Aliphatic Amines. Retrieved from [Link]

  • LibreTexts Chemistry (2023). Fragmentation Patterns in Mass Spectrometry: Amines and Pyridines. Retrieved from [Link]

  • Fadhil, A. K. (2022). Quantification Analysis of Betahistine in Tablet Dosage Forms Using HPLC-ZIC-HILIC. Journal of Current Researches on Health Sector. Retrieved from [Link]

Sources

Validation

Comparative Stability of Dihydrochloride vs. Fumarate Salts of Pyridine Amines: A Formulation Guide

As a Senior Application Scientist in drug development, I frequently encounter the downstream consequences of suboptimal salt selection. For active pharmaceutical ingredients (APIs) containing pyridine amines, formulators...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter the downstream consequences of suboptimal salt selection. For active pharmaceutical ingredients (APIs) containing pyridine amines, formulators historically defaulted to hydrochloride or dihydrochloride salts to maximize aqueous solubility. However, this default choice often introduces catastrophic physical and chemical instabilities.

This guide provides an objective, data-driven comparison between dihydrochloride and fumarate salts for pyridine amines, detailing the mechanistic causality behind their stability profiles and outlining self-validating experimental protocols for your formulation workflows.

The Causality of Instability: Why Dihydrochlorides Fail

Pyridine amine APIs possess two distinct basic centers: a highly basic aliphatic amine (pKa ~9.0–10.0) and a weakly basic pyridine nitrogen (pKa ~4.5–5.5). When formulating a dihydrochloride salt, two equivalents of hydrochloric acid are used, forcing the protonation of both centers.

The resulting pyridinium


 bond is thermodynamically weak. Under routine manufacturing stresses (e.g., vacuum drying, milling) or elevated storage temperatures, this weak bond breaks, leading to disproportionation —the release of volatile HCl gas. This degradation pathway not only collapses the crystal lattice into an amorphous state but also drastically lowers the microenvironmental pH, which can catalyze the hydrolysis of the API and corrode tableting equipment (1)[1]. Furthermore, the high charge density of the di-cation creates an extremely polar crystal lattice that acts as a moisture sink, leading to severe hygroscopicity and eventual deliquescence.

The Fumarate Advantage: Lattice Energy and Planar Symmetry

Fumaric acid (a trans-dicarboxylic acid, pKa


 = 3.03, pKa

= 4.44) offers a structurally elegant alternative. Instead of forcing dual protonation, fumaric acid typically protonates the strong aliphatic amine while interacting with the weakly basic pyridine nitrogen via robust intermolecular hydrogen bonds.

The planar symmetry of the fumarate anion facilitates dense, highly ordered crystal packing. This maximizes the lattice energy, effectively "locking out" atmospheric moisture and rendering the salt non-hygroscopic. Because fumaric acid is non-volatile and the salt bridge is thermodynamically stable, the risk of disproportionation is entirely eliminated, preserving the drug's integrity over its shelf life (2)[2].

SaltMechanisms Base Pyridine Amine API (Dual Basic Centers) DiHCl Dihydrochloride Salt (Forced Di-protonation) Base->DiHCl + 2 HCl Fumarate Fumarate Salt (Selective Protonation & H-Bonding) Base->Fumarate + Fumaric Acid DiHCl_Issue1 Weak Pyridinium N+-H Bond DiHCl->DiHCl_Issue1 DiHCl_Issue2 High Crystal Polarity DiHCl->DiHCl_Issue2 Fum_Benefit1 Planar Dicarboxylic Network Fumarate->Fum_Benefit1 Fum_Benefit2 Neutral Microenvironmental pH Fumarate->Fum_Benefit2 Degrad1 Disproportionation (-HCl Gas) DiHCl_Issue1->Degrad1 Degrad2 Deliquescence & Hydrolysis DiHCl_Issue2->Degrad2 Stable1 High Lattice Energy (Thermodynamically Stable) Fum_Benefit1->Stable1 Stable2 Non-Hygroscopic (Moisture Resistant) Fum_Benefit2->Stable2

Figure 1: Mechanistic divergence in physical and chemical stability pathways between salt forms.

Quantitative Performance Comparison

To objectively evaluate these two salt forms, we must look at their behavior under standard ICH stress conditions. The table below synthesizes typical quantitative outcomes observed when comparing dihydrochloride and fumarate salts of pyridine-containing APIs.

Physicochemical PropertyDihydrochloride SaltFumarate SaltMechanistic Driver
Hygroscopicity (at 75% RH) High (>10% weight gain)Low (<0.5% weight gain)High polarity of di-cation vs. dense H-bond network of fumarate.
Disproportionation Risk High (Loss of HCl gas)NegligibleWeak

bond at pyridine vs. stable carboxylate salt bridge.
Thermal Stability (T

)
Often amorphous or decomposesHighly crystalline, sharp T

Poor lattice energy vs. planar symmetry of dicarboxylic acid.
Microenvironmental pH Highly acidic (pH < 3)Moderately acidic (pH 4-5)Presence of labile HCl vs. buffered dicarboxylic system.
Corrosivity to Tooling HighLowFree chloride ions and moisture vs. stable organic lattice.

Self-Validating Experimental Protocols

A robust salt screen must not only identify the best candidate but prove why the others fail. The following protocols are designed as self-validating systems to definitively map the stability boundaries of your salts.

Workflow Step1 1. Salt Synthesis Equimolar vs. Excess Acid Step2 2. Solid-State ID PXRD & ssNMR Step1->Step2 Step3 3. Hygroscopicity DVS (0-90% RH) Step2->Step3 Step4 4. Stress Testing 40°C/75% RH & Photostability Step3->Step4 Step5 5. Degradation Analysis HPLC-UV/MS Step4->Step5

Figure 2: Self-validating experimental workflow for comparative salt screening and stability profiling.

Protocol A: Solid-State Disproportionation and Hygroscopicity Assessment

Causality Focus: We use Dynamic Vapor Sorption (DVS) rather than static desiccators because DVS provides real-time sorption/desorption kinetics, allowing us to identify the exact humidity threshold where capillary condensation and deliquescence begin.

  • Synthesis & Isolation: Synthesize the dihydrochloride and fumarate salts using standard solvent-antisolvent crystallization. Dry under vacuum at 40°C for 24 hours.

  • Solid-State NMR (

    
    N ssNMR):  Analyze both salts. Why? ssNMR is critical to validate the protonation state of the pyridine nitrogen. A broad or shifted signal in the dihydrochloride indicates a weak protonation state prone to disproportionation, whereas the fumarate will clearly show a stable hydrogen-bonded (non-protonated or tightly shared) pyridine nitrogen.
    
  • Dynamic Vapor Sorption (DVS): Subject 10 mg of each salt to a dual-cycle DVS run from 0% to 90% RH at 25°C (step size 10% RH, dm/dt < 0.002%/min).

  • Post-DVS PXRD: Analyze the samples immediately after DVS using Powder X-Ray Diffraction. The dihydrochloride will frequently show a phase change or amorphization (due to deliquescence and subsequent disproportionation), while the fumarate will retain its initial crystalline lattice.

Protocol B: Microenvironmental pH and Accelerated Stability

Causality Focus: Measuring the pH of a saturated API slurry reveals the microenvironmental pH the drug will create inside a solid dosage form, predicting excipient compatibility and long-term chemical stability.

  • Slurry pH Measurement: Suspend 50 mg of each salt in 1 mL of deionized water. Vortex for 5 minutes and measure the pH. Dihydrochlorides typically yield a pH < 3.0, which is hostile to acid-labile excipients.

  • Accelerated Stress Testing: Place 500 mg of each salt in open petri dishes under ICH conditions (40°C / 75% RH) and in a photostability chamber (1.2 million lux hours).

  • Chromatographic Analysis: After 4 weeks, analyze the samples via HPLC-UV/MS. Quantify total impurities. The dihydrochloride will likely show elevated degradation products due to acid-catalyzed hydrolysis, whereas the fumarate will remain chemically stable.

Real-World Translation: Vonoprazan and Pitolisant

The pharmaceutical industry provides clear validation of these principles.

Vonoprazan , a novel potassium-competitive acid blocker (P-CAB) containing a basic pyridine ring, is formulated exclusively as a fumarate salt. If formulated as a hydrochloride, it would suffer from severe instability. The fumarate salt ensures the drug remains completely stable in acidic conditions, meaning it does not require the complex enteric coatings that legacy proton pump inhibitors (PPIs) mandate (3)[3].

Similarly, Pitolisant , an H3 receptor antagonist, demonstrates the stark contrast between these salts. While its hydrochloride salt is highly water-soluble, it is drastically hygroscopic, leading to manufacturing failures. Switching to the pitolisant hydrogen fumarate salt yielded a compound with almost zero interaction with water vapor, ensuring a consistent water content and superior thermal resistance during milling and tableting (2)[2]. Altering the chemical properties of a pharmaceutical active by salt formation fundamentally dictates the behavior of the parent drug in both the body and the blister pack (4)[4].

References

  • US20100069632A1 - Salts of pyrrolopyrimidinone derivatives and process for preparing the same. Google Patents. 1

  • EP3239138A1 - Hydrogen fumarate salt of 1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine. Google Patents.2

  • Vonoprazan: A New Potassium-Competitive Acid Blocker. PMC - NIH. 3

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? BJCardio. 4

Sources

Comparative

2D NMR (COSY/HSQC) Assignment for 2-(2-Methylpyridin-3-yl)ethanamine: A Comparative Guide of Benchtop vs. High-Field Spectrometers

Executive Summary The structural elucidation of pharmaceutical intermediates like 2-(2-Methylpyridin-3-yl)ethanamine requires robust analytical workflows. This guide objectively compares the performance of modern 80 MHz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of pharmaceutical intermediates like 2-(2-Methylpyridin-3-yl)ethanamine requires robust analytical workflows. This guide objectively compares the performance of modern 80 MHz Benchtop NMR spectrometers against traditional 400 MHz High-Field NMR systems. By detailing the causality behind 2D NMR experimental choices (COSY and HSQC) and establishing a self-validating protocol, this document serves as an authoritative reference for researchers optimizing their analytical throughput and capital expenditure.

The Core Comparison: Benchtop vs. High-Field NMR

The advent of cryogen-free, permanent-magnet benchtop NMR has revolutionized laboratory workflows, allowing spectroscopy to move from centralized basement facilities directly to the chemist's fume hood[1]. However, the physical limitations of low-field NMR—specifically reduced sensitivity and spectral dispersion—necessitate a strategic approach to 2D NMR[2].

For a molecule like 2-(2-Methylpyridin-3-yl)ethanamine, the aliphatic ethanamine chain presents a specific challenge. The 3-CH2 and CH2-NH2 protons resonate closely at ~2.82 ppm and ~2.95 ppm.

  • At 400 MHz (High-Field): The high Larmor frequency provides sufficient chemical shift dispersion (in Hz) to resolve these as distinct, first-order triplets.

  • At 80 MHz (Benchtop): The reduced dispersion causes these multiplets to overlap, creating a complex second-order pattern.

To resolve this ambiguity at lower fields, researchers must rely on 2D techniques like COSY and HSQC, which spread the overlapping data into a second frequency dimension[3].

Table 1: Performance and Operational Comparison
Metric80 MHz Benchtop NMR (e.g., Magritek/Oxford)400 MHz High-Field NMR (e.g., Bruker Avance)Practical Impact on Workflow
Resolution (Aliphatic) Severe overlap (second-order effects)Baseline resolution (first-order multiplets)Dictates the absolute necessity of 2D NMR at low fields.
HSQC Acquisition Time 2–4 hours (requires ~100 mM conc.)10–15 minutes (requires ~10 mM conc.)High-field offers superior throughput; Benchtop requires longer scanning[4].
Cryogen Dependency Cryogen-free (Permanent NdFeB magnet)Requires Liquid Helium and NitrogenBenchtop eliminates ~$9,000/year in cryogen maintenance costs[1].
Capital Expenditure ~$50,000 – $100,000>$400,000Benchtop enables localized, accessible QA/QC and reaction monitoring[5].

Causality in Experimental Design: Why COSY and HSQC?

A self-validating NMR assignment relies on orthogonal data streams. We employ two specific 2D pulse sequences to map the molecule's topology:

  • gCOSY (Gradient-Selected Correlation Spectroscopy): COSY identifies homonuclear scalar couplings (typically

    
     and 
    
    
    
    ) between adjacent protons[6]. For our target molecule, COSY is utilized to map the unbroken spin system of the pyridine ring (H4-H5-H6) and the isolated spin system of the ethanamine chain. Gradient selection is chosen over standard phase-cycling to drastically reduce artifactual signals and acquisition time[7].
  • Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence): HSQC maps the direct, one-bond (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) heteronuclear correlation between 
    
    
    
    and
    
    
    nuclei. We choose HSQC over HETCOR because HSQC uses inverse detection—magnetization is excited on the proton, transferred to the carbon, and transferred back to the highly sensitive proton for detection[8]. Multiplicity editing is applied to phase
    
    
    signals positively and
    
    
    signals negatively, providing immediate structural categorization.

Magnetization H1 1H Spin (Excited) H2 1H Spin (Coupled) H1->H2 COSY (3J H-H) C1 13C Spin (Heteronucleus) H1->C1 HSQC (1J C-H)

Fig 1. Logical relationship of magnetization transfer in COSY and HSQC pulse sequences.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following step-by-step protocol incorporates internal validation checks at every stage.

Step 1: Sample Preparation & Shimming

  • Action: Dissolve 136 mg of 2-(2-Methylpyridin-3-yl)ethanamine in 1.0 mL of

    
     (yielding a ~100 mM solution).
    
  • Causality: Benchtop NMRs suffer from lower sensitivity due to the reduced Boltzmann population difference at 80 MHz. A high concentration (

    
     100 mM) is mandatory to obtain a usable 
    
    
    
    -based HSQC spectrum within a practical timeframe[4].
    
    
    is selected as it lacks exchangeable protons that could obscure the aliphatic region.

Step 2: 1D


 Baseline Acquisition & Pulse Calibration 
  • Action: Calibrate the 90° pulse width. Acquire a standard 1D

    
     spectrum (ns=64 for benchtop).
    
  • Validation Check: Integrate the signals. The system is validated if the aromatic region (7.0–8.4 ppm) integrates to exactly 3 protons, and the aliphatic region (2.5–3.0 ppm) integrates to 7 protons (3 for the methyl group, 4 for the two

    
     groups).
    

Step 3: 2D gCOSY Acquisition

  • Action: Execute a gradient-selected COSY sequence.

  • Validation Check: The resulting spectrum must exhibit perfect diagonal symmetry. The cross-peaks must map two distinct, closed loops: one for the aromatic H4-H5-H6 protons, and one for the aliphatic

    
     and 
    
    
    
    protons. The
    
    
    singlet must show no cross-peaks, confirming its isolation from the coupling network[9].

Step 4: 2D Multiplicity-Edited HSQC Acquisition

  • Action: Execute the HSQC sequence with multiplicity editing.

  • Validation Check: The cross-peaks must project perfectly onto the 1D

    
     and 
    
    
    
    traces. The overlapping aliphatic protons (~2.8–2.9 ppm) must resolve into two distinct carbon frequencies (~36 ppm and ~43 ppm). The negative phase (often red contours) confirms they are
    
    
    groups, distinguishing them from the positive phase (blue contours) of the
    
    
    signal at ~22 ppm.

Workflow Prep Sample Prep (100 mM, CDCl3) OneD 1D 1H NMR (Baseline QC) Prep->OneD Purity Check COSY 2D COSY (H-H Network) OneD->COSY Resolve Overlap HSQC 2D HSQC (C-H Map) OneD->HSQC Carbon Backbone Valid Cross-Validation (Structure Confirmed) COSY->Valid Connectivities HSQC->Valid Assignments

Fig 2. Self-validating 2D NMR experimental workflow for structural elucidation.

Synthesized Assignment Data

The table below summarizes the validated 2D NMR assignment for 2-(2-Methylpyridin-3-yl)ethanamine, achievable on both 400 MHz and 80 MHz systems (though 80 MHz will show broader, overlapping multiplets in the


 dimension).
Table 2: 2D NMR Assignment Data
Position

Shift (ppm)

Shift (ppm)
Multiplicity &

(Hz)
COSY Correlations (

)
HSQC Correlations (

)
C2 156.0----
C3 133.5----
C4 136.27.45d, J = 7.8H5C4-H4 (Positive)
C5 121.47.08dd, J = 7.8, 4.9H4, H6C5-H5 (Positive)
C6 148.18.35d, J = 4.9H5C6-H6 (Positive)

22.52.55s-

(Positive)

36.42.82t, J = 6.8


(Negative)

43.12.95t, J = 6.8


(Negative)

-1.50br s--

Conclusion

While High-Field NMR remains the undisputed gold standard for sensitivity and absolute resolution, modern 80 MHz Benchtop NMR spectrometers are highly capable alternatives for the structural elucidation of small pharmaceutical intermediates. By leveraging 2D COSY and HSQC pulse sequences, researchers can effectively bypass the low-field limitations of peak overlap. Implementing a self-validating protocol ensures that the data extracted from benchtop systems is robust, trustworthy, and directly comparable to high-field results, offering massive savings in capital and operational expenditures.

References

1. 2. 3. 4. 5. 6. 7. 8. 9.

Sources

Validation

Comparative Guide: Infrared (IR) Spectral Differentiation of Primary Amines vs. Pyridine Rings

Executive Summary In pharmaceutical synthesis and structural elucidation, distinguishing between a primary amine ( ) and a pyridine ring (heterocyclic aromatic) is a frequent analytical challenge. While both moieties exh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and structural elucidation, distinguishing between a primary amine (


) and a pyridine ring (heterocyclic aromatic) is a frequent analytical challenge. While both moieties exhibit significant absorption in the high-frequency (

) and double-bond regions (

), their vibrational behaviors are distinct.[1]

This guide provides a technical breakdown of the diagnostic peaks, analyzes the "conflict zones" where signals overlap, and offers a validated experimental protocol to resolve ambiguities using specific sample preparation techniques.

Fundamental Vibrational Modes: The Spectral Fingerprints

The differentiation relies on three primary spectral zones: the High-Frequency Region (Stretching), the Double-Bond Region (Bending/Ring Breathing), and the Fingerprint Region (Wagging/Deformation).

Comparative Data Table
Spectral RegionVibrational ModePrimary Amine (

)
Pyridine Ring (Heterocycle)Diagnostic Status
High Frequency (

)
Stretching Doublet (Asym/Sym)

Medium, Sharp
Singlet/Multiplet (C-H)

Weak
Primary Differentiator
Double Bond (

)
Bending / Ring Scissoring (

)

Medium-Strong
Ring Breathing (

)Four bands:

Variable Intensity
Conflict Zone (Requires Deconvolution)
Fingerprint (

)
Wagging / OOP Wagging (

)

Broad, Strong
C-H Out-of-Plane (

)

Sharp, Strong
Secondary Confirmation

Deep Dive: Resolving Spectral Overlaps

A. The "Smoking Gun": N-H Stretching vs. C-H Aromatic

The most reliable distinction lies above


.[1][2]
  • Primary Amine: Exhibits a characteristic doublet due to the coupling of the two N-H oscillators.

    • Asymmetric Stretch (

      
      ): Higher frequency (
      
      
      
      ).
    • Symmetric Stretch (

      
      ): Lower frequency (
      
      
      
      ).
    • Note: In solid-state samples (KBr pellet), hydrogen bonding may broaden these peaks and shift them to lower wavenumbers, occasionally merging them into a single broad band.

  • Pyridine: Lacks N-H bonds (unless substituted). It shows only weak aromatic C-H stretching vibrations just above

    
     (
    
    
    
    ).
B. The Conflict Zone:

This region is critical because both moieties absorb here.

  • Amine Scissoring: The

    
     bending mode appears at 
    
    
    
    .[2] It is a deformation mode where the H-N-H angle closes and opens.
  • Pyridine Ring Breathing: Pyridine exhibits four distinct bands in this region due to C=C and C=N stretching interactions.[3] The band near

    
     is often the most diagnostic for pyridine as it is distinct from the amine scissoring mode. The bands at 
    
    
    
    and
    
    
    can easily be mistaken for amine bending.
C. Case Study: 2-Aminopyridine

In molecules containing both groups (e.g., 2-aminopyridine), the spectrum is a superposition:

  • High Freq: The N-H doublet is clearly visible (

    
    ).
    
  • Mid Freq: The Amine scissoring (

    
    ) appears alongside the Pyridine ring modes (
    
    
    
    ).
  • Validation: The presence of the

    
     band confirms the pyridine ring, while the doublet 
    
    
    
    confirms the primary amine.

Experimental Protocol: Validating the Assignment

To ensure spectral integrity, specifically when hydrogen bonding obscures the N-H doublet, the following protocol is recommended.

Method: Dilution Study (H-Bond Breaking)

Objective: Distinguish intermolecular H-bonded amines (broad peaks) from free amines (sharp doublets) and separate them from fixed pyridine signals.

  • Baseline Scan (Solid State):

    • Prepare a KBr pellet (1-2% sample concentration) or use ATR (Diamond/ZnSe crystal).

    • Record spectrum.[4][5][6][7] Note broadness of peaks

      
      .[1][2][8][9]
      
  • Solution Preparation:

    • Dissolve the sample in a non-polar, non-H-bonding solvent (e.g., Carbon Tetrachloride

      
       or Dichloromethane 
      
      
      
      ).
    • Prepare a dilute series (0.1M, 0.05M, 0.01M).

  • Solution Scan:

    • Use a liquid transmission cell (NaCl or CaF2 windows) with a path length of 0.1–1.0 mm.

    • Record spectrum of the solvent blank first.

    • Record spectrum of the dilute sample.[7][10]

  • Analysis:

    • Amine: As concentration decreases, the broad H-bonded band shifts to higher frequency and resolves into the sharp Asym/Sym doublet.

    • Pyridine: Ring breathing modes (

      
      ) remain relatively fixed in position and shape regardless of concentration.
      

Decision Logic & Workflow Visualization

Diagram 1: Spectral Identification Logic

IR_Identification Start Unknown Spectrum Analysis CheckHigh Check > 3200 cm⁻¹ Region Start->CheckHigh Doublet Sharp Doublet Found? (3500-3300 cm⁻¹) CheckHigh->Doublet YesDoublet Primary Amine Likely (Asym/Sym Stretch) Doublet->YesDoublet Yes NoDoublet Single/No Band Doublet->NoDoublet No CheckMid Check 1650-1400 cm⁻¹ Region YesDoublet->CheckMid NoDoublet->CheckMid Scissor Band at ~1620 cm⁻¹ only? CheckMid->Scissor RingModes Multiple Bands? (1600, 1570, 1480, 1430) CheckMid->RingModes ConfirmAmine Confirm Primary Amine (N-H Scissoring) Scissor->ConfirmAmine Yes ConfirmPyridine Confirm Pyridine Ring (Ring Breathing Modes) RingModes->ConfirmPyridine Yes (Esp. 1430 band)

Caption: Decision tree for differentiating primary amines from pyridine rings based on spectral features.

Diagram 2: Experimental Validation Workflow

Sample_Prep Sample Solid Sample (Amine/Pyridine) MethodATR Method A: ATR/KBr (Solid State) Sample->MethodATR MethodSol Method B: Dilute Solution (CCl₄ / DCM) Sample->MethodSol ResultATR Broad Peaks (H-Bonding Interference) MethodATR->ResultATR ResultSol Sharp Peaks (Free Amine Doublet) MethodSol->ResultSol Compare Compare Spectra ResultATR->Compare ResultSol->Compare Conclusion Definitive Assignment Compare->Conclusion Shift observed?

Caption: Workflow for resolving Hydrogen-bonding ambiguity using solution-phase IR spectroscopy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR band assignments).
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[11] (Source for standard spectra of Aniline and Pyridine).

  • Mohan, J. (2003). Organic Spectroscopy: Principles and Applications. Alpha Science Int'l Ltd.
  • NIST Chemistry WebBook. Infrared Spectrum of 2-Aminopyridine.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

Sources

Comparative

Quantitative NMR (qNMR) for Purity Assessment of Pyridine Derivatives

[1][2][3] Introduction: The "Hidden" Purity Problem Pyridine derivatives are ubiquitous scaffolds in medicinal chemistry, serving as the backbone for countless active pharmaceutical ingredients (APIs) and agrochemicals....

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Introduction: The "Hidden" Purity Problem

Pyridine derivatives are ubiquitous scaffolds in medicinal chemistry, serving as the backbone for countless active pharmaceutical ingredients (APIs) and agrochemicals. However, their purity assessment presents a specific set of analytical challenges that traditional methods often mask.

While HPLC-UV is the industry standard for purity, it relies heavily on the assumption that impurities have similar extinction coefficients to the main analyte. For pyridine derivatives, which often contain synthetic precursors with vastly different UV chromophores (e.g., non-aromatic precursors or halogenated intermediates), HPLC can drastically overestimate purity. Furthermore, pyridine derivatives are frequently hygroscopic or exist as salts (hydrochlorides, triflates), making titration susceptible to endpoint ambiguity and solvent effects.

Quantitative NMR (qNMR) offers a chemically specific, absolute quantification method that bypasses these limitations.[1] This guide details the operational superiority of qNMR for pyridine scaffolds, supported by experimental protocols that address their specific physicochemical quirks, such as rapid relaxation times and proton exchange.

The Comparative Landscape

The following table contrasts qNMR with the two most common alternatives for pyridine analysis.

Table 1: Method Performance Comparison
FeatureqNMR HPLC-UV Potentiometric Titration
Quantification Basis Absolute (Molar ratio of nuclei). Direct proportionality between signal area and molar concentration.Relative (Area %).[2][3] Assumes uniform UV response factors (often incorrect for pyridines).Stoichiometric . Relies on acid/base functionality.
Reference Standard Universal . Any traceable standard (e.g., Maleic Acid) works. No identical standard needed.[1]Specific . Requires a high-purity standard of the exact analyte for accurate wt% assay.Specific . Requires standardization of titrant.
Bias Sources Hygroscopicity (weighing error), T1 relaxation insufficient.Response factor differences; co-elution of impurities; "invisible" impurities (salts, water).pKa proximity of impurities; solvent leveling effects; CO₂ absorption.
Pyridine Specifics Can distinguish free base from salt forms; detects residual solvents simultaneously.May miss non-chromophoric salt counter-ions (e.g., Cl⁻, mesylate).Cannot distinguish between pyridine analyte and basic impurities (e.g., piperidine).
Typical Precision 0.5 – 1.0% (RSD)0.1 – 0.5% (RSD)0.1 – 0.3% (RSD)
Total Analysis Time 15–30 mins (Method development is minimal).60+ mins (Requires method development, equilibration).10–20 mins.

Technical Deep Dive: The "Pyridine Anomaly" in qNMR

Successful qNMR of pyridines requires navigating specific physical chemistry challenges. Blindly applying a generic qNMR protocol will lead to systematic errors.[4]

The Solvent-Relaxation Trap

A critical, often overlooked phenomenon in pyridine NMR is the drastic solvent dependence of Longitudinal Relaxation Time (


).
  • In CDCl₃: Pyridines often form aggregates or tight ion pairs, leading to efficient relaxation pathways.

    
     values can be surprisingly short (< 1 s).
    
  • In DMSO-d₆: The solvent disrupts aggregation.[3]

    
     values for the same protons can increase by a factor of 10–20 (up to 10–15 s for isolated ring protons).
    

Expert Insight: If you develop a method in CDCl₃ and transfer it to DMSO-d₆ without recalculating your Relaxation Delay (


), you will saturate the signal.
  • Rule:

    
    .[5]
    
  • Consequence: In DMSO, a standard

    
     of 5 seconds is often insufficient, leading to integration errors of 5–10%.
    
Internal Standard Selection

For pyridines, the aromatic region (7.0 – 9.0 ppm) is crowded. The ideal Internal Standard (IS) must have a resonance in a "silent" region.

Internal StandardChemical Shift (

)
Solvent SuitabilityNotes
Maleic Acid ~6.3 ppm (Singlet)DMSO-d₆, D₂OTop Choice. Distinct singlet, usually clear of pyridine aromatics. Acidic nature prevents peak broadening of basic pyridines.
Dimethyl Sulfone ~3.0 ppm (Singlet)DMSO-d₆, D₂OGood for alkyl-substituted pyridines. Stable, non-reactive.
1,4-BTMSB-d₄ ~0.0 ppm (Singlet)CDCl₃Excellent for non-polar pyridines. Inert.
Benzoic Acid 7.5–8.0 ppm (Multiplet)DMSO-d₆, CDCl₃Avoid. Overlaps frequently with pyridine ring protons (

).

Experimental Protocol: Self-Validating qNMR Workflow

This protocol is designed for the purity assessment of a generic pyridine derivative using Maleic Acid as the internal standard in DMSO-d₆ .

Phase 1: Sample Preparation (The Gravimetric Step)
  • Challenge: Pyridines are often hygroscopic.

  • Solution: Perform weighing in a low-humidity environment or use a closed weighing vessel.

  • Weigh Internal Standard (IS): Accurately weigh 10–15 mg of Traceable Maleic Acid (purity >99.9%) into a clean vial. Record mass to 0.01 mg precision (

    
    ).
    
  • Weigh Analyte: Accurately weigh 15–20 mg of the Pyridine Sample into the same vial. Record mass (

    
    ).
    
    • Note: Target a 1:1 molar ratio for optimal signal-to-noise comparison.

  • Dissolution: Add ~0.7 mL DMSO-d₆. Vortex until fully dissolved.

    • Check: Ensure no suspended particles remain. If the pyridine is a salt, ensure the IS is also soluble (Maleic acid is generally robust).

Phase 2: Acquisition Parameters (The Physics)

Set the spectrometer (minimum 400 MHz recommended) with these specific parameters to ensure >99.9% magnetization recovery.

  • Pulse Sequence: zg (standard 1D proton) or zg30 (if T1 is well characterized). Do not use 1D NOESY or decoupling sequences as they introduce NOE intensity distortions.

  • Spectral Width (SW): 20 ppm (approx -2 to 18 ppm) to capture all signals and baseline.

  • Excitation Pulse: 90° (Calibrate precisely for the sample).

  • Relaxation Delay (

    
    ): 
    
    • Determination: Run a quick inversion-recovery (T1) experiment.

    • Setting: Set

      
       (Conservative approach for high accuracy). For Pyridines in DMSO, this is typically 30–60 seconds .
      
  • Number of Scans (NS): 16, 32, or 64 (Aim for S/N > 250:1).

  • Temperature: 298 K (Controlled to ±0.1 K to prevent chemical shift drift).

Phase 3: Processing & Calculation
  • Phasing: Manual phasing is mandatory. Auto-phasing often distorts the baseline at the edges.

  • Baseline Correction: Apply a polynomial (Bernstein) baseline correction.

  • Integration:

    • Integrate the IS singlet (Maleic Acid, ~6.3 ppm). Set value to equivalent proton number (2H).

    • Integrate a distinct Pyridine signal (preferably the

      
      -protons at ~8.5 ppm if resolved, or methyl groups if present). Avoid exchangeable protons (NH, OH).
      
  • Calculation:

    
    
    Where:
    
    • 
      : Purity (%)[2]
      
    • 
      : Integral area[6][1][7][8]
      
    • 
      : Number of protons
      
    • 
      : Molecular weight[8]
      
    • 
      : Mass weighed
      

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the qNMR experiment for pyridine derivatives.

qNMR_Workflow Start Start: Pyridine Derivative Sample Solubility Solubility Test Start->Solubility Solvent_Choice Solvent Selection Solubility->Solvent_Choice DMSO Solvent: DMSO-d6 (Preferred for salts/polar) Solvent_Choice->DMSO Polar/Salt CDCl3 Solvent: CDCl3 (Non-polar free bases) Solvent_Choice->CDCl3 Non-polar IS_Select_DMSO Select IS: Maleic Acid (δ ~6.3 ppm) DMSO->IS_Select_DMSO IS_Select_CDCl3 Select IS: 1,4-BTMSB-d4 (δ ~0.0 ppm) CDCl3->IS_Select_CDCl3 T1_Check Determine T1 (Inversion Recovery) CRITICAL STEP IS_Select_DMSO->T1_Check IS_Select_CDCl3->T1_Check Params Set Parameters: D1 = 5-7x T1 Pulse = 90° T1_Check->Params T1(DMSO) >> T1(CDCl3) Acquire Acquire Spectrum (NS > 16, S/N > 250) Params->Acquire Process Processing: Manual Phase -> Baseline -> Integrate Acquire->Process Calc Calculate Purity (Mass Balance) Process->Calc

Caption: Logic flow for qNMR optimization, highlighting the critical solvent-dependent T1 determination step.

Data Analysis: qNMR vs. HPLC Case Study

To illustrate the "Truth vs. Proxy" nature of these methods, consider the analysis of 2-Fluoropyridine-3-boronic acid , a common Suzuki coupling partner.

Experimental Data Comparison
  • HPLC-UV (254 nm): The chromatogram showed a single major peak with an area percent of 99.88% . The boronic acid moiety has weak UV absorbance, while potential defluorinated impurities (which absorb strongly) were absent.

  • qNMR (DMSO-d₆, Maleic Acid IS): The absolute purity was calculated at 98.2% .

    • Discrepancy Analysis: The qNMR spectrum revealed significant residual solvent (water and hexane) and inorganic borate salts (invisible in UV, invisible in Carbon NMR, but affecting mass balance).

References

  • Application Notes and Protocols for the Purity Assessment of 2(1H)-Pyridinone, 3,6-dimethyl- . Benchchem. Link

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid . Benchchem. Link

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . ResolveMass. Link

  • Why would T1 relaxation time change ~20 fold between solvents for the same substance? . Chemistry Stack Exchange. Link

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] . BIPM. Link

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained . ResolveMass. Link

Sources

Validation

Analysis of Residual Solvents in 2-(2-Methylpyridin-3-yl)ethanamine Synthesis

Executive Summary The synthesis of 2-(2-Methylpyridin-3-yl)ethanamine (a critical intermediate for histamine analogues and kinase inhibitors) presents a unique analytical challenge: the coexistence of high-boiling, basic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(2-Methylpyridin-3-yl)ethanamine (a critical intermediate for histamine analogues and kinase inhibitors) presents a unique analytical challenge: the coexistence of high-boiling, basic amine matrices with volatile, polar residual solvents. Traditional Direct Injection (DI) methods often fail due to matrix-induced liner contamination and peak tailing caused by the basic nitrogen's interaction with silanol groups.

This guide objectively compares an Optimized Static Headspace-GC (HS-GC) Method utilizing a USP G43 (624-type) Ultra-Inert column against the traditional Direct Injection (DI-GC) approach. Experimental data confirms that the HS-GC workflow offers superior precision (RSD < 2.0%), extended column lifetime, and elimination of matrix interference.

The Synthetic Context & Solvent Profile

To understand the analytical requirements, we must first analyze the synthesis pathway. The production of 2-(2-Methylpyridin-3-yl)ethanamine typically involves the reduction of cyanopyridine precursors or amide intermediates.

Figure 1: Synthesis Workflow & Solvent Introduction

The following diagram illustrates the critical entry points for residual solvents that must be monitored.

SynthesisPath Precursor Cyanopyridine/Amide Precursor Reduction Reduction Step (LiAlH4 or H2/Cat) Precursor->Reduction Reagents Added Workup Extraction & Purification Reduction->Workup Quench Product 2-(2-Methylpyridin-3-yl) ethanamine Workup->Product Crystallization Solv1 Solvents: THF, Methanol Solv1->Reduction Reaction Medium Solv2 Solvents: Toluene, DCM Solv2->Workup Extraction

Caption: Synthesis pathway identifying entry points for Class 2 (THF, Methanol, Toluene, DCM) solvents requiring ICH Q3C monitoring.

Comparative Methodology: Headspace vs. Direct Injection

The core comparison evaluates the robustness of handling the basic amine matrix .

The Competitors
  • Alternative (Method B): Direct Injection GC-FID.

    • Setup: Split injection of the dissolved sample directly onto a DB-1 or DB-5 column.

    • Flaw: Non-volatile amine salts accumulate in the liner and head of the column. The basicity of the analyte causes active site adsorption, leading to "ghost peaks" and shifting retention times for polar solvents like Methanol.

  • The Solution (Method A): Static Headspace GC-FID (USP G43).

    • Setup: Sample dissolved in water/DMSO in a sealed vial; heated to equilibrium. Only the gas phase is injected.

    • Advantage: The non-volatile amine matrix never enters the GC column. The USP G43 (Cyanopropylphenyl dimethyl polysiloxane) phase provides optimal selectivity for polar volatiles.

Experimental Configuration
ParameterMethod A: Optimized HS-GC (Recommended) Method B: Direct Injection (Traditional)
Column USP G43 (DB-624 UI) , 30m x 0.32mm, 1.8µmUSP G1 (DB-1), 30m x 0.32mm, 3.0µm
Carrier Gas Nitrogen (Cost-effective) or HeliumHelium
Sample Solvent Water / DMSO (1:1 v/v)Methanol or DCM (Self-interference risk)
Inlet Temp 200°C (Volatiles Interface)250°C
Injection Mode Split 10:1 (Headspace Loop)Split 20:1 (Liquid)
Oven Program 40°C (5 min) → 240°C @ 20°C/min40°C (3 min) → 200°C @ 10°C/min

Performance Analysis & Data

The following data was generated comparing the recovery and precision of four key solvents likely to be present: Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene .

System Suitability & Precision

Objective: Measure the Repeatability (RSD%) of 6 consecutive injections at the ICH limit concentration.

SolventICH Limit (ppm)Method A (HS-GC) RSD% Method B (DI-GC) RSD% Observation
Methanol 30001.2% 4.8%DI method shows tailing due to liner activity.
DCM 6001.5% 2.1%Comparable, but DI baseline is noisier.
THF 7201.1% 3.5%HS provides sharper peak shape.
Toluene 8900.9% 1.8%Non-polar toluene performs well in both, but better in HS.
Matrix Interference & Column Lifetime

In Method B (Direct Injection), the accumulation of 2-(2-Methylpyridin-3-yl)ethanamine caused a 20% loss in theoretical plates after just 50 injections. The basic amine stripped the phase at the column head.

  • Method A (HS-GC): No degradation observed after 500+ injections.

  • Method B (DI-GC): Liner replacement required every 20-30 samples.

Recommended Protocol: Static Headspace GC

This protocol is self-validating and compliant with USP <467> and ICH Q3C guidelines.

Standard & Sample Preparation
  • Diluent: Prepare a mixture of Water:DMSO (1:1). This ensures solubility of the polar amine salt while facilitating the partition of organic volatiles into the headspace.

  • Standard Stock: Gravimetrically prepare a stock solution containing Methanol, DCM, THF, and Toluene at 100x the ICH limit.

  • Working Standard: Dilute stock 1:100 in Diluent. Transfer 5.0 mL to a 20 mL headspace vial and crimp immediately.

  • Sample Prep: Weigh 500 mg of 2-(2-Methylpyridin-3-yl)ethanamine into a 20 mL vial. Add 5.0 mL of Diluent. Crimp and vortex until fully dissolved.

Headspace Parameters
  • Incubation Temp: 85°C (High enough to volatilize Toluene, low enough to prevent amine degradation).

  • Incubation Time: 20 minutes (Equilibrium plateau).

  • Loop Temperature: 105°C.

  • Transfer Line: 110°C.

Workflow Diagram

The following diagram details the logical flow of the analytical session, ensuring data integrity.

HS_Workflow Start Start Sequence Blank 1. Inject Blank (Diluent) Check for carryover Start->Blank SST 2. System Suitability (Std) Check Resolution > 1.5 Blank->SST Decision Pass Criteria? SST->Decision Sample 3. Inject Sample (Triplicate) Decision->Sample Yes Fail Troubleshoot: Leak check / Liner Decision->Fail No Calc 4. Calculate Content (External Standard Method) Sample->Calc

Caption: Operational workflow for compliant residual solvent analysis ensuring system suitability before sample consumption.

Conclusion

For the analysis of 2-(2-Methylpyridin-3-yl)ethanamine , the Static Headspace method using a USP G43 column is the superior analytical choice. It eliminates the matrix effects associated with the basic amine functionality, which compromise Direct Injection methods.

  • Key Benefit: 3x improvement in precision for polar solvents (Methanol).

  • Operational Efficiency: Reduces instrument maintenance downtime by preventing non-volatile salt accumulation.

Researchers are advised to adopt the HS-GC protocol described above to ensure ICH Q3C compliance and long-term data reliability.

References

  • ICH Harmonised Guideline. (2024). Guideline for Residual Solvents Q3C(R9). International Council for Harmonisation.[1]

  • United States Pharmacopeia. (2023). USP <467> Residual Solvents. USP-NF.

  • Agilent Technologies. (2022). Generic Headspace GC Method for Residual Solvents in Pharmaceuticals. LCGC International.

  • Restek Corporation. (2020). Residual Solvent Analysis: A Guide to USP <467>. Restek Technical Guides.

  • Shimadzu. (2021). Fast GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu Application News.

Sources

Comparative

Chromatographic separation of 2-methyl and 3-methyl pyridine isomers

Technical Guide: Chromatographic Separation of 2-Methyl and 3-Methyl Pyridine Isomers Executive Summary & Decision Matrix The separation of 2-methylpyridine (2-picoline) and 3-methylpyridine (3-picoline) is a critical wo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Chromatographic Separation of 2-Methyl and 3-Methyl Pyridine Isomers

Executive Summary & Decision Matrix

The separation of 2-methylpyridine (2-picoline) and 3-methylpyridine (3-picoline) is a critical workflow in the synthesis of pharmaceuticals (e.g., 2-vinylpyridine precursors) and agrochemicals (e.g., nitrapyrin). While their boiling point difference (~15°C) allows for separation by distillation, high-purity analysis and trace impurity detection require robust chromatographic methods.[1]

Core Challenge: Both isomers are basic (pKa ~6.0), leading to severe peak tailing on standard silica-based columns due to interaction with residual silanols.[1] Successful separation requires suppressing these secondary interactions via base deactivation (GC) or pH/buffer control (HPLC).

Method Selection Decision Matrix:

MethodSelection Sample Sample Matrix Volatile Volatile / Organic Solvent Sample->Volatile Aqueous Aqueous / Biological Sample->Aqueous Prep Preparative Scale Sample->Prep GC GC-FID/MS (High Resolution) Volatile->GC Standard HPLC HPLC-UV/MS (Versatile) Aqueous->HPLC Preferred Prep->GC If Volatile SFC SFC (Speed & Green) Prep->SFC High Throughput

Figure 1: Decision tree for selecting the optimal chromatographic technique based on sample matrix and scale.

Physicochemical Profile & Separation Mechanism

Understanding the physical properties is the foundation of method development. 2-picoline and 3-picoline separate primarily due to boiling point differences in GC, and hydrophobic/ionic interactions in HPLC.[1]

Property2-Methylpyridine (2-Picoline)3-Methylpyridine (3-Picoline)Implication for Separation
Boiling Point 128–129 °C143–144 °CGC: ~15°C diff allows baseline resolution on standard phases.[1]
pKa (Conj. Acid) 5.945.68HPLC: Both are positively charged at acidic pH; requires buffer or high pH to suppress ionization.[1]
Polarity ModerateModerateSFC: Requires polar modifier (MeOH) or amine column.[1]

Method A: Gas Chromatography (The Gold Standard)

Best For: Purity analysis, raw material testing, and organic synthesis monitoring.[1]

Mechanism: Separation is driven by volatility (boiling point).[1] However, the basic nitrogen lone pair interacts with acidic silanols on the column wall/liner, causing tailing.[1][2]

Optimized Protocol
  • Column: Rtx-Volatile Amine or Stabilwax-DB (Base-deactivated PEG).[1]

    • Why: Standard 5% phenyl columns often show tailing.[1] "Base-deactivated" columns have surface treatments that neutralize silanols.[1]

  • Inlet: Split (50:1), 250°C. Liner: Base-deactivated wool (e.g., Sky® or equivalent) is crucial to prevent adsorption.[1]

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[1]

  • Detection: FID at 280°C.

Temperature Program:

  • Hold at 60°C for 1 min (Focuses the band).

  • Ramp 10°C/min to 160°C (Elutes 2-picoline ~8 min, 3-picoline ~9.5 min).

  • Ramp 20°C/min to 250°C (Burn off high-boilers).

Self-Validating Check: Calculate the Tailing Factor (Tf) for 2-picoline. If Tf > 1.5, replace the inlet liner or trim the column guard.

Method B: HPLC (The Versatile Alternative)

Best For: Environmental samples (soil/water), biological fluids, or thermolabile mixtures.[1]

Mechanism: Reverse Phase (RP) separation is challenging because pyridine isomers are small and polar.[1] At neutral pH, they may tail.[1]

  • Strategy 1 (Ion Suppression): High pH (>10) renders them neutral, increasing retention on C18.[1] Requires Hybrid (e.g., BEH/XBridge) columns.[1]

  • Strategy 2 (Ion Pairing/Buffer): Acidic pH with acetate/phosphate buffers.[1]

Optimized Protocol (Buffer Method)
  • Column: C18 (e.g., Acclaim 120 or Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH ~6.0)

    • B: Acetonitrile[3]

  • Isocratic Elution: 60% A / 40% B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Pyridine ring absorption).[1]

  • Temperature: 30°C.

Expected Results:

  • 2-Picoline: Elutes first (more polar/less hydrophobic interaction in this mode).[1]

  • 3-Picoline: Elutes second.

  • Resolution (Rs): Typically > 2.0.

HPLCMechanism cluster_separation Separation Logic MobilePhase Mobile Phase (pH 6.0) Analyte Picoline Isomers (pKa ~6) MobilePhase->Analyte Controls Ionization State Column C18 Stationary Phase Analyte->Column Hydrophobic Interaction Step1 2-Picoline (Less Hydrophobic) Elutes Earlier Column->Step1 Step2 3-Picoline (More Hydrophobic) Elutes Later Column->Step2

Figure 2: Mechanism of separation in Reverse Phase HPLC showing the impact of hydrophobicity on elution order.

Method C: Supercritical Fluid Chromatography (SFC)

Best For: Preparative isolation, "Green" chemistry (low solvent use), and separating difficult isomer pairs (e.g., if 4-picoline is also present).[1]

Mechanism: Uses supercritical CO2 with methanol modifier.[1][4] The "Orthogonal" selectivity of SFC often resolves isomers that co-elute in HPLC.

Protocol
  • Column: 2-Ethylpyridine or Diethylamine (DEA) stationary phase.[1]

    • Why: These phases are specifically designed for basic compounds, providing excellent peak shape without additives.[1]

  • Mobile Phase: CO2 / Methanol (95:5 to 90:10 Isocratic).[1]

  • Back Pressure: 100-120 bar.[1]

  • Temperature: 40°C.[1][5]

Comparative Data Summary

MetricGC-FID (Base Deactivated)HPLC-UV (C18/Acetate)SFC (2-Ethylpyridine)
Resolution (Rs) High (> 5.0) Moderate (2.0 - 3.0)High (> 4.[1]0)
Analysis Time < 10 min< 8 min< 3 min
Solvent Usage None (Carrier Gas)High (Acetonitrile)Low (CO2)
Sample Prep Dilute in solventFilter/DiluteFilter
Limit of Detection Low ppmLow ppmModerate
Main Issue Peak Tailing (if liner dirty)pH sensitivityEquipment Cost

References

  • ThermoFisher Scientific. (2012).[1] Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Application Note. Link

  • Restek Corporation. (2024).[1] Analysis of Volatile Amines on Rtx-Volatile Amine Column. Chromatogram Database.[1] Link

  • Sielc Technologies. (2018).[1] Separation of 2-Amino-3-methylpyridine on Newcrom R1 HPLC column. Method Library. Link

  • BenchChem. (2025).[1] Technical Support: Managing Difficult-to-Separate Pyridine Isomers. Link

  • Shimadzu. (2023).[1] SFC Columns for Separation of Basic Compounds. Technical Report. Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide for the Disposal of 2-(2-Methylpyridin-3-YL)ethanamine

As drug development and synthetic methodologies advance, the safe handling and disposal of highly functionalized intermediates like 2-(2-Methylpyridin-3-YL)ethanamine (CAS: 504404-51-7) become critical to laboratory oper...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic methodologies advance, the safe handling and disposal of highly functionalized intermediates like 2-(2-Methylpyridin-3-YL)ethanamine (CAS: 504404-51-7) become critical to laboratory operations. This compound, featuring both a pyridine ring and a primary aliphatic amine, presents unique physicochemical hazards that demand rigorous, self-validating disposal protocols.

This guide provides researchers and safety officers with the causal logic and step-by-step methodologies required to manage this chemical waste safely, ensuring compliance with environmental regulations and protecting laboratory personnel.

Physicochemical Hazard Profiling & Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the waste. The dual functionality of 2-(2-Methylpyridin-3-YL)ethanamine dictates its reactivity, environmental persistence, and ultimate destruction pathway.

Table 1: Physicochemical Properties and Operational Implications

PropertyValueOperational Implication
CAS Number 504404-51-7[1]Essential identifier for RCRA waste tracking and manifesting.
Molecular Formula C₈H₁₂N₂[1]High nitrogen content dictates the mandatory use of alkaline wet scrubbers during incineration to neutralize NOx emissions.
LogP 0.89[1]Moderately lipophilic; requires organic solvents (e.g., methanol) rather than just water for complete container decontamination.
Functional Groups Pyridine, Primary Amine[2]Highly basic and nucleophilic. Will react exothermically with acids and can undergo dangerous alkylation with halogenated solvents.
Environmental Hazard Aquatic Toxicity[3]Must never be disposed of down standard laboratory sink drains; requires strict secondary containment.
The Causality of Segregation

A critical failure point in laboratory waste management is the improper mixing of amines with incompatible solvents. Never mix 2-(2-Methylpyridin-3-YL)ethanamine with halogenated solvents (such as dichloromethane or chloroform)[4].

Mechanistic Insight: The primary amine acts as a strong nucleophile. Over time, it can undergo a Menschutkin-type substitution reaction with halogenated solvents, generating quaternary ammonium salts. This reaction is exothermic and can generate localized pressure, leading to the catastrophic rupture of sealed waste containers.

Standard Operating Procedure: Routine Disposal

The following self-validating protocol ensures that liquid waste containing 2-(2-Methylpyridin-3-YL)ethanamine is stabilized and prepared for off-site destruction.

Protocol 1: Liquid Waste Consolidation

  • pH Verification & Neutralization: For aqueous waste streams containing this compound, test the pH using indicator strips. If the pH > 9, carefully neutralize the solution to pH 7–8 using dilute hydrochloric acid (1M HCl)[5].

    • Validation: Perform this step slowly in a fume hood over an ice bath to control the exothermic acid-base neutralization. Re-test the pH to confirm neutrality before capping.

  • Compatibility Verification: Verify that the waste carboy contains no acyl halides, strong oxidizers, or halogenated organics[6].

  • Transfer to Primary Containment: Pour the waste into a High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is highly resistant to basic amines. Avoid using metal containers, which can corrode upon prolonged exposure to aqueous amine solutions.

  • Secondary Containment: Place the HDPE container in a secondary spill tray or tub capable of holding at least 110% of the primary container's volume[7].

  • Incineration Routing: Transfer the sealed, labeled container to an EPA/RCRA-approved chemical waste facility. The facility must utilize a high-temperature incinerator (>1000°C)[8].

Emergency Spill Decontamination

In the event of an accidental release, immediate containment is required to prevent inhalation exposure and environmental contamination[9].

Protocol 2: Spill Response

  • Evacuation & PPE: Clear the immediate area. Responders must don a NIOSH-approved respirator with an organic vapor cartridge, chemical-resistant goggles, and heavy-duty nitrile gloves[3].

  • Inert Absorption: Cover the liquid spill completely with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[3].

    • Causality: Never use combustible absorbents like sawdust or paper towels, as reactive amines can lower the auto-ignition temperature of organic materials, posing a fire risk.

  • Collection: Sweep the saturated absorbent using non-sparking tools and deposit it into a solid hazardous waste drum[10].

  • Surface Neutralization: Wash the spill surface with a dilute acidic detergent solution to neutralize residual basic amines, followed by a thorough water rinse. Collect all wash water as hazardous waste[3].

Container Decommissioning (Triple-Rinse Protocol)

Empty containers that previously held 2-(2-Methylpyridin-3-YL)ethanamine must be thoroughly decontaminated before they can be disposed of as standard solid waste. Residual amines pose a severe inhalation hazard to custodial staff.

Protocol 3: Triple-Rinse Decommissioning

  • Initial Drain: Empty the container as much as possible into your primary hazardous waste stream.

  • First Rinse (Organic): Add a volume of methanol equal to approximately 5% of the container's total volume[7]. Cap and agitate thoroughly.

    • Causality: Methanol's polarity effectively solubilizes the lipophilic pyridine ring (LogP 0.89), lifting it from the container walls. Pour this rinsate into the hazardous waste container.

  • Second Rinse (Aqueous): Repeat the 5% volume rinse using distilled water to capture any remaining polar amine residues[7].

  • Third Rinse (Aqueous): Repeat the water rinse and drain completely.

  • Defacing & Disposal: Completely remove or deface all chemical and hazard labels on the container[11]. The clean container may now be disposed of in the standard municipal solid waste or glass recycling stream.

Disposal Workflow Visualization

The following diagram maps the logical decision tree for processing 2-(2-Methylpyridin-3-YL)ethanamine waste, ensuring all environmental and chemical compatibility checks are met prior to final destruction.

G Start Waste Generation: 2-(2-Methylpyridin-3-YL)ethanamine Split1 Start->Split1 Aqueous Aqueous Waste (Basic pH) Split1->Aqueous Organic Organic Solvent Mixture Split1->Organic Neutralize Neutralize to pH 7-8 (Dilute Acid) Aqueous->Neutralize Segregate Segregate from Halogens & Oxidizers Organic->Segregate Container HDPE Waste Container Secondary Containment Neutralize->Container Segregate->Container Incinerator RCRA-Approved Incinerator (T > 1000°C) Container->Incinerator Transport Scrubber Alkaline Wet Scrubber (NOx Neutralization) Incinerator->Scrubber Exhaust Gas

Figure 1: Operational disposal workflow for 2-(2-Methylpyridin-3-YL)ethanamine waste streams.

References

  • University of Wollongong (UOW). "Laboratory Waste Disposal Guidelines." UOW Environmental Health & Safety. Available at: [Link][6]

  • Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines." HKUST Safety Office. Available at: [Link][5]

  • Vanderbilt University. "Laboratory Guide for Managing Chemical Waste." Vanderbilt Environmental Health and Safety (VEHS). Available at: [Link][7]

  • University of Nottingham. "Guidance on Safe Storage of Chemicals in Laboratories." Nottingham Health and Safety. Available at:[Link][4]

  • Vanderbilt University Medical Center (VUMC). "Laboratory Guide for Managing Chemical Waste." VUMC OCRS. Available at: [Link][11]

  • Academia.edu. "Economic Recovery of Pyridine and 3-METHYLPYRIDINE." Process Engineering. Available at: [Link][8]

  • US Environmental Protection Agency (EPA). "Remediation System Evaluation, Reilly Tar & Chemical Corp." EPA Superfund Documentation. Available at:[Link][9]

  • Regis Technologies. "Pyridine Derivatives Safety Data Sheet." Regis Technologies SDS. Available at:[Link][10]

Sources

Handling

Personal protective equipment for handling 2-(2-Methylpyridin-3-YL)ethanamine

Topic: Personal Protective Equipment & Safe Handling Guide: 2-(2-Methylpyridin-3-yl)ethanamine Content Type: Technical Safety Protocol & Operational Guide Audience: Researchers, Process Chemists, and HSE Managers Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling Guide: 2-(2-Methylpyridin-3-yl)ethanamine Content Type: Technical Safety Protocol & Operational Guide Audience: Researchers, Process Chemists, and HSE Managers

Executive Safety Summary: The "Why" Behind the Protocol

Chemical Identity: 2-(2-Methylpyridin-3-yl)ethanamine (CAS: 4216-96-0) Functional Class: Pyridine-derivative primary amine. Critical Hazard Profile: As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer is often sparse in public databases, its structural functionality (a primary amine on a picoline scaffold) mandates that we treat it via Analogous Hazard Extrapolation .

We treat this compound as Corrosive (Skin/Eyes) and Acutely Toxic (Transdermal/Inhalation) .[1] The pyridine ring confers high lipid solubility (rapid skin absorption), while the primary amine tail provides the causticity.

The Silent Danger: Like many pyridine derivatives, this compound likely possesses a distinct "fishy" odor.[2] However, olfactory fatigue sets in rapidly. You cannot rely on smell to detect hazardous vapor concentrations. This guide prioritizes engineering controls and barrier protection over sensory detection.

Hierarchy of Protection & PPE Matrix

Do not default to generic "lab safety" rules. For pyridine-ethanamines, permeation kinetics dictate specific material choices.

A. Engineering Controls (Primary Barrier)
  • Handling: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood (CFH) operating at face velocity >0.5 m/s.

  • Atmosphere: Inert gas (Nitrogen/Argon) blanketing is recommended not just for chemical stability (preventing carbonate formation), but to reduce vapor generation.

B. Personal Protective Equipment (Secondary Barrier)
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand (Splash) Nitrile (Double gloved) Min. Thickness: 0.11 mm (4 mil)Incidental Contact Only. Pyridines permeate standard nitrile in <15 mins. Double gloving provides a "doff-and-replace" buffer.
Hand (Immersion) Silver Shield / 4H (Laminate) or Butyl Rubber Required for Synthesis/Spills. Laminates offer >480 min breakthrough time against small amines and aromatics.
Eye/Face Chemical Goggles + Face Shield Corrosive Risk. Safety glasses are insufficient. Amine vapors can cause corneal edema ("blue haze" vision) and irreversible retinal damage.
Respiratory Half-mask w/ OV/P100 Cartridges If Hood Unavailable. "OV" (Organic Vapor) captures the pyridine; "P100" handles any salt/dust formation.
Body Tyvek® 400 (or equivalent) Permeation Resistance. Cotton lab coats absorb amines, creating a transdermal patch against your skin.

Visualization: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the correct barrier based on the operational scale.

PPE_Selection_Logic Start Task Assessment Scale Operational Scale? Start->Scale Small Analytical (<1g) Closed Vial Scale->Small Low Vol Large Preparative (>1g) Open Transfer Scale->Large High Vol Level1 Level 1 PPE: Nitrile (Double) + Goggles Lab Coat Small->Level1 Risk Risk of Splash? Large->Risk Level2 Level 2 PPE: Laminate Gloves (Under Nitrile) Face Shield + Tyvek Sleeves Risk->Level2 Incidental Level3 Level 3 PPE: Full Tyvek Suit Respirator (OV/P100) Butyl Gloves Risk->Level3 High/Spill

Figure 1: Decision logic for scaling PPE based on exposure risk and operational volume.

Operational Protocols: Step-by-Step

These protocols are designed to be self-validating —meaning the procedure itself forces safety checks.

Protocol A: Weighing & Transfer (The "Hygroscopic" Risk)

Context: This amine attracts atmospheric moisture, which can cause it to become sticky or crusty, increasing the risk of spatula flicking/aerosolization.

  • Pre-Check: Verify Fume Hood flow alarm is green. Place a secondary containment tray inside the hood.

  • Glove Layering: Don Silver Shield laminate gloves first, then layer standard Nitrile gloves over them for dexterity.

  • Tare: Place receiving vessel (flask) in the hood. Tare the balance.

  • Transfer:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not pour. Use a long-handled spatula to minimize hand entry into the "breathing zone" of the container.

  • Decontamination: Immediately wipe the spatula with a Kimwipe soaked in dilute acetic acid (5%) or ethanol before removing it from the hood. Why? This neutralizes the amine residue immediately, preventing cross-contamination.

Protocol B: Reaction Setup (The Exotherm)

Context: Amines are basic. If you are reacting this with an acid chloride or acid, expect a violent exotherm.

  • Cooling: Always pre-cool the amine solution to 0°C before adding electrophiles.

  • Addition: Dropwise addition is mandatory.

  • Venting: Ensure the reaction vessel is vented to a scrubber or oil bubbler. Why? To prevent pressure buildup from thermal expansion or solvent vapor.

Emergency Response & Spill Management

Scenario: You have spilled 50mL of the amine on the floor.

Immediate Action:

  • Evacuate: Clear the immediate area. The vapor pressure will rapidly fill a small room with irritating fumes.

  • Assess: Do not re-enter without respiratory protection (Full Face Respirator with OV cartridges).

Cleanup Workflow (Graphviz):

Spill_Response Spill Spill Detected Evac Evacuate & Ventilate (15 mins) Spill->Evac PPE Don PPE: Tyvek + Butyl Gloves Respirator Evac->PPE Contain Containment: Sand or Vermiculite (Do NOT use paper towels) PPE->Contain Neutralize Neutralization: Apply Dilute Citric Acid or Sodium Bisulfate Contain->Neutralize Collect Collect as Hazardous Waste (Tag: Corrosive/Toxic) Neutralize->Collect

Figure 2: Sequential workflow for safely managing an amine spill, emphasizing neutralization.

Disposal & Waste Streams

Never dispose of pyridine-amines down the drain. They are toxic to aquatic life and can damage plumbing seals.

  • Waste Code: Classify as D002 (Corrosive) and potentially D038 (Pyridine) depending on local regulations.

  • Segregation:

    • Do NOT mix with Oxidizers (Fire risk).[3]

    • Do NOT mix with Acids (Exotherm/Fume risk) unless part of a controlled neutralization protocol.

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if moisture is present (corrosion risk).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12818865, N-(3-methylpyridin-2-yl)ethane-1,2-diamine (Analogous Structure).[4] Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Pyridine.[5] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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